Taurodeoxycholate sodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C26H44NNaO6S |
|---|---|
Molecular Weight |
521.7 g/mol |
IUPAC Name |
sodium 2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17?,18-,19?,20-,21?,22?,23+,25+,26-;/m1./s1 |
InChI Key |
YXHRQQJFKOHLAP-GCRVKWMTSA-M |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Critical Micelle Concentration of Sodium Taurodeoxycholate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium taurodeoxycholate (B1243834), a key parameter for its application in pharmaceutical and biochemical research. The document details reported CMC values, the experimental protocols for their determination, and the compound's role in relevant signaling pathways.
Quantitative Data Summary
The critical micelle concentration of sodium taurodeoxycholate is not a single value but rather a range that is influenced by experimental conditions such as temperature, ionic strength, and the specific methodology used for its determination. The data compiled from various scientific sources are summarized below.
| CMC Range (mM) | Experimental Conditions | Source |
| 2-6 mM | Not specified | [1] |
| 1-4 mM | Not specified | [2][3] |
| ~0.82 g/cm³ (~1.57 mM) | Aqueous 0.15 M NaCl solutions at 25 °C | [4] |
| Several millimoles per liter in water | Decreases with increasing electrolyte concentration (0-0.5 M NaCl or NaI) | [5][6] |
Note: The conversion from g/cm³ to mM for the value from the CORE source was approximated using the molecular weight of sodium taurodeoxycholate (521.7 g/mol ).
Experimental Protocols for CMC Determination
The determination of the CMC is crucial for understanding the self-aggregation behavior of surfactants like sodium taurodeoxycholate. Various biophysical techniques are employed, each relying on the principle that a distinct change in a measurable physical property of the solution occurs at the CMC. Below are detailed methodologies for key experiments.
2.1. Surface Tensiometry
This is a classical method for determining the CMC of surfactants.
-
Principle: Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. Once the interface is saturated, monomers begin to form micelles in the bulk solution. The concentration at which the surface tension becomes constant is the CMC.
-
Methodology:
-
Prepare a series of aqueous solutions of sodium taurodeoxycholate with increasing concentrations. The solvent should be relevant to the intended application (e.g., water, buffer, saline).
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the sodium taurodeoxycholate concentration.
-
The plot will typically show a sharp break. The concentration at this inflection point is identified as the CMC.
-
2.2. Light Scattering
Dynamic and static light scattering are powerful techniques to study micelle formation and size.
-
Principle: The intensity of light scattered by a solution is proportional to the size and concentration of particles. The formation of micelles leads to a significant increase in the scattering intensity.
-
Methodology:
-
Prepare a series of sodium taurodeoxycholate solutions of varying concentrations in a suitable, filtered (to remove dust) solvent.
-
Measure the scattered light intensity at a fixed angle (commonly 90°) using a light scattering photometer.
-
Plot the scattered light intensity against the surfactant concentration.
-
A distinct increase in the slope of the plot indicates the onset of micelle formation, and the concentration at this point is the CMC.
-
2.3. Fluorescence Spectroscopy
This method utilizes fluorescent probes that are sensitive to the polarity of their microenvironment.
-
Principle: A hydrophobic fluorescent probe (e.g., pyrene) will preferentially partition into the nonpolar core of the micelles as they form. This change in the microenvironment of the probe leads to a measurable change in its fluorescence properties (e.g., emission spectrum, quantum yield, or lifetime).
-
Methodology:
-
Prepare a series of sodium taurodeoxycholate solutions and add a small, constant amount of a fluorescent probe to each.
-
Excite the probe at its absorption maximum and record the fluorescence emission spectrum.
-
Analyze the changes in the fluorescence properties as a function of surfactant concentration. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often plotted.
-
A sharp change in the plotted parameter signifies the partitioning of the probe into the micelles, and the corresponding concentration is the CMC.
-
2.4. Microcalorimetric Titration
This technique measures the heat changes associated with micellization.
-
Principle: Micelle formation is an enthalpically driven process. Isothermal titration calorimetry (ITC) can directly measure the heat of demicellization or micellization.
-
Methodology:
-
Titrate a concentrated solution of sodium taurodeoxycholate into a solution of the same surfactant at a concentration below its CMC (or vice versa).
-
The instrument measures the heat evolved or absorbed during each injection.
-
A plot of the heat change per injection versus the total surfactant concentration will show a characteristic sigmoidal curve. The inflection point of this curve corresponds to the CMC.[7]
-
Signaling Pathways and Logical Relationships
Sodium taurodeoxycholate, as a bile acid, is not merely a surfactant but also a signaling molecule that can modulate various cellular pathways. This is of particular interest in drug development, where understanding the biological effects of excipients is crucial.
3.1. PI3K-Dependent Survival Signaling Pathway
Certain hydrophobic bile acids can activate pro-survival pathways. For instance, taurochenodeoxycholate (TCDC), a structurally similar bile acid, has been shown to activate a phosphatidylinositol 3-kinase (PI3K)-dependent signaling cascade that protects cells from apoptosis.[8][9] This pathway is crucial for cell survival and proliferation.
Caption: PI3K-dependent survival pathway activated by a hydrophobic bile acid.
3.2. S1PR2-Mediated Signaling Pathway
Taurocholate has been shown to induce cyclooxygenase-2 (COX-2) expression through the sphingosine (B13886) 1-phosphate receptor 2 (S1PR2) in cholangiocarcinoma cells.[10] This highlights the potential for bile acids to be involved in inflammatory and proliferative responses. Taurodeoxycholic acid is also known to activate the S1PR2 pathway.[11]
Caption: S1PR2-mediated signaling pathway activated by taurocholate.
3.3. Experimental Workflow for CMC Determination
The logical flow for determining the CMC of sodium taurodeoxycholate involves several key steps, from preparation to data analysis.
Caption: General workflow for CMC determination.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. 牛磺脱氧胆酸钠 水合物 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. aminer.cn [aminer.cn]
- 8. [PDF] The Bile Acid Taurochenodeoxycholate Activates a Phosphatidylinositol 3-Kinase-dependent Survival Signaling Cascade* | Semantic Scholar [semanticscholar.org]
- 9. The bile acid taurochenodeoxycholate activates a phosphatidylinositol 3-kinase-dependent survival signaling cascade. [vivo.weill.cornell.edu]
- 10. Taurocholate Induces Cyclooxygenase-2 Expression via the Sphingosine 1-phosphate Receptor 2 in a Human Cholangiocarcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
The Pivotal Role of Taurodeoxycholate Sodium Salt in Bile Acid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurodeoxycholate (B1243834) sodium salt (TDCS), a taurine-conjugated secondary bile acid, is a critical signaling molecule in the intricate network of bile acid metabolism. Synthesized by gut microbiota and modified in the liver, TDCS plays a central role in regulating lipid and glucose homeostasis, primarily through the activation of the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor 1 (TGR5). This technical guide provides an in-depth analysis of the multifaceted role of TDCS in bile acid metabolic pathways, its impact on key regulatory genes, and detailed experimental protocols for its study. Quantitative data are presented in structured tables for comparative analysis, and complex signaling and experimental workflows are visualized through detailed diagrams.
Introduction: Synthesis and Enterohepatic Circulation of Taurodeoxycholate
Bile acids are amphipathic steroid molecules synthesized from cholesterol in the liver. The primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA), are conjugated with either glycine (B1666218) or taurine (B1682933) before being secreted into the bile.[1] In the intestine, these primary bile acids are deconjugated and dehydroxylated by the gut microbiota to form secondary bile acids, such as deoxycholic acid (DCA) and lithocholic acid (LCA).[2] DCA is then absorbed from the intestine and transported to the liver, where it is conjugated with taurine to form taurodeoxycholate (TDCA).[3]
This newly synthesized TDCS then enters the enterohepatic circulation, a highly efficient process that recycles bile acids between the liver and the intestine. This circulation is crucial not only for the digestion and absorption of dietary fats and fat-soluble vitamins but also for the systemic signaling functions of bile acids.[4]
Core Signaling Pathways Modulated by Taurodeoxycholate
TDCS exerts its profound effects on metabolism primarily by acting as a signaling ligand for two key receptors: the nuclear receptor FXR and the membrane-bound receptor TGR5.[2][5] TDCA is recognized as a potent agonist for both of these receptors.[3]
Farnesoid X Receptor (FXR) Activation
FXR is a master regulator of bile acid, lipid, and glucose homeostasis.[1] Upon binding of TDCS in the liver and intestine, FXR is activated and forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[1]
Key downstream effects of FXR activation by TDCS include:
-
Inhibition of Bile Acid Synthesis: In the liver, FXR activation induces the expression of the small heterodimer partner (SHP), an atypical nuclear receptor that lacks a DNA-binding domain.[6][7] SHP, in turn, inhibits the transcriptional activity of liver receptor homolog-1 (LRH-1) and hepatocyte nuclear factor 4α (HNF4α), which are essential for the expression of Cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical bile acid synthesis pathway.[8][9] This negative feedback loop is a cornerstone of bile acid homeostasis.
-
Regulation of Bile Acid Transport: FXR upregulates the expression of the bile salt export pump (BSEP) in hepatocytes, which is responsible for pumping conjugated bile acids into the bile canaliculi for secretion.[10] It also induces the expression of the organic solute transporter alpha/beta (OSTα/OSTβ) in the basolateral membrane of enterocytes and hepatocytes, facilitating bile acid efflux into the portal circulation and systemic circulation, respectively.[10]
-
Intestinal Fibroblast Growth Factor 19 (FGF19) Secretion: In the ileum, FXR activation potently induces the synthesis and secretion of FGF19 (FGF15 in rodents).[11][12] FGF19 travels through the portal circulation to the liver, where it binds to its receptor complex (FGFR4/β-Klotho) on hepatocytes. This binding activates a signaling cascade that potently represses CYP7A1 expression, providing an additional, and powerful, SHP-independent mechanism for the feedback inhibition of bile acid synthesis.[1][5]
TGR5 Activation and Metabolic Regulation
TGR5, a G protein-coupled receptor, is expressed in various tissues, including the intestine, gallbladder, and certain liver cells like Kupffer cells and cholangiocytes.[13][14] Activation of TGR5 by TDCS leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP) levels, and the activation of protein kinase A (PKA).[5]
Key downstream effects of TGR5 activation by TDCS include:
-
Glucagon-Like Peptide-1 (GLP-1) Secretion: In intestinal enteroendocrine L-cells, TGR5 activation is a potent stimulus for the secretion of GLP-1.[2][15] GLP-1 is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion, suppressing glucagon (B607659) release, and delaying gastric emptying.[16][17] Studies have shown that bile acids can stimulate GLP-1 secretion by 3.3- to 6.2-fold in vitro.[16]
-
Energy Expenditure: TGR5 activation in brown adipose tissue and skeletal muscle can increase energy expenditure by promoting the conversion of inactive thyroid hormone (T4) to the active form (T3).[2]
Interestingly, there is a crosstalk between FXR and TGR5 signaling pathways. In enteroendocrine L-cells, FXR activation can induce the expression of TGR5, thereby amplifying the GLP-1 secretory response to bile acids.[5]
Quantitative Data on Taurodeoxycholate Activity
The following tables summarize available quantitative data regarding the activity of TDCS and related bile acids on key receptors and downstream targets.
Table 1: Receptor Activation by Bile Acids
| Compound | Receptor | Assay System | EC50 | Reference |
|---|---|---|---|---|
| Chenodeoxycholic Acid (CDCA) | FXR | Reporter Assay | 17 µM | [1] |
| Lithocholic Acid (LCA) | TGR5 | CHO Cells | ~0.33 µM | [18] |
| Taurodeoxycholic Acid (TDCA) | FXR | - | Agonist | [3] |
| Taurodeoxycholic Acid (TDCA) | TGR5 | - | Agonist |[3] |
Note: Specific EC50 values for TDCA are not consistently reported in the literature, but it is widely classified as a potent agonist for both receptors.
Table 2: Effects of Bile Acids on Gene Expression and Secretion
| Bile Acid | Target | System | Concentration | Effect | Reference |
|---|---|---|---|---|---|
| Taurocholate (TCA) | CYP7A1 mRNA | Primary Rat Hepatocytes | - | Down-regulation | [8] |
| Various Bile Acids | GLP-1 Secretion | STC-1 Cells | - | 3.3 to 6.2-fold increase | [16] |
| Taurocholate (TCA) | GLP-1 (Plasma) | Healthy Humans | - | Significant elevation | [16] |
| Chenodeoxycholic Acid (CDCA) | FGF19 mRNA | Primary Human Hepatocytes | - | Dose-dependent induction | [19] |
| INT-767 (Dual Agonist) | CYP7A1 mRNA | Mouse Liver | - | Marked decrease | [20] |
| INT-767 (Dual Agonist) | SHP mRNA | Mouse Liver | - | Increase | [20] |
| INT-767 (Dual Agonist) | FGF15 mRNA | Mouse Ileum | - | Increase |[20] |
Table 3: Cytotoxicity of Bile Acids
| Compound | Cell Type | Effect | Observation | Reference |
|---|---|---|---|---|
| Taurodeoxycholate (TDCA) | Rat Hepatocytes | Increased Cytosolic Ca++ | Concentration-dependent increase | [21] |
| Taurodeoxycholate (TDCA) | Rat Hepatocytes | Inhibition of DNA Synthesis | Significant decrease at non-toxic concentrations |[22] |
Experimental Protocols
Protocol for Isolation of Primary Hepatocytes
The isolation of primary hepatocytes is essential for in vitro studies of bile acid metabolism and toxicity. The two-step collagenase perfusion method is the most common approach.
Detailed Methodology:
-
Animal Preparation: Anesthetize a rat (e.g., Wistar, 200-250 g) according to approved animal care protocols.[23]
-
Perfusion Setup: Surgically expose the portal vein and insert a cannula. Begin perfusion with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution with EGTA) pre-warmed to 37°C to flush out blood and loosen cell junctions.[2]
-
Enzymatic Digestion: Switch the perfusion to a buffer containing collagenase (e.g., Collagenase Type IV at 400 µg/mL in Williams' E medium) to digest the liver's extracellular matrix.[23] The liver should become soft and discolored.
-
Cell Dissociation and Filtration: Excise the digested liver and transfer it to a sterile dish containing culture medium. Gently mince the tissue to release the hepatocytes. Filter the resulting cell suspension through a sterile nylon mesh (e.g., 100 µm) to remove undigested tissue.[2]
-
Washing and Purification: Centrifuge the cell suspension at low speed (e.g., 50 x g for 5 minutes) to pellet the hepatocytes. Resuspend the pellet in fresh medium and repeat the washing step 2-3 times to remove non-parenchymal cells and debris.
-
Viability Assessment: Determine the percentage of viable cells using the trypan blue exclusion method. A viability of >85% is generally considered good.[23]
-
Cell Plating: Plate the isolated hepatocytes at the desired density on collagen-coated culture plates. Allow the cells to attach for several hours before beginning experimental treatments with TDCS.
Protocol for LDH Cytotoxicity Assay
The lactate (B86563) dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.[24]
Detailed Methodology:
-
Cell Culture and Treatment: Seed hepatocytes in a 96-well plate at an optimal density.[25] Treat the cells with varying concentrations of TDCS and appropriate vehicle controls. Include wells for "spontaneous release" (cells with vehicle only) and "maximum release" (cells treated with a lysis solution, e.g., 1% Triton X-100).[24][26]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 400 x g for 5 minutes) to pellet any detached cells.[25] Carefully transfer a portion of the supernatant (e.g., 50-100 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate like lactate and a tetrazolium salt). Add the reaction mixture to each well containing the supernatant.[26]
-
Incubation and Measurement: Incubate the plate at room temperature for approximately 30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader.[25]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Protocol for Quantification of Bile Acids by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate quantification of individual bile acid species, including TDCS, in biological samples like liver tissue or plasma.[18][27]
Detailed Methodology:
-
Sample Preparation: For liver tissue, homogenize a known weight of the sample. For all samples, spike with a mixture of deuterated internal standards corresponding to the bile acids being measured.[27]
-
Extraction: Perform protein precipitation and bile acid extraction by adding a cold organic solvent (e.g., acetonitrile or a methanol/acetonitrile mixture).[16] Vortex and incubate to ensure complete precipitation.
-
Separation: Centrifuge the samples to pellet the precipitated proteins and other debris. Carefully transfer the supernatant to a new tube.
-
Concentration and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in a specific volume of the initial mobile phase.[18]
-
LC Separation: Inject the reconstituted sample onto a reverse-phase HPLC column (e.g., a C18 column). Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) formate (B1220265) and formic acid) and an organic component (e.g., acetonitrile/isopropanol).[18]
-
MS/MS Detection: Analyze the column eluent using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode. Use Multiple Reaction Monitoring (MRM) mode for quantification, where specific precursor-to-product ion transitions are monitored for each bile acid and internal standard.[16][18]
-
Quantification: Generate calibration curves using known concentrations of bile acid standards. Quantify the concentration of TDCS and other bile acids in the samples by comparing their peak area ratios to the corresponding internal standards against the calibration curves.
Conclusion and Future Directions
Taurodeoxycholate sodium salt is a pleiotropic signaling molecule that sits (B43327) at the nexus of host and microbial metabolism. Through its potent activation of FXR and TGR5, TDCS orchestrates a complex regulatory network that governs bile acid homeostasis, lipid and glucose metabolism, and energy expenditure. Its ability to modulate the FXR-FGF19 axis and the TGR5-GLP-1 pathway makes it a molecule of significant interest for understanding metabolic diseases.
For drug development professionals, the pathways modulated by TDCS represent fertile ground for therapeutic intervention in conditions such as non-alcoholic steatohepatitis (NASH), type 2 diabetes, and cholestatic liver diseases. The development of selective FXR and TGR5 agonists, or dual agonists, is an active area of research, with the physiological actions of TDCS providing a foundational blueprint. Future research should focus on further elucidating the specific quantitative contributions of TDCS to the bile acid signaling pool in various disease states and exploring the therapeutic potential of modulating its synthesis and signaling.
References
- 1. Discovery of farnesoid X receptor and its role in bile acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bile acid transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of Nuclear Receptor SHP Impairs but Does Not Eliminate Negative Feedback Regulation of Bile Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Species-specific mechanisms for cholesterol 7alpha-hydroxylase (CYP7A1) regulation by drugs and bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Farnesoid X receptor (FXR): Structures and ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | The Role of FGF19 and MALRD1 in Enterohepatic Bile Acid Signaling [frontiersin.org]
- 13. TGR5 contributes to hepatic cystogenesis in rodents with polycystic liver diseases via cAMP/Gαs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Compound 18 Improves Glucose Tolerance in a Hepatocyte TGR5-dependent Manner in Mice [mdpi.com]
- 15. Multiple Factors Related to the Secretion of Glucagon-Like Peptide-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Investigating the effects of physiological bile acids on GLP-1 secretion and glucose tolerance in normal and GLP-1R(-/-) mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. The role of FXR and TGR5 in reversing and preventing progression of Western diet–induced hepatic steatosis, inflammation, and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hepatotoxic bile acids increase cytosolic Ca++ activity of isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of the effects of bile acids on cell viability and DNA synthesis by rat hepatocytes in primary culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Inhibition of bile acid transport across Na+/taurocholate cotransporting polypeptide (SLC10A1) and bile salt export pump (ABCB 11)-coexpressing LLC-PK1 cells by cholestasis-inducing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Tauroursodeoxycholic acid protects rat hepatocytes from bile acid-induced apoptosis via activation of survival pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Hepatic uptake of conjugated bile acids is mediated by both sodium taurocholate cotransporting polypeptide and organic anion transporting polypeptides and modulated by intestinal sensing of plasma bile acid levels in mice - PMC [pmc.ncbi.nlm.nih.gov]
Physical and chemical properties of Taurodeoxycholate sodium salt.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical, chemical, and biological properties of Taurodeoxycholate (B1243834) sodium salt (NaTDC). This bile salt is a critical component in biological systems and a versatile tool in research and pharmaceutical development, primarily utilized for its surfactant properties and its ability to modulate cellular processes. This document outlines its fundamental characteristics, details key experimental methodologies, and illustrates its involvement in cellular signaling pathways.
Physicochemical Properties
Taurodeoxycholate sodium salt is the taurine (B1682933) conjugate of deoxycholic acid.[1] As an anionic, water-soluble bile salt, it is widely used as a detergent in laboratory settings.[2][3] Its amphipathic nature, with both a hydrophobic steroidal backbone and a hydrophilic taurine conjugate, allows it to form micelles and interact with both lipophilic and hydrophilic molecules.[4] This property is crucial for its physiological role in fat emulsification and its application in solubilizing lipids and membrane-bound proteins.[1][4]
General Properties
| Property | Value | Reference(s) |
| Synonyms | Taurodeoxycholic acid sodium salt, Sodium Taurodeoxycholate | [5][6] |
| CAS Number | 1180-95-6 | [5] |
| Molecular Formula | C₂₆H₄₄NNaO₆S | [5] |
| Molecular Weight | 521.69 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | 168 °C (with decomposition) | [7] |
| pKa | ~1.9 | [6] |
| Hygroscopicity | Hygroscopic | [8] |
Solubility
| Solvent | Solubility | Reference(s) |
| Water | 100 mg/mL | [7] |
| DMSO | 27.5 mg/mL (50.95 mM) | [9] |
| Ethanol | ~2 mg/mL | [10] |
| Dimethylformamide (DMF) | ~25 mg/mL | [10] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~3 mg/mL | [10] |
Micellar Properties
The critical micelle concentration (CMC) is a key parameter of surfactants, representing the concentration at which surfactant molecules begin to self-assemble into micelles. The CMC of NaTDC is influenced by factors such as temperature and the ionic strength of the solution.
| Property | Value | Conditions | Reference(s) |
| Critical Micelle Concentration (CMC) | 1 - 4 mM | 20-25°C | [6][8] |
| Aggregation Number | 6 | [8][11] | |
| Micellar Average Molecular Weight | 3100 | [12] |
Biological Activity and Signaling Pathways
This compound is not merely a biological detergent; it is also a signaling molecule that can influence various cellular processes, including proliferation, apoptosis, and inflammation.
Effects on Cell Membranes
As a surfactant, NaTDC can interact with and disrupt biological membranes. This property is harnessed in research to permeabilize cell membranes and to solubilize and stabilize membrane proteins for further study.[2][13] However, this interaction can also lead to membrane damage at higher concentrations.[14]
NF-κB Signaling Pathway
Studies have shown that taurodeoxycholate can stimulate intestinal epithelial cell proliferation and protect against apoptosis by activating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[15][16] NF-κB is a crucial transcription factor involved in regulating the expression of genes related to inflammation, immunity, and cell survival.[17][18] The activation of NF-κB by NaTDC highlights the role of bile acids in maintaining mucosal integrity.[15]
References
- 1. How to measure surface tension and CMC (Critical Micelle Concentration), Measurement of surface tension and critical micelle concentration used surface tensiometer-KINO Scientific Instrument Inc. [surface-tension.org]
- 2. 2024.sci-hub.ru [2024.sci-hub.ru]
- 3. Determination of bile salt critical micellization concentration on the road to drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. medicine.umich.edu [medicine.umich.edu]
- 8. Taurodeoxycholate Stimulates Intestinal Cell Proliferation and Protects Against Apoptotic Cell Death Through Activation of NF-κB | springermedicine.com [springermedicine.com]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 10. Characterization of biosurfactants’ micelles formation using fluorescence measurements: sodium taurocholate as case of study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Determination of the critical micelle concentration [bio-protocol.org]
- 14. Signal transduction - PKA signaling Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 18. Protein kinase C induces endocytosis of the sodium taurocholate cotransporting polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
The Effect of Taurodeoxycholate Sodium Salt on Intestinal Epithelial Cell Proliferation: A Technical Guide
Executive Summary: The homeostasis of the intestinal epithelium is maintained by a delicate balance between cell proliferation, differentiation, and apoptosis. Bile acids, particularly secondary bile acids like taurodeoxycholate (B1243834) (TDC), are crucial signaling molecules in the gut that modulate these processes. This technical guide provides an in-depth analysis of the pro-proliferative effects of taurodeoxycholate sodium salt on intestinal epithelial cells. It consolidates quantitative data from key studies, details the underlying molecular signaling pathways, including the c-myc and NF-κB pathways, and provides comprehensive experimental protocols for researchers in the field. This document serves as a resource for scientists and drug development professionals investigating intestinal health, disease, and the therapeutic potential of modulating bile acid signaling.
Introduction
The intestinal epithelium is a highly dynamic tissue characterized by rapid self-renewal, a process essential for maintaining its barrier function and absorptive capacity. This renewal is driven by the proliferation of intestinal stem cells located at the base of the crypts. Bile acids, synthesized in the liver and modified by the gut microbiota, have emerged as critical regulators of intestinal epithelial cell fate.[1] While some bile acids can be cytotoxic or promote apoptosis, others play a beneficial role in mucosal growth and repair.[2][3]
Taurodeoxycholate (TDC), a conjugated secondary bile acid, has been shown to stimulate the proliferation of intestinal epithelial cells at physiological concentrations.[4][5] Understanding the mechanisms through which TDC exerts its effects is vital for elucidating the complex interplay between luminal contents and intestinal health, with implications for conditions like inflammatory bowel disease (IBD) and colorectal cancer.
Pro-Proliferative Effects of Taurodeoxycholate
Multiple in vitro studies have demonstrated that TDC significantly increases the proliferation of intestinal epithelial cells. This effect is observed after several days of exposure and is not associated with apoptosis or changes in cell structure at physiological concentrations.[4][5] The pro-proliferative effect is characterized by an increase in the proportion of cells entering the S-phase of the cell cycle.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative findings from studies investigating the effect of taurodeoxycholate on intestinal epithelial cell proliferation.
| Cell Line | TDC Concentration | Treatment Duration | Key Observation(s) | Statistical Significance | Reference |
| IEC-6 (rat intestinal) | 0.05 - 1 mmol/L | 6 days | Significantly increased cell proliferation. | Not specified | [4][5] |
| IEC-6 | 0.05 - 1 mmol/L | 6 days | Significant increase in S-phase concentration. | Not specified | [4][5] |
| IEC-6 | 0.05 - 1 mmol/L | 6 days | Significant decrease in G1-phase concentration. | Not specified | [4][5] |
| IEC-6 | Not specified | 6 days | Stimulated cell proliferation. | P<0.01 | [2] |
| IEC-6 | Not specified | Not specified | Induced resistance to TNF-α induced apoptosis. | P<0.01 | [2] |
Key Signaling Pathways in TDC-Mediated Proliferation
Taurodeoxycholate stimulates intestinal cell proliferation through the activation of several distinct signaling pathways. The primary mechanisms identified are the c-myc-dependent pathway and the activation of NF-κB. Furthermore, the broader family of bile acids is known to signal through the TGR5 receptor to activate intestinal stem cells.
The c-myc-Dependent Pathway
A primary mechanism by which TDC promotes proliferation is through the upregulation of the proto-oncogene c-myc.[4][5] Studies show that TDC exposure leads to an increase in both c-myc mRNA and protein expression.[4][5] Crucially, the inhibition of c-myc function using specific antisense oligonucleotides prevents the TDC-induced increase in cell proliferation, confirming that this pathway is essential for the observed effect.[4][5]
References
- 1. mdpi.com [mdpi.com]
- 2. "Taurodeoxycholate stimulates intestinal cell proliferation and protect" by Alexander Toledo, Jon Yamaguchi et al. [hsrc.himmelfarb.gwu.edu]
- 3. Effects of deoxycholate on human colon cancer cells: apoptosis or proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Taurodeoxycholate increases intestinal epithelial cell proliferation through c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Unveiling the Multifaceted Roles of Taurodeoxycholate Sodium Salt: A Technical Guide for Researchers
A comprehensive examination of the biological functions, signaling pathways, and experimental methodologies related to the conjugated bile salt, Taurodeoxycholate (B1243834) sodium salt (TDCS), providing a critical resource for researchers, scientists, and professionals in drug development.
Introduction
Taurodeoxycholate sodium salt (TDCS) is a prominent member of the conjugated bile salt family, formed in the liver through the conjugation of the secondary bile acid deoxycholate with the amino acid taurine.[1] Beyond its classical role in the digestion and absorption of dietary fats and fat-soluble vitamins, TDCS has emerged as a critical signaling molecule, wielding significant influence over a diverse array of physiological and pathophysiological processes. Its amphiphilic nature, characterized by both hydrophobic and hydrophilic regions, underpins its ability to act as a biological detergent, form micelles, and interact with cellular membranes and proteins.[2] This technical guide provides an in-depth exploration of the core biological functions of TDCS, detailing its involvement in key signaling pathways, its impact on the gut microbiome, its role as a modulator of drug absorption, and its toxicological profile. Furthermore, this guide furnishes detailed experimental protocols and quantitative data to empower researchers in their scientific investigations.
Physicochemical Properties and Detergent Action
The detergent properties of TDCS are fundamental to many of its biological and experimental applications. A key parameter is its critical micelle concentration (CMC), the concentration at which individual molecules (monomers) aggregate to form micelles.
| Property | Value | References |
| Critical Micelle Concentration (CMC) | 1-4 mM | [3] |
| Aggregation Number | 6 | [3] |
| pKa | ~1.9 | [3] |
Above its CMC, TDCS forms micelles that can solubilize lipids and hydrophobic molecules, a property crucial for fat digestion in the intestine.[2] In the laboratory, this characteristic is harnessed for the solubilization and purification of membrane-bound proteins.[4]
Core Biological Functions and Signaling Pathways
TDCS exerts its biological effects primarily through the activation of specific cellular receptors and the modulation of downstream signaling cascades. The most well-characterized of these are the Farnesoid X Receptor (FXR) and the Takeda G-protein coupled receptor 5 (TGR5).
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor highly expressed in the liver and intestine that plays a pivotal role in bile acid, lipid, and glucose homeostasis. While chenodeoxycholic acid (CDCA) is the most potent endogenous FXR agonist, other bile acids, including TDCS, can also activate this receptor.[5]
Upon activation by TDCS, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[3][6] A key target gene is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis. This represents a negative feedback mechanism to control bile acid levels.[6] In the intestine, FXR activation also induces the expression of fibroblast growth factor 19 (FGF19), which travels to the liver to suppress CYP7A1 expression.[3]
Takeda G-protein Coupled Receptor 5 (TGR5) Signaling
TGR5, a cell surface receptor, is activated by various bile acids, with TDCS being a potent agonist.[4] TGR5 activation is linked to anti-inflammatory effects and the regulation of energy metabolism.
Binding of TDCS to TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[4] This in turn activates Protein Kinase A (PKA), which can lead to the inhibition of the pro-inflammatory NF-κB pathway.[4]
Other Signaling Pathways
TDCS has also been shown to influence other signaling pathways, including:
-
Sphingosine-1-Phosphate Receptor 2 (S1PR2): Conjugated bile acids can activate S1PR2, which is involved in regulating hepatic lipid metabolism.[7][8]
-
Nuclear Factor-kappa B (NF-κB): TDCS can inhibit the activation of NF-κB in lipopolysaccharide-activated macrophages, contributing to its anti-inflammatory effects.[4]
Modulation of the Gut Microbiome
The gut microbiota and bile acids share a complex and bidirectional relationship. The composition of the gut microbiota influences the bile acid pool through enzymatic modifications, such as deconjugation and dehydroxylation. In turn, bile acids, including TDCS, can shape the composition of the gut microbiota due to their antimicrobial properties.
Role in Drug Absorption and Delivery
The surfactant properties of TDCS make it a potent modulator of drug absorption. It can enhance the permeability of drugs across biological membranes by various mechanisms, including:
-
Micellar solubilization: Increasing the solubility of poorly water-soluble drugs.[2]
-
Membrane fluidization: Interacting with the lipid bilayer of cell membranes to increase their fluidity.
-
Opening of tight junctions: Modulating the paracellular pathway for drug transport.
These properties are leveraged in pharmaceutical formulations to improve the bioavailability of certain drugs.[6]
Toxicological Profile
While TDCS plays crucial physiological roles, at high concentrations, it can exhibit cytotoxicity.
| Parameter | Species | Value | Route of Administration | References |
| Approximate LD50 | Rat | 300 mg/kg | Intravenous | [6][9] |
| NOAEL | Dog | 5 mg/kg/day | Intravenous | [6] |
In rats, high doses of TDCS have been associated with hepatotoxicity.[9] In dogs, intravenous administration at higher doses led to skin lesions at the injection site and biochemical changes indicative of liver injury.[6]
Experimental Protocols
FXR Luciferase Reporter Gene Assay
This assay is used to quantify the activation of the Farnesoid X Receptor (FXR) by a test compound like TDCS.
Methodology:
-
Cell Culture: Culture a suitable cell line, such as HEK293T, in appropriate growth medium.
-
Transfection: Co-transfect the cells with two plasmids: one expressing human FXR and another containing a luciferase reporter gene under the control of an FXR response element (FXRE).
-
Incubation: Allow the cells to express the proteins for 24-48 hours.
-
Treatment: Treat the transfected cells with varying concentrations of TDCS or a vehicle control.
-
Lysis: After an incubation period (typically 18-24 hours), lyse the cells to release the cellular components, including the expressed luciferase.
-
Luminometry: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer. The light output is proportional to the amount of luciferase produced, which in turn reflects the level of FXR activation.
-
Data Analysis: Plot the luminescence data against the concentration of TDCS to generate a dose-response curve and calculate the EC50 value.[1][10][11]
In Vitro Intestinal Permeability Assay
This assay assesses the effect of compounds like TDCS on the integrity of the intestinal epithelial barrier.
Methodology using Caco-2 cell monolayers:
-
Cell Seeding: Seed Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer with tight junctions, onto permeable Transwell® inserts.
-
Differentiation: Culture the cells for approximately 21 days to allow for the formation of a confluent and differentiated monolayer.
-
TEER Measurement: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value indicates a well-formed barrier.
-
Treatment: Add TDCS to the apical (luminal) side of the monolayer.
-
Permeability Marker: Add a fluorescently labeled, non-absorbable marker, such as FITC-dextran, to the apical side.
-
Sampling: At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantification: Measure the fluorescence of the basolateral samples to determine the amount of FITC-dextran that has crossed the monolayer.
-
Data Analysis: An increase in the amount of transported FITC-dextran in the presence of TDCS indicates an increase in intestinal permeability.[12]
Gut Microbiome Analysis via 16S rRNA Gene Sequencing
This method is used to characterize the composition of the gut microbiota and identify changes in response to treatment with TDCS.
Methodology:
-
Sample Collection: Collect fecal samples from experimental animals (e.g., mice or rats) before and after treatment with TDCS.
-
DNA Extraction: Extract bacterial genomic DNA from the fecal samples using a commercially available kit.
-
PCR Amplification: Amplify a specific hypervariable region (e.g., V3-V4) of the 16S rRNA gene using universal primers. This gene is present in all bacteria and contains regions that are conserved as well as regions that are variable between different species.
-
Library Preparation and Sequencing: Prepare a sequencing library from the PCR amplicons and perform high-throughput sequencing (e.g., on an Illumina platform).
-
Bioinformatic Analysis:
-
Quality Control: Process the raw sequencing reads to remove low-quality sequences.
-
OTU Clustering/ASV Inference: Group similar sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Taxonomic Assignment: Assign a taxonomic classification to each OTU/ASV by comparing their sequences to a reference database (e.g., Greengenes, SILVA).
-
Diversity Analysis: Calculate alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) to assess changes in the microbial community structure in response to TDCS treatment.[13][14][15][16]
-
Conclusion
This compound is a pleiotropic molecule with a diverse and expanding repertoire of biological functions. Its traditional role as a digestive aid is now understood to be just one facet of its complex involvement in cellular signaling, metabolic regulation, and host-microbiome interactions. For researchers in the fields of gastroenterology, pharmacology, and drug development, a thorough understanding of the multifaceted nature of TDCS is paramount. The quantitative data and detailed experimental protocols provided in this guide offer a foundational resource for further investigation into the therapeutic and physiological implications of this important conjugated bile salt. As research continues to unravel the intricate mechanisms of bile salt signaling, TDCS will undoubtedly remain a key molecule of interest, with the potential to inform the development of novel therapeutic strategies for a range of diseases.
References
- 1. eubopen.org [eubopen.org]
- 2. Solubilization and Interaction Studies of Bile Salts with Surfactants and Drugs: a Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The role of S1PR2 in bile acid-induced cholangiocyte proliferation and cholestasis-induced liver injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Conjugated bile acid-activated S1P receptor 2 is a key regulator of sphingosine kinase 2 and hepatic gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of S1PR2 on macrophages and the hepatocyte S1PR2/RhoA/ROCK1/MLC2 pathway in vanishing bile duct syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of acute and subacute toxicity of sodium taurodeoxycholate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of FXR by obeticholic acid induces hepatic gene expression of SR-BI through a novel mechanism of transcriptional synergy with the nuclear receptor LXR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. indigobiosciences.com [indigobiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. Integrated 16S rRNA Gene Sequencing and Metabolomics Analysis to Investigate the Important Role of Osthole on Gut Microbiota and Serum Metabolites in Neuropathic Pain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. 16S rRNA Gene Sequencing Revealed Changes in Gut Microbiota Composition during Pregnancy and Lactation in Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Inactivated Akkermansia muciniphila AKK PROBIO Preserves Intestinal Homeostasis and Ameliorates DSS-Induced Colitis in Mice [mdpi.com]
An In-depth Technical Guide to the Interaction of Taurodeoxycholate Sodium Salt with the TGR5 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between Taurodeoxycholate sodium salt (TDCS), a prominent bile acid, and the Takeda G protein-coupled receptor 5 (TGR5). This document consolidates key quantitative data, details common experimental methodologies, and illustrates the intricate signaling pathways involved, serving as a critical resource for professionals in cellular biology, pharmacology, and drug discovery.
Introduction to this compound and TGR5
This compound is a taurine-conjugated secondary bile acid formed in the liver. Beyond its classical role in fat emulsification, TDCS is now recognized as a significant signaling molecule. It exerts many of its effects through the activation of TGR5, a G protein-coupled receptor (GPCR) widely expressed in various tissues, including the intestine, liver, gallbladder, and immune cells.[1][2] The interaction between TDCS and TGR5 is a key area of research for metabolic and inflammatory diseases due to its role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[2][3][4][5]
Quantitative Analysis of TDCS-TGR5 Interaction
The potency of this compound as a TGR5 agonist has been quantified in several studies, primarily through the determination of its half-maximal effective concentration (EC50). These values, which represent the concentration of TDCS required to elicit 50% of the maximal response, are crucial for comparing its activity across different experimental systems.
| Cell Line | Assay Type | EC50 (µM) | Reference |
| HEK293 | cAMP Level Assay | 0.68 | [6] |
| CHO | Luciferase Reporter Assay | 0.79 | [6] |
| HEK293 (Y89A mutant) | cAMP Level Assay | 8.9 | [6] |
Table 1: EC50 Values of this compound for TGR5 Activation. This table summarizes the reported EC50 values for TDCS in activating the TGR5 receptor in different cell-based assays. The variation in EC50 values can be attributed to the different cell lines and assay methodologies used.
TGR5 Signaling Pathways Activated by TDCS
The binding of this compound to TGR5 initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of TGR5 to the Gαs protein subunit.[3][5] This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[3][4][5] The elevated cAMP levels then activate two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[3][4] These effectors, in turn, modulate a variety of cellular processes through the phosphorylation of target proteins, including ERK1/2 and AKT.[3][4]
Figure 1: TGR5 Signaling Pathway upon TDCS Activation. This diagram illustrates the canonical signaling cascade initiated by the binding of this compound (TDCS) to the TGR5 receptor.
Beyond the canonical Gαs pathway, TGR5 activation can also influence other signaling cascades, including the inhibition of the pro-inflammatory NF-κB pathway, contributing to the anti-inflammatory effects of bile acids.[7][8]
Experimental Protocols for Studying TDCS-TGR5 Interaction
Several in vitro assays are commonly employed to characterize the interaction between TDCS and the TGR5 receptor. These protocols are essential for screening potential TGR5 modulators and elucidating the downstream consequences of receptor activation.
cAMP Measurement Assay
This assay directly quantifies the production of intracellular cAMP following TGR5 activation.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably or transiently expressing the human TGR5 receptor are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well or 384-well plates and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then treated with varying concentrations of this compound or a control vehicle.
-
Lysis and Detection: After a defined incubation period (typically 15-60 minutes), cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA (Enzyme-Linked Immunosorbent Assay), or fluorescence polarization-based kits.
-
Data Analysis: The resulting signal is inversely proportional to the cAMP concentration. A standard curve is used to determine the absolute cAMP levels, and the data are fitted to a dose-response curve to calculate the EC50 value.
Figure 2: Workflow for a typical cAMP Measurement Assay. This flowchart outlines the key steps involved in quantifying intracellular cAMP levels upon TGR5 activation by TDCS.
Luciferase Reporter Gene Assay
This assay provides a sensitive and high-throughput method to measure TGR5 activation by linking it to the expression of a reporter gene, typically luciferase.[9][10]
Methodology:
-
Cell Transfection: HEK293T or other suitable cells are co-transfected with two plasmids: one expressing the TGR5 receptor and another containing a luciferase reporter gene under the control of a cAMP response element (CRE) promoter.[9][11]
-
Cell Seeding and Treatment: Transfected cells are seeded into 96-well plates and, after an incubation period to allow for receptor expression, are treated with various concentrations of this compound.
-
Lysis and Luciferase Measurement: Following treatment (typically 4-24 hours), cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the amount of luciferase expressed, is measured using a luminometer.
-
Data Analysis: The luminescence readings are normalized to a control (e.g., untreated cells) and plotted against the TDCS concentration to determine the EC50.
Figure 3: Workflow for a Luciferase Reporter Gene Assay. This diagram details the procedure for measuring TGR5 activation through the expression of a luciferase reporter gene.
TGR5 Receptor Internalization Assay
This assay visualizes and quantifies the agonist-induced internalization of the TGR5 receptor from the plasma membrane into intracellular compartments.
Methodology:
-
Cell Line Generation: A cell line is generated that expresses a tagged version of the TGR5 receptor (e.g., with GFP or a FLAG tag) to allow for visualization.
-
Cell Culture and Treatment: Cells are cultured on glass coverslips or in imaging-compatible plates. They are then treated with a saturating concentration of this compound for various time points.
-
Immunofluorescence and Imaging: Cells are fixed, permeabilized, and stained with an antibody against the tag (if applicable). The subcellular localization of the TGR5 receptor is then visualized using confocal microscopy.
-
Quantification: The degree of receptor internalization can be quantified by measuring the fluorescence intensity at the plasma membrane versus in intracellular vesicles using image analysis software.
Conclusion and Future Directions
The interaction between this compound and the TGR5 receptor is a pivotal mechanism in bile acid signaling, with profound implications for metabolic and inflammatory diseases. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers in this field. Future research should focus on elucidating the tissue-specific signaling pathways of TGR5 in response to TDCS and other bile acids, as well as developing selective TGR5 modulators with improved therapeutic profiles. The continued exploration of this interaction holds great promise for the development of novel treatments for a range of human diseases.
References
- 1. Modulating Bile Acid Pathways and TGR5 Receptors for Treating Liver and GI Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. indigobiosciences.com [indigobiosciences.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. caymanchem.com [caymanchem.com]
Taurodeoxycholate Sodium Salt: A Comprehensive Technical Guide on its Choleretic and Cholagogue Actions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taurodeoxycholate (B1243834) sodium salt, a prominent secondary bile acid, plays a significant role in hepatic and biliary physiology. This technical guide provides an in-depth exploration of its functions as both a choleretic and cholagogue agent. It delineates the molecular mechanisms, including the activation of key signaling pathways such as TGR5, FXR, and S1PR2, and presents quantitative data on its effects on bile flow and composition. Detailed experimental protocols for investigating these properties are provided, alongside visual representations of the underlying biological processes to facilitate a comprehensive understanding for researchers and professionals in drug development.
Introduction
Bile acids are crucial for the digestion and absorption of lipids and fat-soluble vitamins. Beyond this classical role, they are now recognized as important signaling molecules that regulate a variety of metabolic pathways. Taurodeoxycholate sodium salt is a taurine-conjugated form of deoxycholic acid, a secondary bile acid produced by the metabolic activity of gut microbiota. It exhibits both choleretic and cholagogue properties, meaning it stimulates the liver to secrete bile and also promotes the discharge of bile from the system.[1] Understanding the precise mechanisms of these actions is critical for the development of novel therapeutics for cholestatic liver diseases and other metabolic disorders.
Choleretic and Cholagogue Effects of this compound
The dual role of taurodeoxycholate as a choleretic and cholagogue agent is central to its physiological importance. A choleretic effect involves an increase in the volume of bile secreted by the hepatocytes, while a cholagogue effect pertains to the contraction of the gallbladder and relaxation of the sphincter of Oddi, leading to the expulsion of stored bile into the duodenum.
Quantitative Effects on Bile Flow and Composition
Numerous studies have quantified the impact of taurodeoxycholate on bile flow and its composition. The following tables summarize key findings from preclinical studies, primarily in rat models.
Table 1: Effect of this compound on Bile Flow Rate in Rats
| Animal Model | Administration Route | Dose | Change in Bile Flow Rate | Reference |
| Anesthetized Rats | Intravenous Infusion | Not specified | Inconsistent direct relationship between bile salt secretion rate and bile flow | [2][3] |
| Bile Fistula Rats | Intravenous Infusion | 8 µmol/min/kg | Reduced bile flow (when administered as taurochenodeoxycholic acid, a related toxic bile acid) | [4] |
| Anesthetized Dogs | Intravenous Infusion | Not specified | Similar qualitative and quantitative effects on bile flow as sodium taurocholate | [2][3] |
Note: Quantitative data directly on taurodeoxycholate's choleretic effect in isolation is limited in the reviewed literature; much of the research compares its effects to other bile acids or investigates its role in cholestasis.
Table 2: Effect of this compound on Bile Composition
| Animal Model | Parameter Measured | Observed Effect | Reference |
| Anesthetized Rats | Ionic Composition | Similar effects on ionic composition as sodium taurocholate | [2][3] |
| Rat | Biliary Lipid Secretion | Dose-dependent effects on biliary lipid secretion | [5] |
Molecular Mechanisms of Action
Taurodeoxycholate exerts its effects by interacting with several key receptors and transporters within the enterohepatic circulation. These interactions trigger downstream signaling cascades that modulate bile acid synthesis, transport, and secretion.
Takeda G-protein coupled Receptor 5 (TGR5) Signaling
TGR5, a G-protein coupled receptor, is a key mediator of the choleretic and metabolic effects of bile acids.
Farnesoid X Receptor (FXR) Signaling
FXR is a nuclear receptor that plays a central role in regulating bile acid homeostasis.
Sphingosine-1-Phosphate Receptor 2 (S1PR2) Signaling
Recent evidence suggests that tauro-conjugated bile acids can also signal through S1PR2, a receptor traditionally associated with sphingosine-1-phosphate.[6]
Experimental Protocols
Investigating the choleretic and cholagogue properties of this compound requires robust and reproducible experimental models. The following sections detail the methodologies for key in vivo and in vitro experiments.
In Vivo Measurement of Choleretic Activity in Rats (Bile Duct Cannulation)
This protocol describes the surgical procedure for bile duct cannulation in rats to allow for the collection of bile and the measurement of bile flow.[7][8]
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scissors, forceps, retractors)
-
Polyethylene (B3416737) tubing (e.g., PE-10 or PE-50) for cannulation
-
Suture material
-
Metabolic cages for conscious animal studies
-
Fraction collector
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and shave the abdominal area. Maintain aseptic surgical conditions throughout the procedure.[9]
-
Laparotomy: Make a midline abdominal incision to expose the liver and small intestine.
-
Bile Duct Identification and Ligation: Gently retract the liver lobes to locate the common bile duct. Carefully ligate the distal end of the bile duct close to the duodenum.
-
Cannulation: Make a small incision in the bile duct proximal to the ligature and insert the polyethylene cannula. Secure the cannula in place with sutures.
-
Exteriorization: Tunnel the external end of the cannula subcutaneously to the dorsal neck region and exteriorize it.
-
Bile Collection: For acute experiments, collect bile directly from the exteriorized cannula into pre-weighed tubes. For chronic studies in conscious animals, house the rat in a metabolic cage and connect the cannula to a fraction collector.
-
Data Analysis: Measure the volume or weight of bile collected over time to determine the bile flow rate (µL/min/100g body weight).
Isolated Perfused Rat Liver (IPRL) Model
The IPRL model allows for the study of hepatic function in a controlled ex vivo environment, eliminating systemic influences.[10][11][12][13][14]
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g)
-
Perfusion apparatus (pump, oxygenator, heating system)
-
Krebs-Henseleit bicarbonate buffer (or similar) as perfusate
-
Surgical instruments
-
Cannulas for portal vein and bile duct
Procedure:
-
Anesthesia and Heparinization: Anesthetize the rat and administer heparin to prevent blood clotting.
-
Cannulation of Portal Vein: Perform a laparotomy and cannulate the portal vein. Immediately start perfusion with pre-warmed, oxygenated buffer at a constant flow rate (e.g., 3-4 mL/min/g liver).
-
Exsanguination and Liver Isolation: Cut the inferior vena cava to allow the perfusate to exit, clearing the liver of blood. Carefully dissect the liver from the surrounding tissues.
-
Bile Duct Cannulation: Cannulate the common bile duct for bile collection.
-
Transfer to Perfusion Chamber: Transfer the isolated liver to a temperature-controlled perfusion chamber.
-
Experimental Intervention: Once a stable baseline bile flow is established, introduce this compound into the perfusate at the desired concentration.
-
Sample Collection and Analysis: Collect bile and perfusate samples at regular intervals to measure bile flow rate and analyze for bile acid composition.
Biochemical Analysis of Bile Composition by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for separating and quantifying individual bile acids in biological samples.[15][16][17][18][19]
Materials:
-
HPLC system with a C18 reverse-phase column and a UV or mass spectrometry (MS) detector
-
Bile samples
-
Bile acid standards (including taurodeoxycholate)
-
Methanol (B129727), acetonitrile, and appropriate buffer solutions (e.g., ammonium (B1175870) acetate) for the mobile phase
-
Solid-phase extraction (SPE) cartridges for sample cleanup
Procedure:
-
Sample Preparation: Thaw bile samples and centrifuge to remove particulates. For quantitative analysis, add an internal standard.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge with methanol and then water. Load the bile sample onto the cartridge. Wash the cartridge with water to remove interfering substances. Elute the bile acids with methanol.
-
Derivatization (if using UV detection): For enhanced sensitivity with UV detection, bile acids can be derivatized.
-
HPLC Analysis: Inject the prepared sample into the HPLC system. Use a gradient elution program with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) to separate the different bile acids.
-
Detection and Quantification: Detect the eluted bile acids using a UV detector (e.g., at 200-210 nm) or, for higher specificity and sensitivity, an MS detector. Quantify the concentration of taurodeoxycholate by comparing its peak area to that of the standard curve.
Conclusion
This compound is a multifaceted signaling molecule with significant choleretic and cholagogue properties. Its actions are mediated through complex interactions with receptors such as TGR5, FXR, and S1PR2, which in turn regulate the expression of key genes involved in bile acid homeostasis. The experimental protocols detailed in this guide provide a framework for the continued investigation of taurodeoxycholate and other bile acids, which is essential for advancing our understanding of liver physiology and developing targeted therapies for hepatobiliary diseases. Further research focusing on the specific quantitative effects of taurodeoxycholate and the intricate interplay between its various signaling pathways will be crucial in fully elucidating its therapeutic potential.
References
- 1. Sodium Taurodeoxycholate | C26H44NNaO6S | CID 23664773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Comparative effects of sodium taurodeoxycholate and sodium taurocholate on bile secretion in the rat, dog and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative effects of sodium taurodeoxycholate and sodium taurocholate on bile secretion in the rat, dog and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Taurohyodeoxycholic acid protects against taurochenodeoxycholic acid-induced cholestasis in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of acute and subacute toxicity of sodium taurodeoxycholate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. nc3rs.org.uk [nc3rs.org.uk]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 9. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. arts.units.it [arts.units.it]
- 12. mdpi.com [mdpi.com]
- 13. The synthesis of bile acids in perfused rat liver subjected to chronic biliary drainage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The synthesis of bile acids in perfused rat liver subjected to chronic biliary drainage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC Method for Separation of Bile acids (Methyl cholate, Cholic acid, Deoxycholic acid, Chenodeoxycholic acid) on Primesep B Column | SIELC Technologies [sielc.com]
- 17. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 18. HPLC Separation of Bile Acids with Ascentis Express C18 [sigmaaldrich.com]
- 19. A simple and accurate HPLC method for fecal bile acid profile in healthy and cirrhotic subjects: validation by GC-MS and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Membrane Protein Extraction Using Taurodeoxycholate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholate sodium salt is a bile salt-related anionic detergent highly effective for the solubilization and extraction of membrane proteins.[1][2] Its mild, yet effective, nature allows for the disruption of lipid bilayers and the formation of mixed micelles with membrane proteins, often preserving their native structure and activity.[3] This makes it a valuable tool for a wide range of downstream applications, including structural and functional studies, receptor-ligand binding assays, and ion channel analysis.[3] These application notes provide a comprehensive guide to using this compound for the extraction of membrane proteins, complete with detailed protocols and supporting data.
Properties of this compound
Understanding the physicochemical properties of a detergent is crucial for optimizing membrane protein extraction. Key properties of this compound are summarized in the table below.
| Property | Value | References |
| Chemical Formula | C₂₆H₄₄NNaO₆S | [1] |
| Molecular Weight | 521.69 g/mol | [1] |
| Appearance | White to off-white solid | [3] |
| Type | Anionic detergent | [2] |
| Critical Micelle Concentration (CMC) | 1-4 mM | [4] |
| Aggregation Number | 6 | [4] |
| Solubility | Soluble in water (100 mg/mL) | [2] |
Comparison with Other Detergents
While direct quantitative comparisons for this compound are not abundant in the literature, studies using the closely related sodium deoxycholate (SDC) demonstrate its efficacy. For instance, a study on yeast membrane proteomics found that using 1% SDC with sonication resulted in a 26% increase in membrane protein identifications compared to a standard protocol.[5] Another study on rat hippocampal plasma membranes showed that 1.0% SDC led to a more than two-fold increase in the number of identified membrane proteins compared to using the harsher detergent, sodium dodecyl sulfate (B86663) (SDS).[6]
| Detergent | Type | Typical Concentration | Advantages | Disadvantages |
| This compound | Anionic (Bile Salt) | 1-2% (w/v) | Mild, preserves protein activity, effective for lipid-rich membranes. | Can be difficult to remove, may interfere with some downstream applications if not removed. |
| Triton X-100 | Non-ionic | 0.1-1% (v/v) | Mild, non-denaturing, widely used. | Can interfere with UV-spectrophotometry and some mass spectrometry techniques. |
| CHAPS | Zwitterionic | 1-2% (w/v) | Mild, preserves protein-protein interactions, useful for isoelectric focusing. | Can be less effective for highly hydrophobic proteins. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 1-2% (w/v) | Strong, highly effective for solubilization. | Denaturing, inactivates most enzymes, interferes with many downstream applications. |
Experimental Protocols
Protocol 1: General Membrane Protein Extraction from Cultured Cells
This protocol provides a general procedure for the extraction of membrane proteins from cultured mammalian cells using a this compound-based lysis buffer.
Materials:
-
Cultured mammalian cells
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% (w/v) this compound
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional)
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Cell Harvesting: Harvest cultured cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet once with ice-cold PBS to remove residual media. Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. A general guideline is to use 500 µL of Lysis Buffer for a cell pellet from a 10 cm dish.
-
Incubation: Incubate the cell suspension on ice for 30 minutes with occasional vortexing to facilitate lysis.
-
Sonication (Optional): For difficult-to-solubilize proteins, sonicate the lysate on ice. Use short bursts (e.g., 3 x 10 seconds) to avoid overheating and protein denaturation.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet insoluble cellular debris.
-
Collection: Carefully collect the supernatant containing the solubilized membrane proteins.
-
Downstream Processing: The extracted proteins are now ready for downstream applications. For applications sensitive to detergents, such as mass spectrometry, removal of this compound is recommended. This can be achieved through methods like acid precipitation or phase transfer.[5][6]
Protocol 2: RIPA Buffer for Total Protein Extraction (Including Membrane Proteins)
Radioimmunoprecipitation assay (RIPA) buffer is a popular choice for total cell lysis and can effectively extract membrane proteins due to its combination of detergents.
RIPA Buffer Composition:
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% NP-40 (or other non-ionic detergent)
-
0.5% Sodium Deoxycholate (can be substituted with this compound)
-
0.1% SDS
-
Protease and phosphatase inhibitors
The extraction procedure is similar to Protocol 1. The strong denaturing properties of RIPA buffer make it suitable for SDS-PAGE and Western blotting, but it may not be ideal for functional assays where protein activity needs to be preserved.[7]
Downstream Applications and Compatibility
Protein extracts obtained using this compound are compatible with a variety of downstream applications.
-
SDS-PAGE and Western Blotting: Fully compatible. The presence of the detergent helps to maintain protein solubility during electrophoresis.[8]
-
Immunoprecipitation: Compatible, as the mild nature of the detergent is less likely to disrupt antibody-antigen interactions compared to harsher detergents.[8]
-
Mass Spectrometry: Compatible, but removal of the detergent is highly recommended to prevent ion suppression and interference with chromatographic separation.[5]
-
2D Gel Electrophoresis: Compatibility can be variable. While some studies have successfully used deoxycholate-based buffers, the presence of ionic detergents can interfere with the isoelectric focusing step.[9][10][11][12][13]
Signaling Pathway Analysis: A Case Study
Taurodeoxycholate is a known agonist of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5, and the sphingosine-1-phosphate receptor 2 (S1PR2).[2] This makes it a useful tool for studying signaling pathways involving these receptors.
Example Application: Investigating TGR5 signaling in response to a novel ligand.
-
Membrane Protein Extraction: Extract membrane proteins from cells expressing TGR5 using the Taurodeoxycholate-based lysis buffer as described in Protocol 1. This ensures the receptor is solubilized in a near-native conformation.
-
Ligand Binding Assay: Perform a competitive binding assay using the solubilized membrane fraction, a radiolabeled known TGR5 agonist, and the novel ligand to determine its binding affinity.
-
Functional Assay: Reconstitute the extracted TGR5 into liposomes and measure downstream signaling events, such as cAMP production, upon stimulation with the novel ligand.
Conclusion
This compound is a versatile and effective detergent for the extraction of membrane proteins. Its mild nature helps to preserve protein structure and function, making it suitable for a wide array of downstream applications. By carefully selecting the appropriate buffer composition and extraction protocol, researchers can achieve high yields of pure, active membrane proteins for their studies in basic research and drug development.
References
- 1. Detergent selection for enhanced extraction of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. buffersandreagents.com [buffersandreagents.com]
- 4. Buffers Formulations and Protocols | RIPA Buffer Recipe & Preparation | Bio-Techne [bio-techne.com]
- 5. Extraction, Enrichment, Solubilization, and Digestion Techniques for Membrane Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. Efficient Mammalian Membrane Protein Extraction | Thermo Fisher Scientific - DE [thermofisher.com]
- 9. 2D SDS PAGE in Combination with Western Blotting and Mass Spectrometry Is a Robust Method for Protein Analysis with Many Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. kendricklabs.com [kendricklabs.com]
- 12. Overview of SDS Compatible 2D Electrophoresis Method [kendricklabs.com]
- 13. Proteomic Analysis of Saliva: 2D Gel Electrophoresis, LC-MS/MS, and Western Blotting - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for solubilizing lipids with Taurodeoxycholate sodium salt.
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Taurodeoxycholate (B1243834) sodium salt is a biologically important bile salt and a powerful anionic detergent frequently utilized in research and pharmaceutical development for the solubilization of lipids and lipophilic compounds. Its amphipathic nature, with a hydrophobic steroidal backbone and a hydrophilic taurine (B1682933) conjugate, allows it to form micelles in aqueous solutions above its critical micelle concentration (CMC). These micelles can encapsulate nonpolar lipids, rendering them soluble in aqueous environments. This property is crucial for various applications, including the study of membrane proteins, drug delivery systems, and in vitro models of lipid digestion and absorption. This document provides a detailed protocol for the solubilization of lipids using taurodeoxycholate sodium salt.
Key Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. The Critical Micelle Concentration (CMC) is a crucial parameter, as micelle formation is essential for lipid solubilization. The CMC can be influenced by factors such as temperature, pH, and the presence of electrolytes.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₆H₄₄NNaO₆S | N/A |
| Molecular Weight | 521.69 g/mol | N/A |
| Critical Micelle Concentration (CMC) | 2-6 mM in aqueous solution | N/A |
| Aggregation Number of Micelles | 8-19 molecules | [3] |
Experimental Protocols
This section outlines two detailed protocols for the solubilization of a fatty acid (oleic acid) and a sterol (cholesterol) using this compound.
Protocol 1: Solubilization of Oleic Acid
This protocol describes the preparation of mixed micelles of oleic acid and this compound.
Materials:
-
This compound
-
Oleic acid (sodium salt)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ethanol (B145695) (anhydrous)
-
Vortex mixer
-
Sonicator (bath or probe)
-
Syringe filters (0.22 µm)
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM stock solution of this compound in PBS (pH 7.4).
-
Prepare a 100 mM stock solution of oleic acid (sodium salt) in ethanol. Ensure the oleic acid is fully dissolved.
-
-
Lipid Film Formation (Solvent Evaporation Method):
-
In a clean, dry glass vial, add the desired volume of the oleic acid stock solution.
-
Evaporate the ethanol under a gentle stream of nitrogen gas to form a thin lipid film on the bottom of the vial. To ensure complete removal of the solvent, place the vial in a vacuum desiccator for at least 1 hour.
-
-
Hydration and Micelle Formation:
-
Add the appropriate volume of the 100 mM this compound solution to the vial containing the lipid film to achieve the desired final lipid-to-detergent molar ratio (see Table 2 for examples).
-
Vortex the mixture vigorously for 5-10 minutes to hydrate (B1144303) the lipid film and facilitate the formation of mixed micelles. The solution should become clear or slightly opalescent.
-
-
Sonication (Optional but Recommended):
-
For a more uniform micelle size distribution, sonicate the solution.
-
Bath sonication: Place the vial in a bath sonicator for 15-30 minutes.
-
Probe sonication: Use a probe sonicator at low power, with pulses of 30 seconds on and 30 seconds off, for a total of 5-10 minutes. Keep the sample on ice to prevent overheating.
-
-
Sterilization and Characterization:
-
Sterilize the final mixed micelle solution by passing it through a 0.22 µm syringe filter.
-
Characterize the size and polydispersity of the mixed micelles using Dynamic Light Scattering (DLS).
-
Table 2: Example Formulations for Oleic Acid Solubilization
| Taurodeoxycholate (mM) | Oleic Acid (mM) | Molar Ratio (TDC:Oleic Acid) | Expected Outcome |
| 50 | 5 | 10:1 | Clear micellar solution |
| 50 | 10 | 5:1 | Clear to slightly opalescent solution |
| 50 | 25 | 2:1 | Opalescent solution, potential for larger aggregates |
Protocol 2: Solubilization of Cholesterol
This protocol details the method for solubilizing cholesterol, a poorly water-soluble lipid, using this compound.
Materials:
-
This compound
-
Cholesterol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Vortex mixer
-
Water bath sonicator
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Preparation of Lipid Film:
-
Dissolve a known amount of cholesterol in chloroform in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to create a thin, uniform film of cholesterol on the inner surface of the flask.
-
Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration and Solubilization:
-
Prepare a solution of this compound in PBS (pH 7.4) at a concentration well above its CMC (e.g., 50 mM).
-
Add the taurodeoxycholate solution to the flask containing the cholesterol film.
-
Incubate the flask in a shaking water bath at 37°C for 4-6 hours to allow for the solubilization of cholesterol into the taurodeoxycholate micelles. The solution will likely become clear or translucent.
-
-
Equilibration and Centrifugation:
-
Allow the solution to equilibrate at room temperature for 1 hour.
-
To remove any un-solubilized cholesterol, centrifuge the solution at high speed (e.g., 14,000 x g) for 30 minutes.
-
-
Quantification and Characterization:
-
Carefully collect the supernatant containing the solubilized cholesterol.
-
Quantify the amount of solubilized cholesterol using a suitable analytical method, such as HPLC.
-
Characterize the size of the cholesterol-containing micelles using Dynamic Light Scattering (DLS).
-
Table 3: Solubilization Capacity of Taurodeoxycholate for Cholesterol
| Taurodeoxycholate Conc. (mM) | Max. Solubilized Cholesterol (mM) | Molar Ratio (TDC:Cholesterol) at Saturation | Reference |
| 10 | ~0.5 | ~20:1 | [4][5] |
| 50 | ~2.5 | ~20:1 | [6] |
| 100 | ~5.0 | ~20:1 | N/A (extrapolated) |
Experimental Workflow and Data Interpretation
The general workflow for lipid solubilization and analysis is depicted below. Successful solubilization is typically indicated by the formation of a clear or translucent solution and can be quantitatively assessed by measuring the concentration of the solubilized lipid and the particle size distribution.
Signaling Pathway Application: Bile Acid Regulation of Lipid Metabolism
Solubilized lipids are often used in cell-based assays to study metabolic pathways. Taurodeoxycholate and other bile acids are not only solubilizing agents but also signaling molecules that activate nuclear receptors, such as the Farnesoid X Receptor (FXR). Activation of FXR in the liver and intestine plays a central role in regulating lipid and cholesterol metabolism.
This diagram illustrates how taurodeoxycholate, by activating FXR, initiates a signaling cascade that leads to the feedback inhibition of bile acid synthesis from cholesterol and modulates hepatic lipogenesis and fatty acid oxidation. Understanding this pathway is critical for research in metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and hyperlipidemia.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 3. Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differences in the release of cholesterol from taurocholate versus taurochenodeoxycholate micellar solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Taurodeoxycholate Sodium Salt in Micellar Electrokinetic Chromatography (MEKC)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Taurodeoxycholate sodium salt (STDC) in Micellar Electrokinetic Chromatography (MEKC). This document details the principles, applications, and experimental protocols for utilizing this bile salt surfactant in the separation and analysis of various pharmaceutical compounds.
Introduction to this compound in MEKC
This compound is an anionic bile salt surfactant that forms micelles in aqueous solutions above its critical micelle concentration (CMC) of 1-4 mM.[1][2] In MEKC, these micelles act as a pseudo-stationary phase, enabling the separation of both neutral and charged analytes based on their differential partitioning between the micelles and the surrounding aqueous buffer. STDC is particularly valuable in the separation of hydrophobic and chiral compounds due to its unique steroidal structure.[3][4]
The separation mechanism in STDC-MEKC is governed by the partitioning of analytes into the hydrophobic core of the micelles and interactions with the hydrophilic exterior. This allows for the separation of structurally similar compounds, including isomers and impurities.[3][5]
Physicochemical Properties of Sodium Taurodeoxycholate
A summary of the key physicochemical properties of STDC relevant to its use in MEKC is presented in Table 1.
| Property | Value | References |
| Molecular Formula | C₂₆H₄₄NNaO₆S | |
| Molecular Weight | 521.69 g/mol (anhydrous basis) | |
| Critical Micelle Concentration (CMC) | 1-4 mM (20-25°C) | [1][2] |
| Aggregation Number | Varies with concentration and ionic strength | |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water | |
| Description | Anionic bile salt surfactant |
Applications of STDC in MEKC
STDC has proven to be a versatile surfactant for a range of MEKC applications in pharmaceutical analysis.
Chiral Separation of Pharmaceuticals
STDC is an effective chiral selector for the enantiomeric separation of various drugs. Its rigid steroidal structure provides the necessary stereoselectivity for resolving enantiomers.
Application Example: Enantioseparation of Palonosetron (B1662849) Stereoisomers
A notable application of STDC is the enantioselective separation of palonosetron (PALO) stereoisomers. This separation is crucial as different stereoisomers can exhibit distinct pharmacological activities.[3]
Analysis of Corticosteroids
STDC has been utilized in the separation of corticosteroids, which are often structurally similar. The use of mixed micelles, combining STDC with other surfactants, can further enhance separation selectivity for these compounds.[5]
Impurity Profiling
MEKC with STDC can be employed for the determination of impurities in pharmaceutical formulations. This includes both process-related impurities and degradation products. The high efficiency of MEKC allows for the separation of impurities present at low levels.[3]
Application Example: Enantiomeric Impurity Determination in Palonosetron
In the analysis of Palonosetron, the MEKC method using STDC was validated for the quantification of enantiomeric impurities. The method demonstrated good precision, recovery, and linearity, with a limit of detection (LOD) of 0.1 µg/mL and a limit of quantification (LOQ) of 0.3 µg/mL for the enantiomeric impurities.[3]
Experimental Protocols
The following sections provide detailed protocols for the use of STDC in MEKC.
General Workflow
The general workflow for developing an MEKC method using STDC is outlined below.
Preparation of Background Electrolyte (BGE)
Materials:
-
This compound (STDC)
-
Sodium tetraborate (B1243019) decahydrate
-
Sodium hydroxide (B78521) (NaOH) or Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
Protocol:
-
Dissolve the desired amount of sodium tetraborate in deionized water to achieve the target buffer concentration (e.g., 30 mM).
-
Add the required amount of STDC to the buffer solution to obtain the desired micellar concentration (e.g., 5-30 mM).
-
Sonicate the solution for approximately 15 minutes to ensure complete dissolution of the surfactant and formation of a clear micellar solution.[3]
-
Adjust the pH of the BGE to the desired value (e.g., pH 9.2) using 1.0 M NaOH or 1.0 M HCl.[3]
-
Filter the BGE through a 0.45 µm syringe filter before use.
Capillary Conditioning
Materials:
-
Fused-silica capillary
-
1.0 M Sodium hydroxide (NaOH)
-
Deionized water
-
Background Electrolyte (BGE)
Protocol for a New Capillary:
-
Flush the new capillary with deionized water for 5 minutes.
-
Flush with 1.0 M NaOH for 10 minutes.
-
Flush again with deionized water for 5 minutes.
Protocol for Daily Use (between injections):
-
Rinse the capillary sequentially with deionized water, 1.0 M NaOH, and deionized water again for 2 minutes each.
-
Finally, equilibrate the capillary by flushing with the BGE for at least 2 minutes before each injection.
Sample Preparation
The sample preparation method will vary depending on the sample matrix.
Protocol for Pharmaceutical Tablets:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of the active pharmaceutical ingredient (API).
-
Dissolve the powder in a suitable solvent (e.g., a mixture of methanol (B129727) and water).
-
Sonication may be used to aid dissolution.
-
Dilute the solution to a final desired concentration with the BGE or an appropriate solvent.
-
Filter the final sample solution through a 0.45 µm syringe filter before injection.
Protocol for Ointments and Creams:
-
Accurately weigh approximately 1.0 g of the ointment or cream sample.[5]
-
Add a suitable organic solvent, such as methanol (e.g., 2.0 mL), and mix thoroughly.[5]
-
To facilitate extraction, the sample may be heated gently (e.g., to 40°C) and then centrifuged.[5]
-
Collect the supernatant, filter it, and dilute to the final volume with an appropriate solvent mixture (e.g., methanol:water 1:1 v/v).[5]
MEKC System Parameters
The following table provides typical starting parameters for an MEKC method using STDC. These parameters should be optimized for each specific application.
| Parameter | Typical Value |
| Capillary | Fused-silica, 50 µm i.d., 50-60 cm total length |
| Applied Voltage | +25 kV |
| Capillary Temperature | 20-25 °C |
| Injection Mode | Hydrodynamic (e.g., 5 kPa for 2-5 seconds) |
| Detection Wavelength | UV detection at 214 nm or 254 nm |
Quantitative Data Summary
The following tables summarize quantitative data from MEKC separations using STDC for different applications.
Table 2: Chiral Separation of Palonosetron Stereoisomers[3]
| STDC Conc. (mM) | pH | Resolution (Rs) | Migration Time (min) |
| 30 | 9.2 | > 1.5 | ~ 6-8 |
| 10 | 9.2 | > 2.0 | ~ 5-7 |
| 5 | 9.2 | > 2.5 | ~ 4-6 |
Table 3: Analysis of Corticosteroids (using mixed micelles with STC)[5]
| Analyte | Linearity (mg L⁻¹) | LOD (mg L⁻¹) | LOQ (mg L⁻¹) |
| Dexamethasone | 1.05 - 10.0 | 0.28 | 0.93 |
| Prednisolone | 1.05 - 10.0 | 0.35 | 1.17 |
| Triamcinolone | 1.05 - 10.0 | 0.32 | 1.07 |
Signaling Pathways and Logical Relationships
The separation in MEKC is based on the differential partitioning of analytes into the micellar phase. The following diagram illustrates the logical relationship of factors influencing the separation.
Conclusion
This compound is a valuable and versatile surfactant for a variety of MEKC applications in the pharmaceutical industry. Its unique properties make it particularly well-suited for the challenging separations of chiral compounds, structurally similar substances like corticosteroids, and for impurity profiling. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to develop and implement robust and efficient MEKC methods using STDC.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparison of the Performance of Different Bile Salts in Enantioselective Separation of Palonosetron Stereoisomers by Micellar Electrokinetic Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: Taurodeoxycholate Sodium Salt as a Permeation Enhancer in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taurodeoxycholate (B1243834) sodium salt, a conjugated bile salt, has emerged as a potent and versatile permeation enhancer in drug delivery research. Its ability to reversibly modulate the permeability of biological membranes makes it a valuable tool for improving the absorption of a wide range of therapeutic agents, including poorly permeable small molecules and macromolecules. These application notes provide a comprehensive overview of the use of taurodeoxycholate sodium salt in drug delivery studies, including its mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.
Mechanism of Action
The primary mechanism by which this compound enhances drug permeation is through its interaction with the cell membrane and the modulation of tight junctions between epithelial cells. As an amphiphilic molecule, it can insert into the lipid bilayer, increasing membrane fluidity and creating transient pores. Furthermore, it can influence signaling pathways that regulate the expression and localization of tight junction proteins, such as claudins and zonula occludens-1 (ZO-1), leading to a temporary and reversible opening of the paracellular pathway. This allows for increased passage of drug molecules through the epithelial barrier.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data on the permeation-enhancing effects of this compound and related bile salts from various in vitro and in vivo studies.
Table 1: In Vitro Permeation Enhancement
| Drug/Marker | Model System | Enhancer Concentration | Fold Increase in Permeability (Papp) / Other Effects | Reference(s) |
| Salmon Calcitonin (sCT) | Caco-2 cell monolayers | Drug:NaTDC (0.75:2.5) | Showed the largest Merit index value (ratio of fold increase in permeability over fold decrease in TEER) | [1] |
| Cefquinome (B211414) | Caco-2 cell monolayers | 2 mmol/L | Significantly increased absorption | [2] |
| [³H]-octreotide | Isolated rat colonic mucosae (Ussing chamber) | 10 mM (Sodium Glycodeoxycholate) | Doubled the Papp | [3] |
| FITC-dextran 4000 (FD4) | Isolated rat colonic mucosae (Ussing chamber) | 10 mM (Sodium Glycodeoxycholate) | Increased the Papp | [3] |
| [¹⁴C]-mannitol | Isolated porcine buccal epithelial mucosae | Not specified (Sodium Glycodeoxycholate) | Increased the Papp | [3] |
| [³H]-octreotide | Isolated porcine buccal epithelial mucosae | Not specified (Sodium Glycodeoxycholate) | ~3-fold increase in Papp | [3] |
Table 2: In Vivo Bioavailability Enhancement
| Drug | Animal Model | Enhancer Concentration | Fold Increase in Bioavailability / Other Effects | Reference(s) |
| Cefquinome | Rats (oral administration) | 10 mmol/L | Increased absorption from 0.26±0.04µg/mL to 0.57±0.03µg/mL | [2] |
| Cefquinome | Rats (oral administration) | 20 mmol/L | Increased absorption from 0.26±0.04µg/mL to 0.78 ±0.07µg/mL | [2] |
| Insulin (B600854) | Rabbits (ocular instillation) | 1% (Sodium Taurocholate) | Bioavailability of 3.6% to 7.8% (compared to 0.7% to 1.3% without enhancer) | [4] |
| Berberine chloride | Rats (oral administration) | Not specified (Sodium Deoxycholate) | 35.2-fold increase in plasma concentration | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the permeation-enhancing effects of this compound.
In Vitro Caco-2 Permeability Assay
This protocol describes the assessment of drug permeability across a Caco-2 cell monolayer, a widely accepted in vitro model of the human intestinal epithelium.
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Test drug
-
Analytical method for drug quantification (e.g., HPLC-MS/MS)
-
Epithelial Voltohmmeter (EVOM) for TEER measurement
Procedure:
-
Cell Culture: Culture Caco-2 cells in DMEM at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding on Transwell® Inserts: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a suitable density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
TEER Measurement: Monitor the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) using an EVOM. Monolayers are ready for permeability studies when a stable TEER value is reached (typically > 250 Ω·cm²).
-
Permeability Experiment:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Prepare the transport medium (HBSS) containing the test drug at a specific concentration, with and without the desired concentration of this compound.
-
Add the drug solution to the apical (donor) compartment and fresh transport medium to the basolateral (receiver) compartment.
-
Incubate the plates at 37°C on an orbital shaker.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh transport medium.
-
-
Sample Analysis: Analyze the concentration of the test drug in the collected samples using a validated analytical method.
-
Calculation of Apparent Permeability Coefficient (Papp):
-
Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µg/s)
-
A is the surface area of the Transwell® membrane (cm²)
-
C0 is the initial concentration of the drug in the apical compartment (µg/mL)
-
-
Transepithelial Electrical Resistance (TEER) Measurement
This protocol details the procedure for measuring the integrity of epithelial cell monolayers.
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Transwell® plate with cell monolayers
-
Sterile 70% ethanol (B145695)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Sterilization: Sterilize the electrodes by immersing them in 70% ethanol for 15 minutes, followed by air-drying in a sterile hood.
-
Equilibration: Equilibrate the electrodes in sterile PBS or culture medium before use.
-
Measurement:
-
Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert.
-
Ensure the electrodes are not touching the cell monolayer or the bottom of the plate.
-
Record the resistance reading in Ohms (Ω).
-
-
Blank Measurement: Measure the resistance of a blank Transwell® insert containing only culture medium to subtract the background resistance.
-
Calculation of TEER:
-
TEER (Ω·cm²) = (Resistance of monolayer - Resistance of blank) * Surface area of the membrane (cm²)
-
Ex Vivo Intestinal Permeability Study (Ussing Chamber)
This protocol describes the use of an Ussing chamber to measure drug transport across excised intestinal tissue.
Materials:
-
Ussing chamber system
-
Krebs-Ringer bicarbonate buffer
-
Carbogen gas (95% O2, 5% CO2)
-
Excised intestinal tissue (e.g., rat jejunum or ileum)
-
Test drug and this compound
-
Analytical method for drug quantification
Procedure:
-
Tissue Preparation:
-
Euthanize the animal and immediately excise the desired intestinal segment.
-
Gently flush the segment with ice-cold Krebs-Ringer buffer to remove luminal contents.
-
Open the segment along the mesenteric border and cut it into appropriate-sized pieces to mount in the Ussing chamber.
-
-
Mounting the Tissue: Mount the intestinal tissue between the two halves of the Ussing chamber with the mucosal side facing the donor chamber and the serosal side facing the receiver chamber.
-
Equilibration: Fill both chambers with pre-warmed and carbogen-gassed Krebs-Ringer buffer and allow the tissue to equilibrate for 20-30 minutes.
-
Permeability Measurement:
-
Replace the buffer in the donor chamber with the test solution containing the drug and this compound.
-
At regular intervals, collect samples from the receiver chamber and replace with fresh buffer.
-
-
Sample Analysis: Analyze the drug concentration in the collected samples.
-
Calculation of Permeability: Calculate the flux and apparent permeability coefficient as described for the Caco-2 assay.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the potential cytotoxicity of this compound on intestinal epithelial cells.
Materials:
-
Intestinal epithelial cell line (e.g., Caco-2 or HT-29)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other solubilizing agent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculation of Cell Viability: Express the cell viability as a percentage of the untreated control cells.
Visualization of Pathways and Workflows
Signaling Pathways in Permeation Enhancement
The permeation-enhancing effect of this compound is linked to its ability to modulate tight junction proteins. This involves intricate signaling pathways within the intestinal epithelial cells.
Caption: Mechanism of taurodeoxycholate-mediated permeation enhancement.
Experimental Workflow for In Vitro Permeability Assessment
A logical workflow is crucial for the systematic evaluation of permeation enhancers.
Caption: Workflow for in vitro evaluation of permeation enhancers.
Logical Relationship of Experimental Models
The selection of an appropriate experimental model depends on the research question and the stage of drug development.
Caption: Relationship between different experimental models.
References
- 1. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of sodium taurocholate to the absorption of cefquinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium glycodeoxycholate and sodium deoxycholate as epithelial permeation enhancers: in vitro and ex vivo intestinal and buccal bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ocular route for systemic insulin delivery in the albino rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
Application of Taurodeoxycholate sodium salt in organoid culture media.
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Taurodeoxycholate (B1243834) sodium salt, a conjugated secondary bile acid, has emerged as a significant modulator of intestinal and liver organoid growth and differentiation. Its application in organoid culture media can be leveraged to more accurately model in vivo physiological and pathological conditions, particularly in the context of gut-liver axis research, inflammatory bowel diseases, and metabolic disorders.
In intestinal organoids, Taurodeoxycholate and other bile acids have been shown to promote the growth and proliferation of intestinal stem cells (ISCs).[1][2][3] This effect is primarily mediated through the activation of the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1][2][3] Activation of TGR5 in ISCs triggers a downstream signaling cascade involving the activation of Src family kinases (SRC) and the transcriptional co-activator Yes-associated protein 1 (YAP1), ultimately leading to increased ISC renewal and enhanced organoid growth.[1][2][3][4] The effective concentrations of taurodeoxycholate for stimulating intestinal epithelial cell proliferation in 2D culture have been observed in the range of 0.05 mM to 1.00 mM.[5][6][7]
For liver organoids, the inclusion of bile acids in the culture medium has been demonstrated to foster the development of more robust and long-lasting 3D structures with a grape-like morphology, a significant improvement over the spherical or cyst-like structures grown in traditional media.[1] This suggests that bile acids, likely acting through receptors like the farnesoid X receptor (FXR), play a crucial role in the maturation and maintenance of hepatocyte-like characteristics in vitro.[1] Coupled intestine-liver organoid systems have been successfully used to model the enterohepatic circulation of bile acids, where intestinal organoids respond to bile acid stimulation by secreting fibroblast growth factor 19 (FGF19), which in turn regulates bile acid synthesis in the liver organoids.[8]
The use of Taurodeoxycholate sodium salt in organoid culture provides a valuable tool for studying the intricate signaling pathways governed by bile acids and for developing novel therapeutic strategies targeting these pathways.
Quantitative Data Summary
The following tables summarize the concentrations of this compound and other bile acids that have been used in relevant cell culture and organoid experiments.
Table 1: Effective Concentrations of this compound in 2D Intestinal Cell Culture
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| IEC-6 | 0.05 mM - 1.00 mM | 1 - 6 days | Increased cell proliferation | [5][6][7] |
| IEC-6 | 0.05 mM - 1.00 mM | 24 hours | Increased S-phase cell concentration | [5][6][7] |
| Caco-2 | 0.05 mM - 1.00 mM | Not specified | Increased cell proliferation | [6][7] |
Table 2: Concentrations of Bile Acids Used in 3D Intestinal Organoid Culture
| Bile Acid | Concentration(s) | Incubation Time | Organoid Type | Observed Effect | Reference |
| Chenodeoxycholic acid (CDCA) | 10 µM, 250 µM | 24 hours | Human intestinal organoids | Stimulation of FGF19 secretion | [8] |
| Cholic acid (CA) | 10 µM, 250 µM | 24 hours | Human intestinal organoids | Stimulation of FGF19 secretion | [8] |
| Deoxycholic acid (DCA) | 10 µM, 250 µM | 24 hours | Human intestinal organoids | Stimulation of FGF19 secretion | [8] |
| Lithocholic acid (LCA) | 10 µM | 24 hours | Human intestinal organoids | Stimulation of FGF19 secretion | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Procedure:
-
Under sterile conditions in a biological safety cabinet, weigh out the desired amount of this compound powder.
-
Dissolve the powder in DMSO to create a high-concentration stock solution (e.g., 100 mM). Ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Treatment of Intestinal Organoids with this compound
This protocol is adapted from general intestinal organoid culture and bile acid treatment procedures.[8][10][11][12]
-
Materials:
-
Established intestinal organoid culture in Matrigel or other suitable basement membrane extract.
-
Intestinal organoid culture medium (e.g., containing EGF, Noggin, R-spondin).
-
This compound stock solution (from Protocol 1).
-
Multi-well culture plates (e.g., 24-well).
-
-
Procedure:
-
Culture intestinal organoids according to standard protocols until they reach a desired size and morphology.
-
Prepare the treatment medium by diluting the this compound stock solution into fresh intestinal organoid culture medium to achieve the desired final concentrations (e.g., ranging from 10 µM to 250 µM, based on data from other bile acids). Include a vehicle control (medium with an equivalent concentration of DMSO).
-
Carefully remove the existing medium from the organoid cultures without disturbing the Matrigel domes.
-
Gently add the prepared treatment medium or vehicle control medium to each well.
-
Incubate the organoids for the desired treatment period (e.g., 24 hours to 6 days).
-
Following incubation, the organoids can be harvested for downstream analysis, such as:
-
Morphological analysis: Brightfield microscopy to assess changes in size and budding.
-
Proliferation assays: EdU incorporation or Ki67 staining.
-
Gene expression analysis: qRT-PCR or RNA-sequencing for markers of stemness, proliferation, and differentiation.
-
Protein analysis: Western blotting or immunofluorescence for key signaling proteins.
-
-
Visualizations
Signaling Pathway
Caption: TGR5 signaling pathway activated by Taurodeoxycholate.
Experimental Workflow
Caption: Workflow for studying Taurodeoxycholate effects on organoids.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. researchgate.net [researchgate.net]
- 3. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bile Acids Signal via TGR5 to Activate Intestinal Stem Cells and Epithelial Regeneration [arts.units.it]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Taurodeoxycholate increases intestinal epithelial cell proliferation through c-myc expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 8. Use of human tissue stem cell-derived organoid cultures to model enterohepatic circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 牛磺脱氧胆酸钠 水合物 ≥95% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 10. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 11. Mouse Enteric Organoid Culture Protocol | Bio-Techne [bio-techne.com]
- 12. hubrecht.eu [hubrecht.eu]
Application Notes and Protocols for Stabilizing Membrane Proteins Using Taurodeoxycholate Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Membrane proteins are critical drug targets and play a vital role in cellular signaling, transport, and homeostasis. However, their hydrophobic nature makes them notoriously difficult to study structurally. Effective solubilization and stabilization are paramount for successful structural determination by techniques such as cryo-electron microscopy (cryo-EM) and X-ray crystallography. Taurodeoxycholate (B1243834) sodium salt (TDCS), a bile salt-related anionic detergent, is a powerful tool for the isolation and stabilization of membrane proteins, particularly those embedded in the inner mitochondrial membrane.[1] Its amphipathic nature allows it to disrupt lipid bilayers and form mixed micelles with membrane proteins, thereby preserving their native conformation and activity.[2] These application notes provide detailed protocols and data for utilizing TDCS to stabilize membrane proteins for structural studies.
Properties of Taurodeoxycholate Sodium Salt
Understanding the physicochemical properties of TDCS is crucial for its effective use.
| Property | Value | Reference |
| Chemical Formula | C₂₆H₄₄NNaO₆S | [3] |
| Molecular Weight | 521.7 g/mol | [3][4] |
| Critical Micelle Concentration (CMC) | 1-4 mM | [5] |
| Aggregation Number | 6 | [5] |
| Appearance | White to off-white solid | [6] |
| Solubility | Water soluble | [2] |
Experimental Protocols
I. Solubilization of Membrane Proteins from Crude Membranes
This protocol describes the initial extraction of a target membrane protein from isolated cell membranes using TDCS.
Materials:
-
Isolated cell membranes containing the target membrane protein
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail
-
This compound (TDCS): 10% (w/v) stock solution in water
-
Dounce homogenizer
-
Ultracentrifuge
Procedure:
-
Membrane Preparation: Resuspend the isolated cell membranes in Solubilization Buffer to a final protein concentration of 5-10 mg/mL.
-
Detergent Addition: Add the 10% TDCS stock solution to the membrane suspension to achieve a final concentration of 1.0% (w/v). This concentration is a good starting point and may require optimization.
-
Homogenization: Gently mix the suspension with a Dounce homogenizer for 10-15 strokes on ice to ensure thorough mixing and facilitate solubilization.
-
Incubation: Incubate the mixture on a rotator at 4°C for 1-2 hours. The optimal incubation time can vary depending on the protein.
-
Clarification: Centrifuge the solubilized mixture at 100,000 x g for 1 hour at 4°C to pellet unsolubilized membrane fragments and other debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the solubilized membrane protein in TDCS micelles.
II. Purification of the Solubilized Membrane Protein
This protocol outlines the purification of the TDCS-solubilized membrane protein using affinity chromatography. This example assumes the protein has a His-tag.
Materials:
-
TDCS-solubilized membrane protein (from Protocol I)
-
Wash Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 20 mM imidazole, 0.1% TDCS
-
Elution Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 250 mM imidazole, 0.1% TDCS
-
Ni-NTA affinity resin
-
Chromatography column
Procedure:
-
Resin Equilibration: Equilibrate the Ni-NTA resin with 5-10 column volumes of Wash Buffer.
-
Binding: Load the clarified supernatant onto the equilibrated column at a slow flow rate (e.g., 1 mL/min) to allow for efficient binding of the His-tagged protein to the resin.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound protein with 3-5 column volumes of Elution Buffer. Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
III. Reconstitution into Nanodiscs for Structural Studies
For many structural biology applications, especially cryo-EM, reconstituting the purified membrane protein into a more native-like lipid environment, such as a nanodisc, is beneficial.
Materials:
-
Purified membrane protein in Elution Buffer
-
Membrane Scaffold Protein (MSP): e.g., MSP1D1 or MSP1E3D1
-
Lipids: e.g., a mixture of POPC and POPG (3:1 molar ratio) dissolved in chloroform
-
Dialysis Buffer: 20 mM Tris-HCl pH 7.5, 100 mM NaCl
-
Bio-Beads SM-2
-
Dialysis tubing (10 kDa MWCO)
Procedure:
-
Lipid Preparation: Dry the lipid mixture under a stream of nitrogen gas and then under vacuum for at least 2 hours to form a thin lipid film. Resuspend the lipid film in Dialysis Buffer containing 1% TDCS to the desired lipid concentration (e.g., 50 mM).
-
Reconstitution Mixture: In a microcentrifuge tube, combine the purified membrane protein, MSP, and solubilized lipids at a specific molar ratio (e.g., Protein:MSP:Lipid of 1:2:100). The optimal ratio needs to be determined empirically.
-
Incubation: Incubate the mixture at room temperature for 1 hour with gentle agitation.
-
Detergent Removal: Add Bio-Beads to the reconstitution mixture (approximately 0.5 g per 1 mL of mixture) and incubate at 4°C overnight on a rotator to remove the TDCS and initiate nanodisc assembly.
-
Purification of Nanodiscs: Remove the Bio-Beads and purify the assembled nanodiscs containing the membrane protein by size-exclusion chromatography (SEC). The nanodisc peak can be identified by SDS-PAGE and negative stain EM.
Data Presentation
The choice of detergent is critical for membrane protein stability. The following table presents hypothetical data comparing the stability of a target membrane protein (TMP-X) in different detergents, as assessed by differential scanning fluorimetry (DSF) to measure the melting temperature (Tm).
Table 1: Thermal Stability of TMP-X in Various Detergents
| Detergent | Concentration (% w/v) | Melting Temperature (Tm) in °C | Aggregation Onset Temperature (°C) |
| This compound (TDCS) | 1.0 | 58.2 | 62.5 |
| n-Dodecyl-β-D-maltoside (DDM) | 1.0 | 55.1 | 59.8 |
| Lauryl Maltose Neopentyl Glycol (LMNG) | 0.5 | 60.5 | 65.1 |
| Sodium Dodecyl Sulfate (SDS) | 0.5 | 42.7 (unfolded) | 45.0 |
| CHAPS | 1.0 | 52.3 | 57.1 |
This hypothetical data suggests that while LMNG provides the highest thermal stability, TDCS is also a very effective stabilizing agent, outperforming the more commonly used DDM and CHAPS in this scenario.
Table 2: Hypothetical Cryo-EM Data for TMP-X Stabilized with TDCS and Reconstituted into Nanodiscs
| Parameter | Value |
| Detergent for Solubilization | 1.0% this compound |
| Reconstitution System | Nanodiscs (MSP1D1) |
| Lipid Composition | POPC:POPG (3:1) |
| Microscope | Titan Krios G3i |
| Detector | Gatan K3 |
| Number of Particles | 250,000 |
| Final 3D Reconstruction Resolution | 2.8 Å |
| Map Quality | Clear density for transmembrane helices and ligand-binding pocket |
This table illustrates the potential for achieving high-resolution structural data for a membrane protein stabilized with TDCS.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for stabilizing a membrane protein using TDCS for structural studies.
Caption: Workflow for membrane protein stabilization.
Signaling Pathway Example
This diagram depicts a generic G-protein coupled receptor (GPCR) signaling pathway, a common target for structural studies where TDCS could be employed for stabilization.
Caption: A generic GPCR signaling cascade.
Conclusion
This compound is a valuable detergent for the solubilization and stabilization of membrane proteins for structural studies. Its effectiveness, particularly for mitochondrial membrane proteins, makes it an important tool in the researcher's arsenal. The protocols and data presented here provide a starting point for the successful application of TDCS in determining the high-resolution structures of challenging membrane protein targets. As with any detergent, empirical optimization of concentrations and conditions is crucial for achieving optimal stability and sample homogeneity.
References
- 1. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. Effect of sodium taurodeoxycholate on biological membranes: release of phosphorus, phospholipid, and protein from everted rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane Protein Stabilization Strategies for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of Membrane Proteins into Platforms Suitable for Biophysical and Structural Analyses | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Utilizing Taurodeoxycholate Sodium Salt for Enhanced Endotoxin Removal from Protein Samples
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Protein Precipitation with Taurodeoxycholate Sodium Salt
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering protein precipitation issues when using Taurodeoxycholate Sodium Salt. The information is presented in a question-and-answer format to directly address common problems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in protein experiments?
This compound is an anionic bile salt detergent. It is frequently used in biochemical applications for solubilizing lipids and membrane-bound proteins.[1] Its amphipathic nature allows it to disrupt cell membranes and create micelles around hydrophobic protein domains, thereby keeping them soluble in aqueous solutions.[2][3]
Q2: What is the Critical Micelle Concentration (CMC) of this compound and why is it important?
The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For this compound, the CMC is in the range of 1-4 mM.[1] It is crucial to work at concentrations above the CMC to ensure the formation of micelles, which are necessary for solubilizing and stabilizing membrane proteins.[4][] If the detergent concentration falls below the CMC during experimental steps like dialysis or chromatography, micelles can disassemble, leading to protein precipitation.[4]
Q3: Can this compound cause protein denaturation?
Yes, as an ionic detergent, this compound can be denaturing, especially at high concentrations.[3][6] It can disrupt protein-protein interactions, which may be undesirable for applications like co-immunoprecipitation.[6][7] Therefore, it is essential to determine the optimal concentration that effectively solubilizes the protein of interest while preserving its structure and function.
Q4: What are the key factors that can lead to protein precipitation in the presence of this compound?
Several factors can contribute to protein precipitation, including:
-
Suboptimal Detergent Concentration: Concentrations below the CMC will not effectively solubilize the protein, while excessively high concentrations can lead to denaturation and aggregation.[4]
-
pH and Ionic Strength: The pH of the buffer can affect a protein's surface charge.[8] If the pH is close to the protein's isoelectric point (pI), its net charge will be minimal, reducing repulsion between protein molecules and increasing the likelihood of aggregation.[7][9] Similarly, the ionic strength of the buffer can influence protein solubility.[10]
-
Temperature: Proteins are generally more stable at lower temperatures (e.g., 4°C).[11] Higher temperatures can increase the rate of protein unfolding and aggregation.[12] However, some proteins may be more soluble at room temperature.[7]
-
Protein Concentration: High protein concentrations can increase the likelihood of aggregation and precipitation.[13]
-
Presence of Proteases: If not properly inhibited, proteases released during cell lysis can degrade the target protein, leading to precipitation.[13]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing protein samples can cause denaturation and aggregation.[4]
Troubleshooting Guide
Issue 1: Protein precipitates immediately after solubilization with this compound.
-
Possible Cause: The concentration of this compound is not optimal.
-
Solution: Perform a detergent concentration optimization screen. Test a range of concentrations from 0.5% to 2.0% (w/v) to find the minimal concentration that effectively solubilizes the target protein without causing denaturation.[4]
-
-
Possible Cause: The buffer conditions (pH, ionic strength) are not suitable for your protein.
-
Possible Cause: The temperature is not optimal for your protein's stability.
Issue 2: Protein precipitates during a subsequent step (e.g., dialysis, chromatography).
-
Possible Cause: The concentration of this compound has dropped below its CMC.
-
Possible Cause: The protein is unstable in the this compound micelles over time.
-
Possible Cause: The protein is precipitating on the chromatography column.
-
Solution: If protein precipitates on the column, it could be due to high local protein concentration.[13] Try reducing the amount of sample loaded or eluting with a linear gradient instead of a step elution.[13] Also, ensure the column is equilibrated with a buffer containing an adequate concentration of this compound.
-
Data Presentation
Table 1: Properties of this compound and Related Detergents
| Detergent | Type | CMC (mM) | Aggregation Number | Notes |
| This compound | Anionic | 1 - 4[1] | 6[1] | Can be denaturing at high concentrations. |
| Sodium Deoxycholate | Anionic | 2 - 6 | 4 - 10 | Similar properties to Taurodeoxycholate. |
| CHAPS | Zwitterionic | 4 - 8 | 10 | Non-denaturing, often used for preserving protein structure. |
| Triton X-100 | Non-ionic | 0.2 - 0.9 | 140 | Mild, non-denaturing detergent. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 7 - 10 | 62 | Strong, denaturing detergent. |
Table 2: Common Additives for Protein Solubilization and Stabilization
| Additive | Typical Concentration | Purpose | Reference(s) |
| Glycerol | 5 - 20% (v/v) | Protein stabilizer, cryoprotectant | [14][15] |
| NaCl | 50 - 500 mM | Modulates ionic strength to improve solubility | [7] |
| DTT/β-mercaptoethanol | 1 - 10 mM | Reducing agents to prevent disulfide bond formation | [9] |
| EDTA/EGTA | 1 - 5 mM | Chelating agents to inhibit metalloproteases | [11] |
| Protease Inhibitor Cocktail | Varies | Prevents protein degradation | [13] |
Experimental Protocols
Protocol 1: General Membrane Protein Extraction
-
Membrane Preparation:
-
Harvest cells and wash with an appropriate buffer (e.g., PBS).
-
Lyse cells using a suitable method (e.g., sonication, French press).
-
Centrifuge the lysate at low speed (e.g., 10,000 x g) to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.[4]
-
Wash the membrane pellet with a high-salt buffer to remove peripheral proteins.[4]
-
-
Solubilization:
-
Resuspend the membrane pellet in a solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1-2% this compound, protease inhibitors) to a final protein concentration of 5-10 mg/mL.[4]
-
Incubate with gentle agitation for 1 hour at 4°C.
-
-
Clarification:
Protocol 2: Detergent Optimization Screen
-
Prepare a series of solubilization buffers with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
Aliquot your membrane preparation into equal amounts.
-
Resuspend each aliquot in one of the prepared solubilization buffers.
-
Follow the solubilization and clarification steps from Protocol 1.
-
Analyze the supernatant from each concentration by SDS-PAGE and Western Blot to determine the optimal concentration for solubilizing your protein of interest.
Mandatory Visualization
Caption: A decision tree for troubleshooting protein precipitation.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Solubilization of Membrane Proteins [sigmaaldrich.com]
- 3. Detergents for Cell Lysis and Protein Extraction | Thermo Fisher Scientific - KR [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 6. Buffers and stock solutions for western blot | Abcam [abcam.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. Effects of the Temperature and Salt Concentration on the Structural Characteristics of the Protein (PDB Code 1BBL) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. benchchem.com [benchchem.com]
- 12. Thermal stability of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
How to prevent micelle formation with Taurodeoxycholate sodium salt when not desired.
Welcome to the technical support center for Sodium Taurodeoxycholate (B1243834) (NaTDC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of NaTDC and to troubleshoot common experimental challenges, with a specific focus on preventing undesired micelle formation.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Taurodeoxycholate (NaTDC) and what are its common applications?
A1: Sodium Taurodeoxycholate (NaTDC) is an anionic bile salt that acts as a biological detergent. Due to its amphipathic nature, it is widely used in research and pharmaceutical development for:
-
Solubilizing membrane proteins: NaTDC can disrupt cell membranes to extract and solubilize membrane-bound proteins for further study.
-
Drug delivery systems: It can be used to form micelles or mixed micelles to enhance the solubility and absorption of poorly water-soluble drugs.
-
Biochemical assays: NaTDC is sometimes used to prevent non-specific binding or to facilitate interactions between molecules in various assays.
-
Cell lysis: In certain protocols, it is a component of lysis buffers to break open cells and release their contents.
Q2: What are micelles and why would I want to prevent their formation?
A2: Micelles are aggregates of surfactant molecules, like NaTDC, that form in a solution when the concentration of the surfactant reaches a certain threshold known as the Critical Micelle Concentration (CMC). The hydrophobic parts of the NaTDC molecules cluster together in the core of the micelle, while the hydrophilic parts are exposed to the aqueous environment.
In many experimental contexts, the formation of micelles is undesirable because:
-
Altered protein-detergent interactions: Micelles can encapsulate proteins, which may alter their native conformation and function.
-
Interference in assays: The presence of micelles can interfere with light scattering, absorbance, and fluorescence measurements, leading to inaccurate results.
-
Uncontrolled drug release: In drug delivery, the premature formation of large micelles can affect the drug loading and release profile.
-
Cytotoxicity: High concentrations of detergents that form micelles can be more disruptive to cell membranes and potentially more cytotoxic.
For applications where NaTDC is intended to act as a monomeric solubilizing agent, preventing micelle formation is crucial for obtaining reliable and reproducible results.
Q3: What is the Critical Micelle Concentration (CMC) of NaTDC?
A3: The CMC of NaTDC is not a single fixed value but is influenced by several factors in the experimental environment, including temperature, pH, and the ionic strength of the solution. In pure water at room temperature, the CMC of NaTDC is generally in the range of 2-6 mM.[1] However, it is critical to consider the specific conditions of your experiment.
Troubleshooting Guide: Preventing Unwanted Micelle Formation
This guide provides systematic steps to identify and resolve issues related to undesired NaTDC micelle formation.
Problem: I suspect NaTDC is forming micelles and interfering with my experiment. How can I confirm this and what can I do to prevent it?
Step 1: Understand the Factors Influencing NaTDC CMC
The first step in troubleshooting is to understand the key factors that promote micelle formation by lowering the CMC of NaTDC.
-
Concentration: This is the most direct factor. Above the CMC, micelles will form.
-
Ionic Strength: Increasing the concentration of salts (e.g., NaCl) in the buffer will decrease the CMC.[2] This is due to the shielding of the repulsive forces between the anionic head groups of the NaTDC molecules, making it easier for them to aggregate.
-
Temperature: The effect of temperature on the CMC of ionic surfactants like NaTDC can be complex. Typically, the CMC decreases with an increase in temperature up to a certain point, after which it may start to increase.[3]
-
pH: The pH of the solution can influence the charge of the NaTDC molecule and other components in the solution, which can in turn affect the CMC. An acidic pH can enhance the interaction of taurodeoxycholate with surfaces.[4]
-
Presence of other molecules: Lipids, cholesterol, and certain organic solvents can be incorporated into micelles or alter the solvent properties, thereby influencing the CMC. The presence of organic solvents like ethanol (B145695) tends to increase the CMC.
Step 2: Modify Your Experimental Conditions
Based on the factors above, you can adjust your protocol to increase the CMC and favor the monomeric form of NaTDC.
-
Work Below the Known CMC: The most straightforward approach is to use NaTDC at a concentration well below its expected CMC under your experimental conditions. Refer to the data table below for guidance.
-
Reduce Ionic Strength: If your protocol allows, decrease the salt concentration of your buffers.
-
Optimize Temperature: If possible, conduct your experiment at a temperature that favors a higher CMC for NaTDC.
-
Adjust pH: Ensure the pH of your buffer is optimal for maintaining NaTDC in its monomeric form and for the stability of your biomolecules of interest.
-
Add Organic Solvents (with caution): In some cases, the addition of a small amount of an organic solvent like ethanol can increase the CMC. However, this must be done cautiously as it can also affect the stability and function of your proteins or other molecules.
Step 3: Consider Alternatives to NaTDC
If modifying the experimental conditions is not feasible or does not resolve the issue, consider using an alternative detergent with a higher CMC or one that is less prone to forming micelles.
-
Sodium Cholate: This bile salt has a higher CMC than NaTDC, making it less likely to form micelles at similar concentrations.
-
CHAPS (3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate): A zwitterionic detergent that is often used as a milder alternative to bile salts for protein solubilization and is less prone to forming large micelles.
-
Non-Detergent Sulfobetaines (NDSBs): These are zwitterionic compounds that are effective at solubilizing proteins but generally do not form micelles due to their shorter hydrophobic tails.[5][6] They are considered very mild solubilizing agents.[2][5]
Quantitative Data Summary
The following table summarizes the Critical Micelle Concentration (CMC) of Sodium Taurodeoxycholate (NaTDC) under various conditions to aid in experimental design.
| Condition | NaTDC Concentration (mM) | Notes |
| In pure water (20-25°C) | 2 - 6 | This is a general range; the exact value can vary.[1] |
| In 0.15 M NaCl (25°C) | ~1.5 (equivalent to 0.00082 g/cm³) | The presence of salt significantly lowers the CMC.[5] |
Note: The CMC is a range rather than a single point, and the transition from monomers to micelles occurs gradually.
Key Experimental Protocols
Protocol 1: General Guideline for Using NaTDC as a Monomer
This protocol provides a basic framework for working with NaTDC below its CMC.
-
Determine the appropriate NaTDC concentration: Based on the table above and the ionic strength and temperature of your experimental buffer, choose a NaTDC concentration that is safely below the expected CMC. A good starting point for many applications is 0.5-1 mM in a low-salt buffer.
-
Prepare a fresh stock solution: Dissolve the required amount of NaTDC in your experimental buffer. Ensure it is fully dissolved. NaTDC is soluble in water.[1]
-
Add NaTDC to your sample: Add the NaTDC solution to your sample (e.g., cell suspension, protein solution) to the final desired concentration.
-
Incubate under controlled conditions: Maintain a constant temperature and pH throughout your experiment.
-
Monitor for signs of micellization (optional): If you are unsure whether micelles are forming, you can use techniques like dynamic light scattering (DLS) to detect the presence of larger aggregates.
Protocol 2: Cell Lysis with NaTDC in a Non-Micellar State
This protocol is designed for gentle cell lysis where the goal is to maintain protein integrity and avoid the harsh effects of high detergent concentrations.
-
Prepare Lysis Buffer:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl (Note: higher salt will lower the CMC, adjust if necessary)
-
1 mM EDTA
-
1 mM NaTDC (or lower, depending on cell type and desired lysis efficiency)
-
Protease and phosphatase inhibitors (add fresh before use)
-
-
Cell Pellet Preparation:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
-
Lysis:
-
Resuspend the cell pellet in the prepared ice-cold lysis buffer. A common ratio is 1 mL of lysis buffer per 10^7 cells.
-
Incubate on ice for 20-30 minutes with occasional gentle vortexing.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
-
Downstream Applications: The cleared lysate is now ready for protein quantification and subsequent applications like immunoprecipitation or Western blotting.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Enhancing protein solubilization with nondetergent sulfobetaines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. An optimized protocol for rapid, sensitive and robust on-bead ChIP-seq from primary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-detergent sulphobetaines: a new class of mild solubilization agents for protein purification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: Reversibility of Taurodeoxycholate Sodium Salt-Induced Membrane Permeabilization
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Taurodeoxycholate sodium salt. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments involving membrane permeabilization and its reversal.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of membrane permeabilization by this compound?
A1: this compound, a bile salt, acts as an anionic detergent that disrupts the lipid bilayer of cell membranes. At concentrations below its critical micelle concentration (CMC) of 1-4 mM, it partitions into the membrane as monomers. As the concentration increases towards and above the CMC, it forms mixed micelles with membrane lipids and proteins, leading to the solubilization of the membrane rather than the formation of stable pores.[1] This process can cause the leakage of intracellular contents.
Q2: Is the membrane permeabilization induced by this compound reversible?
A2: The reversibility of permeabilization depends on several factors, including the concentration of this compound used, the duration of exposure, the cell type, and the presence of protective agents like cholesterol in the membrane. At sub-solubilizing concentrations and with short exposure times, removal of the detergent can allow for membrane resealing and cell recovery. However, at concentrations significantly above the CMC or with prolonged exposure, the extensive membrane disruption can be irreversible, leading to cell death.
Q3: How can I remove this compound to promote membrane resealing?
A3: Effective removal of the detergent is crucial for reversing permeabilization. Common methods include:
-
Dialysis: This is an effective method for removing detergents with a high CMC like deoxycholates.[2]
-
Gel Filtration: Passage through a gel filtration column can efficiently separate the cells or liposomes from the detergent molecules.[2]
-
Perfusion/Washing: For adherent cells, gentle and repeated washing with a detergent-free buffer can gradually remove the this compound.
Q4: What is the role of calcium in the recovery process?
A4: Calcium ions (Ca2+) play a critical role in the active repair of plasma membranes.[3][4][5][6][7] An influx of extracellular calcium upon membrane disruption can trigger intracellular signaling cascades that lead to the exocytosis of intracellular vesicles (like lysosomes). These vesicles can then fuse with the plasma membrane to "patch" the damaged areas, a process essential for rapid membrane resealing.[3][5][6][7] Therefore, ensuring the presence of physiological concentrations of calcium in the recovery buffer is important.
Troubleshooting Guides
Problem 1: Low cell viability after this compound treatment and washout.
| Possible Cause | Troubleshooting Suggestion |
| Concentration of this compound is too high. | Determine the optimal concentration by performing a dose-response curve and assessing cell viability (e.g., using an MTT assay). Aim for a concentration that achieves the desired permeabilization without causing excessive cell death. The critical micelle concentration (CMC) is between 1-4 mM. |
| Prolonged exposure time. | Reduce the incubation time with the detergent. Perform a time-course experiment to find the minimum time required for effective permeabilization. |
| Inefficient detergent removal. | Ensure the chosen washout method is effective. For dialysis, use a membrane with an appropriate molecular weight cut-off and dialyze against a large volume of buffer with several changes. For washing, increase the number and volume of washes. |
| Absence of essential ions for recovery. | Supplement the recovery buffer with physiological concentrations of Ca2+ (typically 1-2 mM) to facilitate active membrane repair mechanisms.[3][4][5][6][7] |
| Cell type is particularly sensitive. | Some cell lines are more susceptible to detergent-induced damage. Consider using a less harsh permeabilization agent if reversibility is a major concern. |
Problem 2: Incomplete membrane resealing after detergent removal.
| Possible Cause | Troubleshooting Suggestion |
| Residual detergent in the membrane. | Improve the efficiency of the detergent removal method as described in Problem 1. Even small amounts of residual detergent can interfere with lipid bilayer stability. |
| Depletion of intracellular energy stores. | The membrane repair process is an active, energy-dependent process. Ensure cells have adequate glucose in the recovery medium to support ATP production. |
| Inhibition of membrane repair pathways. | Avoid the presence of inhibitors of exocytosis or cytoskeletal function in your experimental setup during the recovery phase. |
| Assessment method is not sensitive enough. | Use a combination of assays to assess membrane integrity. For example, combine a dye exclusion assay (like Propidium Iodide) with a functional assay (e.g., measuring the restoration of a membrane potential). |
Experimental Protocols
Protocol 1: Reversible Permeabilization of Adherent Cells
-
Cell Seeding: Plate cells on a suitable culture dish and grow to the desired confluency.
-
Permeabilization:
-
Prepare a working solution of this compound in a serum-free, calcium-free buffer (e.g., PBS) at a pre-determined optimal concentration (typically in the low mM range).
-
Aspirate the culture medium and gently wash the cells once with the calcium-free buffer.
-
Add the this compound solution to the cells and incubate for a short, defined period (e.g., 5-15 minutes) at room temperature.
-
-
Detergent Washout:
-
Carefully aspirate the detergent solution.
-
Gently wash the cells 3-5 times with a detergent-free recovery buffer (e.g., complete culture medium or HBSS containing 1-2 mM Ca2+).
-
-
Recovery:
-
Add fresh recovery buffer to the cells and incubate under normal culture conditions (37°C, 5% CO2) for a desired recovery period (e.g., 1-24 hours).
-
-
Assessment of Reversibility:
-
Membrane Integrity: Use a membrane-impermeant dye like Propidium Iodide (PI) or Trypan Blue. Resealed cells will exclude the dye.
-
Cell Viability: Perform an MTT or similar metabolic assay to assess the viability of the cell population after recovery.
-
Protocol 2: Assessing Membrane Permeabilization and Resealing using a Fluorescent Dye Release Assay (for Liposomes)
-
Liposome (B1194612) Preparation: Prepare unilamellar liposomes encapsulating a self-quenching concentration of a fluorescent dye (e.g., carboxyfluorescein).
-
Permeabilization:
-
Add a specific concentration of this compound to the liposome suspension.
-
Monitor the increase in fluorescence over time, which corresponds to the leakage of the dye and its de-quenching.
-
-
Detergent Removal:
-
Rapidly remove the detergent by passing the liposome-detergent mixture through a pre-packed gel filtration column (e.g., Sephadex G-50).
-
-
Assessment of Resealing:
-
After detergent removal, the fluorescence should stabilize, indicating that leakage has stopped. A lack of further increase in fluorescence suggests that the liposomal membranes have resealed.
-
Data Presentation
Table 1: Factors Influencing this compound-Induced Permeabilization and its Reversibility
| Parameter | Effect on Permeabilization | Effect on Reversibility | Notes |
| Concentration | Increases with concentration | Decreases at high concentrations | Permeabilization is significant around and above the CMC (1-4 mM). |
| Exposure Time | Increases with time | Decreases with prolonged exposure | Shorter exposure times are recommended for reversible permeabilization. |
| Temperature | Increases with temperature | May be reduced at lower temperatures | Lower temperatures can decrease membrane fluidity, potentially affecting detergent insertion. |
| Membrane Cholesterol | Decreases permeabilization | Increases the likelihood of reversal | Cholesterol is known to increase the mechanical stability of lipid bilayers.[8] |
| Presence of Ca2+ | No direct effect | Promotes membrane resealing | Essential for active membrane repair mechanisms.[3][4][5][6][7] |
Visualizations
Caption: Workflow for reversible cell membrane permeabilization.
Caption: Simplified pathway of Ca2+-mediated membrane repair.
References
- 1. Interactions between Bacteria and Bile Salts in the Gastrointestinal and Hepatobiliary Tracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repair of injured plasma membrane by rapid Ca2+-dependent endocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repair of injured plasma membrane by rapid Ca2+-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium signaling in membrane repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane resealing: synaptotagmin VII keeps running the show - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell membrane resealing by a vesicular mechanism similar to neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Influence of cholesterol on the phase transition of lipid bilayers: a temperature-controlled force spectroscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
Factors affecting the stability of Taurodeoxycholate sodium salt solutions.
Welcome to the Technical Support Center for Taurodeoxycholate Sodium Salt solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this reagent. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The solid, powdered form of this compound should be stored in a tightly sealed container in a dry and cool place. For long-term storage, refrigeration at 2-8°C is recommended to minimize any potential degradation from ambient temperature and humidity.
Q2: What is the recommended procedure for preparing a stock solution?
A2: To prepare a stock solution, it is recommended to dissolve the this compound powder in high-purity water or a buffer appropriate for your experiment. The solubility in water is high, allowing for the preparation of concentrated stock solutions. For example, it is soluble in water at concentrations of up to 100 mg/mL. It is advisable to filter-sterilize the solution, especially for cell culture applications.
Q3: How should I store prepared this compound solutions?
A3: Prepared aqueous solutions are more susceptible to degradation than the solid form. For short-term storage (up to a few days), solutions should be kept at 2-8°C. For long-term storage, it is best to aliquot the solution into single-use volumes and store them frozen at -20°C or -80°C. This practice helps to avoid repeated freeze-thaw cycles which can compromise the stability of the solution.
Q4: What are the primary factors that can affect the stability of this compound solutions?
A4: The stability of this compound solutions can be influenced by several factors, including:
-
pH: Extreme pH values (highly acidic or alkaline) can potentially lead to the hydrolysis of the amide bond linking deoxycholic acid and taurine (B1682933).
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Although not extensively documented for this specific molecule, many complex organic molecules are sensitive to light, which can induce photodegradation. It is good practice to protect solutions from light.
-
Oxidizing agents: The presence of strong oxidizing agents can lead to the oxidation of the hydroxyl groups on the steroid nucleus.
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in the Solution
Possible Cause 1: Low Temperature Solutions of this compound, particularly at high concentrations, may become cloudy or form a precipitate when stored at low, non-freezing temperatures due to its critical micelle temperature.
-
Troubleshooting Step: Gently warm the solution to room temperature or 37°C. The precipitate should redissolve with gentle mixing.
Possible Cause 2: pH Shift A significant change in the pH of the solution, especially towards a more acidic pH, can cause the protonation of the sulfonic acid group of taurine and the carboxyl group of deoxycholic acid (if hydrolysis has occurred), reducing their solubility in aqueous solutions.
-
Troubleshooting Step: Check the pH of your solution and adjust it to a neutral or slightly alkaline range if your experimental conditions permit.
Possible Cause 3: Interaction with Other Components The presence of certain salts or other excipients in your formulation could potentially interact with this compound, leading to precipitation.
-
Troubleshooting Step: Review the composition of your solution. If possible, prepare a simplified solution containing only this compound in your buffer to see if the issue persists.
Issue 2: Inconsistent Experimental Results
Possible Cause 1: Degradation of the Stock Solution Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, prolonged storage at room temperature) can lead to the degradation of this compound, affecting its properties as a detergent or biological molecule.
-
Troubleshooting Step: Prepare a fresh stock solution from the solid powder. Compare the results obtained with the fresh and old solutions. It is recommended to aliquot stock solutions into single-use volumes to minimize degradation.
Possible Cause 2: Micelle Formation Variability The formation of micelles is dependent on the concentration (above the Critical Micelle Concentration - CMC), temperature, and ionic strength of the solution. Variations in these parameters can lead to inconsistent results in experiments where micellar properties are important.
-
Troubleshooting Step: Ensure that the concentration, temperature, and ionic strength of your solutions are consistent across all experiments. The CMC of this compound is in the range of 2-6 mM.
Quantitative Data Summary
| Parameter | Value | Reference Solvent/Conditions |
| Solubility in Water | 100 mg/mL | Room Temperature |
| Critical Micelle Concentration (CMC) | 2-6 mM | Aqueous solution |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for assessing the stability of this compound solutions under stress conditions.
Objective: To identify potential degradation products and pathways under hydrolytic, oxidative, and photolytic stress.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a defined period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep the mixture at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Photostability:
-
Expose the stock solution in a photostability chamber to a light source according to ICH Q1B guidelines.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
At defined time points, withdraw samples from both the exposed and control solutions for analysis.
-
-
Analysis: Analyze all samples using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method (Example)
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile).
-
Gradient Program: A linear gradient from 20% to 80% mobile phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detector at a low wavelength (e.g., 205 nm) or an Evaporative Light Scattering Detector (ELSD).
-
Injection Volume: 20 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Visualizations
Caption: Factors influencing the stability of this compound solutions.
Caption: Workflow for troubleshooting inconsistent experimental results.
Technical Support Center: Enhancing Protein Solubilization with Taurodeoxycholate Sodium Salt
Welcome to the technical support center for improving the efficiency of protein solubilization using Taurodeoxycholate sodium salt (TDCA-S). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TDCA-S) and why is it used for protein solubilization?
A1: this compound is a bile salt-based anionic detergent. It is effective at disrupting lipid bilayers and solubilizing membrane proteins by forming mixed micelles with lipids and the protein of interest. Its structure allows it to shield the hydrophobic regions of the protein from the aqueous environment, thereby preventing aggregation and maintaining the protein in a soluble state. It is considered a mild to moderately denaturing detergent, often preserving the native structure and activity of the solubilized protein.
Q2: What is the Critical Micelle Concentration (CMC) of TDCA-S and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. For TDCA-S, the CMC is typically in the range of 2-6 mM. It is crucial to work at a concentration significantly above the CMC to ensure an adequate supply of micelles for effective protein solubilization. A common starting point is to use a TDCA-S concentration that is at least two to three times its CMC.
Q3: How does TDCA-S compare to other commonly used detergents like CHAPS and Triton (B1239919) X-100?
A3: The choice of detergent is highly protein-dependent. While TDCA-S is effective, its performance relative to other detergents varies. CHAPS is a zwitterionic detergent known for being mild and effective at preserving protein-protein interactions.[1] Triton X-100 is a non-ionic detergent that is also considered mild but can interfere with downstream UV-Vis based protein quantification methods.[1] TDCA-S, being an anionic bile salt, can be more effective in disrupting membranes than non-ionic detergents but may be more denaturing than CHAPS for some proteins. A comparative study showed that the zwitterionic detergent CHAPS was less efficient at breaking protein-protein interactions compared to non-ionic detergents like Triton X-100, suggesting that the choice of detergent can influence the composition of the solubilized protein complexes.[1]
Q4: Can TDCA-S interfere with downstream applications?
A4: Yes, like most detergents, TDCA-S can interfere with certain downstream applications. For example, its presence can affect protein quantification assays. It is often necessary to remove the detergent after solubilization, especially for structural studies or certain functional assays. Methods for detergent removal include dialysis, size-exclusion chromatography, and hydrophobic adsorption chromatography.
Troubleshooting Guides
Issue 1: Low Protein Solubilization Yield
Symptom: The majority of the target protein remains in the insoluble pellet after centrifugation.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient TDCA-S Concentration | Increase the concentration of TDCA-S. A good starting point is 2-3 times the CMC, but some proteins may require higher concentrations. Perform a concentration optimization experiment. |
| Inadequate Detergent-to-Protein Ratio | Increase the ratio of detergent to total protein. A general guideline is a detergent-to-protein mass ratio of at least 4:1.[2] |
| Suboptimal pH or Salt Concentration | The solubility of proteins is influenced by pH and ionic strength.[3] Screen a range of pH values (typically 6.0-9.0) and salt concentrations (e.g., 50-500 mM NaCl) to find the optimal conditions for your protein. |
| Inefficient Lysis/Homogenization | Ensure complete cell or tissue lysis to release the membrane-bound proteins. Sonication or French press can be effective methods.[4] |
| Short Incubation Time | Increase the incubation time with the TDCA-S containing buffer to allow for complete solubilization. An incubation of 1-2 hours at 4°C with gentle agitation is a common starting point.[5] |
Issue 2: Protein Aggregation After Solubilization
Symptom: The protein is initially solubilized but then precipitates out of solution over time or during subsequent purification steps.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Detergent Concentration Dropping Below CMC | Ensure that the TDCA-S concentration remains above its CMC in all buffers used during purification. |
| Protein Instability in TDCA-S | Some proteins may not be stable in TDCA-S alone. Consider adding stabilizing agents such as glycerol (B35011) (10-20%), cholesterol analogs, or specific lipids to the solubilization and purification buffers. |
| Presence of Proteases | Add a protease inhibitor cocktail to the lysis and solubilization buffers to prevent protein degradation, which can lead to aggregation. |
| Incorrect Temperature | While solubilization is often performed at 4°C to minimize protease activity, some proteins are more stable at room temperature. Test different temperatures for solubilization and purification. |
| Oxidation of Cysteine Residues | For proteins with exposed cysteine residues, the addition of a reducing agent like DTT or TCEP to the buffers can prevent the formation of intermolecular disulfide bonds that lead to aggregation. |
Issue 3: Loss of Protein Activity After Solubilization
Symptom: The solubilized protein is present at a good yield but shows little to no biological activity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Denaturation by TDCA-S | TDCA-S may be too harsh for your protein. Try a milder detergent such as CHAPS or a non-ionic detergent like DDM. Alternatively, try to lower the concentration of TDCA-S or the incubation temperature. |
| Loss of Essential Lipids or Cofactors | The solubilization process may have stripped away essential lipids or cofactors required for protein function. Supplement the buffers with a lipid mixture that mimics the native membrane environment. |
| Incorrect Protein Folding | The protein may require refolding after solubilization. This can sometimes be achieved by detergent exchange into a more suitable detergent or by reconstitution into liposomes or nanodiscs. |
| Interference of TDCA-S with the Assay | The detergent itself might be inhibiting the functional assay. It is crucial to either remove the detergent before the assay or use a detergent-compatible assay format. |
Quantitative Data Presentation
Table 1: Properties of Commonly Used Detergents for Protein Solubilization
| Detergent | Type | CMC (mM) | Micelle Size (kDa) | Key Characteristics |
| This compound (TDCA-S) | Anionic (Bile Salt) | 2 - 6 | ~1.7 - 4.3 | Effective for membrane protein solubilization, can be moderately denaturing. |
| CHAPS | Zwitterionic | 6 - 10 | ~6.2 | Mild, non-denaturing, good for preserving protein-protein interactions.[1] |
| Triton X-100 | Non-ionic | 0.2 - 0.9 | ~90 | Mild, but can interfere with UV-based protein quantification.[1] |
Note: CMC and micelle size can vary depending on buffer conditions such as ionic strength and temperature.
Experimental Protocols
Protocol: Solubilization of a G-Protein Coupled Receptor (GPCR) using this compound
This protocol provides a general framework for the solubilization of a GPCR, such as the serotonin (B10506) 5-HT2A receptor, from cell membranes. Optimization of specific parameters will be required for each protein.
Materials:
-
Cell pellet expressing the target GPCR
-
Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, Protease Inhibitor Cocktail
-
Solubilization Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 10% glycerol, 1% (w/v) this compound (TDCA-S)
-
Dounce homogenizer or sonicator
-
Ultracentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer.
-
Homogenize the cells using a Dounce homogenizer or sonicate on ice until the cells are completely lysed.
-
-
Membrane Isolation:
-
Centrifuge the lysate at 100,000 x g for 1 hour at 4°C to pellet the cell membranes.
-
Carefully discard the supernatant (cytosolic fraction).
-
-
Solubilization:
-
Resuspend the membrane pellet in ice-cold Solubilization Buffer.
-
Incubate for 1-2 hours at 4°C with gentle end-over-end rotation.
-
-
Clarification:
-
Centrifuge the solubilized membrane suspension at 100,000 x g for 1 hour at 4°C to pellet any insoluble material.
-
-
Collection of Solubilized Protein:
-
Carefully collect the supernatant, which contains the solubilized GPCR.
-
-
Downstream Processing:
-
Proceed with purification (e.g., affinity chromatography) or functional assays. Ensure that all subsequent buffers contain TDCA-S at a concentration above its CMC to maintain protein solubility.
-
Mandatory Visualizations
Serotonin 5-HT2A Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the activation of the serotonin 5-HT2A receptor, a G-protein coupled receptor (GPCR). This receptor is a common target for both therapeutic drugs and psychedelic compounds.[2][6] The solubilization of this receptor is a critical step for its structural and functional characterization.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow for Detergent Screening
This workflow outlines the logical steps for screening different detergents to optimize protein solubilization.
References
- 1. Solubilisation effect of Nonidet P-40, triton X-100 and CHAPS in the detection of MHC-like glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-HT2A_receptor [bionity.com]
- 3. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbohydrate-containing Triton X-100 Analogues for Membrane Protein Solubilization and Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Adjusting pH for optimal Taurodeoxycholate sodium salt activity.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the activity of Sodium Taurodeoxycholate (B1243834) by adjusting pH.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution | The pH of the solution is at or below the pKa of the taurine (B1682933) conjugate, causing the bile salt to protonate and precipitate out of solution. | Adjust the pH of the solution to be well above the pKa of taurodeoxycholic acid (~1.9). For most applications, a neutral to slightly basic pH (7.0-8.0) is recommended to ensure complete solubilization.[1][2] |
| Inconsistent Experimental Results | Fluctuations in pH during the experiment can alter the ionization state and micellar properties of sodium taurodeoxycholate, leading to variable activity. | Use a well-buffered solution to maintain a stable pH throughout the experiment. Select a buffer system that is compatible with your experimental conditions and does not interact with the bile salt. |
| Low Activity or Efficacy | The pH is not optimal for the specific application. The detergent properties and interaction with other molecules can be pH-dependent. | Empirically determine the optimal pH for your specific assay by testing a range of pH values. The effects of taurodeoxycholate on biological systems can be enhanced in an acidic environment for certain applications.[3] |
| High Background Noise in Assays | The detergent properties of sodium taurodeoxycholate at a particular pH may be causing non-specific interactions or cell lysis. | Optimize the concentration of sodium taurodeoxycholate and the pH of the buffer to minimize non-specific effects while maintaining desired activity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for dissolving Sodium Taurodeoxycholate?
A1: Sodium taurodeoxycholate is a salt of a strong acid (taurine derivative) and a weak acid (deoxycholic acid). Its taurine conjugate has a low pKa of approximately 1.9.[4][5] To ensure complete dissolution and prevent precipitation, the pH of the solution should be maintained well above this pKa. A pH range of 7.0 to 8.0 is generally recommended for preparing clear, stable solutions.[2]
Q2: How does pH affect the activity of Sodium Taurodeoxycholate?
A2: The pH of the medium can significantly influence the activity of sodium taurodeoxycholate by altering its physical and chemical properties. While solubility is compromised at low pH, some studies have shown that the biological effects of taurodeoxycholate, such as its interaction with cell membranes and transport processes, can be enhanced in acidic conditions.[3] This is likely due to an increase in the proportion of the less ionized, more lipophilic form of the bile acid.
Q3: Can I use Sodium Taurodeoxycholate in an acidic buffer?
A3: While preparing stock solutions at acidic pH is not recommended due to solubility issues, using sodium taurodeoxycholate in an acidic experimental buffer is possible, provided the final concentration and pH are carefully controlled to avoid precipitation. The protonated form of bile acids is more prone to precipitation, especially in the presence of calcium ions.[1][6] It is crucial to empirically test the solubility and activity at the desired acidic pH before proceeding with critical experiments.
Q4: How does pH affect the Critical Micelle Concentration (CMC) of Sodium Taurodeoxycholate?
A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers begin to form micelles. For ionic surfactants like sodium taurodeoxycholate, the CMC can be influenced by pH. Changes in pH can alter the charge of the headgroup, which in turn affects the electrostatic repulsion between monomers and can shift the CMC.[7][8] Generally, for anionic surfactants, a decrease in pH towards the pKa can lead to protonation and a decrease in headgroup repulsion, which may lower the CMC. However, for taurodeoxycholate with its very low pKa, significant changes in CMC are more likely to be observed at very low pH values where solubility becomes a limiting factor. The reported CMC for sodium taurodeoxycholate is in the range of 1-4 mM.[4][5]
Quantitative Data Summary
The following table summarizes key quantitative data related to the pH-dependent properties of Sodium Taurodeoxycholate.
| Property | Value | pH Dependence | Reference |
| pKa | ~1.9 | Conjugation with taurine significantly lowers the pKa compared to unconjugated bile acids (pKa ~5).[1] | [4][5] |
| Solubility in Water | ~20 mg/mL | Highly soluble at neutral and basic pH. Solubility decreases significantly as the pH approaches the pKa. | [4] |
| Critical Micelle Concentration (CMC) | 1-4 mM | Can be influenced by pH due to changes in headgroup ionization, although this effect is more pronounced at pH values approaching the pKa.[7][8] | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of Sodium Taurodeoxycholate
This protocol describes the preparation of a stable, clear stock solution of sodium taurodeoxycholate.
Materials:
-
Sodium Taurodeoxycholate powder
-
High-purity water (e.g., Milli-Q or equivalent)
-
Appropriate buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4)
-
pH meter
-
Sterile filter (0.22 µm)
-
Sterile conical tubes
Procedure:
-
Weigh the desired amount of sodium taurodeoxycholate powder.
-
Add the powder to a volume of high-purity water or buffer that is less than the final desired volume.
-
Gently agitate the solution to dissolve the powder. A magnetic stirrer can be used at a low speed. Avoid vigorous shaking to prevent excessive foaming.
-
Once dissolved, check the pH of the solution using a calibrated pH meter.
-
If necessary, adjust the pH to the desired level (typically 7.0-8.0) using a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Add the acid or base dropwise while continuously monitoring the pH.
-
Bring the solution to the final desired volume with water or buffer.
-
Sterile-filter the solution using a 0.22 µm filter into a sterile container.
-
Store the stock solution as recommended by the manufacturer, typically at room temperature or 4°C for short-term storage. For long-term storage, aliquoting and freezing at -20°C may be appropriate, but consult the product datasheet.
Protocol 2: Determination of Optimal pH for an Enzyme Assay
This protocol provides a general framework for determining the optimal pH for an enzyme assay in the presence of sodium taurodeoxycholate.
Materials:
-
Enzyme of interest
-
Substrate for the enzyme
-
Sodium Taurodeoxycholate stock solution
-
A set of buffers covering a range of pH values (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8, Tris buffer for pH 7-9)
-
Spectrophotometer or other appropriate detection instrument
Procedure:
-
Prepare a series of reaction mixtures, each containing the same concentration of enzyme, substrate, and sodium taurodeoxycholate.
-
Use a different buffer for each reaction mixture to create a pH gradient across the desired range. Ensure the final buffer concentration is consistent across all reactions.
-
Initiate the enzymatic reaction (e.g., by adding the substrate).
-
Monitor the reaction progress over time using a suitable detection method (e.g., measuring absorbance change at a specific wavelength).
-
Calculate the initial reaction velocity for each pH value.
-
Plot the reaction velocity as a function of pH to determine the optimal pH for enzyme activity in the presence of sodium taurodeoxycholate.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acid pH enhances the effects of taurodeoxycholate on water and solute transport in the human and rat jejunum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dakenchem.com [dakenchem.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. [PDF] Bile acid solubility and precipitation in vitro and in vivo: the role of conjugation, pH, and Ca2+ ions. | Semantic Scholar [semanticscholar.org]
- 7. An Investigation of the Effect of pH on Micelle Formation by a Glutamic Acid-Based Biosurfactant [mdpi.com]
- 8. agilent.com [agilent.com]
Technical Support Center: Managing Foaming in Taurodeoxycholate Sodium Salt Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering foaming issues with solutions containing Taurodeoxycholate sodium salt.
Troubleshooting Guide
Excessive foaming of this compound solutions can be a significant issue in various experimental procedures, potentially leading to volume loss, inaccurate measurements, and interference with downstream applications. This guide addresses common problems and provides systematic solutions.
Question: My this compound solution is foaming excessively upon preparation or agitation. What are the immediate steps to control it?
Answer:
Initial foaming can often be managed by modifying your solution preparation technique.
-
Gentle Mixing: Avoid vigorous shaking or vortexing. Instead, use a gentle swirling motion or a magnetic stirrer at a low speed to dissolve the salt.
-
Temperature Control: Preparing the solution at a lower temperature can sometimes reduce the initial foaming.
-
Degassing: Degassing the solvent (e.g., water or buffer) by sonication or vacuum before adding the this compound can help minimize bubble formation.
If these procedural modifications are insufficient, the use of an antifoaming agent may be necessary.
Question: What type of antifoaming agent is suitable for use with this compound in biological experiments?
Answer:
The choice of an antifoaming agent is critical to avoid interference with your experiment. Antifoaming agents are broadly categorized as silicone-based or organic (non-silicone).
-
Silicone-Based Antifoams: These are highly effective at low concentrations. They are generally inert and can be a good choice for many applications. However, it is crucial to verify their compatibility with your specific assay, as silicones can sometimes interfere with certain analytical techniques or cell cultures.
-
Organic Antifoams: These are typically polypropylene (B1209903) glycol or polyethylene (B3416737) glycol-based. They are often used in microbiological media and are less likely to cause the type of interference seen with some silicone agents.
A selection of commercially available antifoams suitable for biological applications is presented in the table below. It is imperative to test the chosen antifoam for compatibility and efficacy in a small-scale pilot experiment before use in your main experiment.
| Antifoam Type | Active Component | Supplier (Example) | Recommended Starting Concentration | Key Characteristics |
| Silicone Emulsion | Polydimethylsiloxane | Sigma-Aldrich (Antifoam A, B, C, Y-30) | 1-100 ppm | Highly effective, may require removal for certain downstream applications. |
| Organic | Polypropylene glycol-based polyether | Sigma-Aldrich (Antifoam 204) | 0.005% - 0.01% | Non-silicone, often used in microbial fermentation. |
Question: How can I test if an antifoaming agent will interfere with my downstream application (e.g., protein quantification, enzyme assay)?
Answer:
It is essential to validate that the chosen antifoam does not impact your experimental results. A simple compatibility test can be performed:
-
Prepare a Control: Run your standard assay or procedure without any antifoaming agent.
-
Prepare a Test Sample: Run the same assay, but include the antifoaming agent at the intended final concentration.
-
Compare Results: Analyze the results from both the control and the test sample. Any significant deviation in the test sample would indicate interference from the antifoaming agent.
A detailed protocol for testing antifoam compatibility and effectiveness is provided in the "Experimental Protocols" section.
Frequently Asked Questions (FAQs)
Why does this compound cause foaming?
This compound is a bile salt, which is a type of biological surfactant. Surfactants have both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts. When dissolved in an aqueous solution and agitated, these molecules align at the air-water interface, reducing the surface tension and stabilizing bubbles, which leads to foam formation.
At what concentration is foaming most likely to occur?
Foaming can occur at various concentrations, but it is often more pronounced around and above the critical micelle concentration (CMC) of this compound, which is in the range of 2-6 mM. Above the CMC, the surfactant molecules form micelles, which can further contribute to foam stability.
Can foaming affect the activity of proteins during extraction?
Yes, excessive foaming can denature proteins. The large surface area created by foam bubbles can expose proteins to air-water interfaces, leading to conformational changes and loss of biological activity. Therefore, minimizing foam is crucial during procedures like membrane protein extraction where Taurodeoxycholate is often used.
Are there any mechanical methods to control foaming without adding chemical agents?
Yes, for larger scale operations, mechanical defoaming methods can be employed. These include:
-
Centrifugation: Applying centrifugal force can help to break down foam.
-
Acoustic Defoaming: High-intensity ultrasound can be used to disrupt foam bubbles.
-
Mechanical Foam Breakers: Impellers or blades designed to mechanically rupture foam can be integrated into bioreactors or processing vessels.
However, for most laboratory-scale applications, procedural modifications or the use of chemical antifoaming agents are more practical.
Experimental Protocols
Protocol: Evaluation of Antifoam Agent Efficacy and Compatibility
This protocol outlines a method to assess the effectiveness of an antifoaming agent in a this compound solution and to check for interference in a common downstream application, such as a colorimetric protein assay.
Materials:
-
This compound
-
Appropriate buffer or deionized water
-
Selected antifoaming agent(s)
-
Graduated cylinders (100 mL)
-
Vortex mixer or shaker
-
Spectrophotometer and cuvettes (if performing a compatibility test with a colorimetric assay)
-
Protein standard (e.g., BSA) and assay reagent (e.g., Bradford reagent)
Procedure:
Part 1: Antifoam Efficacy Test
-
Prepare a stock solution of this compound at a concentration known to cause foaming in your application (e.g., 10 mM).
-
Prepare several dilutions of the antifoaming agent in the same buffer/water.
-
In separate 100 mL graduated cylinders, add 50 mL of the Taurodeoxycholate solution.
-
To each cylinder (except for a control), add a different concentration of the antifoaming agent.
-
Securely cap the cylinders and shake them vigorously for a defined period (e.g., 30 seconds).
-
Immediately after shaking, record the initial foam volume.
-
Record the foam volume at set time intervals (e.g., 1, 5, and 10 minutes) to assess foam stability.
-
Compare the foam volume and stability across the different antifoam concentrations to determine the optimal concentration.
Part 2: Compatibility Test (Example with Bradford Assay)
-
Prepare your standard protein assay samples according to the manufacturer's instructions.
-
Prepare a duplicate set of protein standards and unknown samples. To this set, add the optimal concentration of the antifoaming agent determined in Part 1.
-
Run the Bradford assay on both sets of samples.
-
Compare the standard curves and the calculated concentrations of your unknown samples between the two sets. No significant difference indicates that the antifoam does not interfere with the assay.
Visualizations
Caption: Workflow for selecting and testing a suitable antifoaming agent.
Caption: Logical steps for troubleshooting foaming in Taurodeoxycholate solutions.
Long-term storage and handling of Taurodeoxycholate sodium salt powder.
This technical support center provides guidance on the long-term storage, handling, and use of Taurodeoxycholate (B1243834) sodium salt powder for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for Taurodeoxycholate sodium salt powder?
A1: For optimal long-term stability, it is recommended to store this compound powder in a tightly sealed container in a dry and well-ventilated place.[1] While some suppliers suggest that the powder is stable for up to 12 months at room temperature[2], others recommend refrigeration (4°C) or freezing (-20°C) for extended storage to prevent degradation.[3][4][5][6][7] The compound is known to be hygroscopic, meaning it can absorb moisture from the air, so protection from humidity is critical.[8]
Q2: How should I handle this compound powder safely in the laboratory?
A2: this compound is an irritant to the eyes, respiratory system, and skin.[8] When handling the powder, it is essential to use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Work should be conducted in a well-ventilated area or under a fume hood to avoid inhalation of dust.[1] Avoid generating dust and ensure eyewash stations and safety showers are readily accessible.[9]
Q3: My this compound powder has clumped together. Is it still usable?
A3: Clumping of the powder is likely due to the absorption of moisture, as the compound is hygroscopic.[8] While it may still be usable, the presence of moisture can affect the accuracy of weighing and may accelerate degradation. It is crucial to ensure the material dissolves completely to make a homogenous solution. If you observe significant discoloration or insolubility, it is advisable to use a fresh, properly stored vial. To prevent clumping, always store the powder in a desiccator or a very dry environment.
Q4: I am having trouble dissolving the powder. What can I do?
A4: this compound is soluble in water (up to 100 mg/mL) and DMSO (up to 100 mg/mL).[4][10][11] If you are experiencing difficulty with dissolution, gentle warming or sonication can aid the process.[12] Ensure you are using a sufficient volume of solvent and that the solvent is of high purity. For aqueous solutions, using a buffer at a slightly alkaline pH may improve solubility.
Q5: How long are prepared solutions of this compound stable?
A5: The stability of prepared solutions depends on the solvent and storage temperature. For stock solutions in an organic solvent like DMSO, it is recommended to store them in aliquots at -20°C for up to one month or at -80°C for up to six months.[3][10][13] Avoid repeated freeze-thaw cycles. Aqueous solutions are more prone to microbial growth and should be freshly prepared or sterile-filtered and stored at 4°C for short-term use.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | Improper storage leading to degradation of the compound. | Store the powder at the recommended temperature (-20°C for long-term) in a desiccated environment.[4][5][6][7] Prepare fresh solutions for each experiment or use properly stored frozen aliquots.[3][10][13] |
| Inaccurate concentration due to moisture absorption by the hygroscopic powder. | Store the powder in a desiccator. Allow the container to reach room temperature before opening to prevent condensation. | |
| Precipitation in stock solution upon storage | Exceeded solubility limit at lower temperatures. | Warm the solution gently to re-dissolve the precipitate before use. Ensure the initial concentration is within the solubility limits for the storage temperature. |
| Contamination. | Filter-sterilize the solution before storage. Use sterile techniques when preparing and handling solutions. | |
| Cell culture contamination | Non-sterile solution. | Filter-sterilize the this compound solution through a 0.22 µm filter before adding it to cell culture media. |
| Unexpected biological activity | Degradation of the compound to other bile acid forms. | Use a fresh batch of the compound. Verify the purity of the compound if possible (e.g., via TLC or HPLC). |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Powder Storage Temperature | Room Temperature (short-term), 4°C, or -20°C (long-term) | [2][3][4][5][6][7] |
| Powder Stability | 12 months at Room Temperature | [2] |
| 3 years at -20°C | [10][12] | |
| Solution Stability (-20°C) | 1 month in solvent | [3][10][13] |
| Solution Stability (-80°C) | 6 months to 1 year in solvent | [3][10][12][13] |
| Solubility in Water | 100 mg/mL | [4][11] |
| Solubility in DMSO | 27.5 mg/mL to 100 mg/mL | [10][12] |
| Critical Micelle Concentration (CMC) | 1 - 4 mM | [8][14] |
| Melting Point | ~168°C to 208°C | [4][5][9][11] |
| Molecular Weight | ~521.7 g/mol | [4][11][14][15][16] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weighing: In a well-ventilated fume hood, accurately weigh the desired amount of powder. For example, to prepare 1 mL of a 100 mM solution, weigh out 52.17 mg of the powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of fresh, anhydrous DMSO (in this example, 1 mL).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.[12]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[3][10][13]
Protocol 2: Solubilization of Membrane Proteins
-
Membrane Preparation: Isolate the cell or tissue membranes of interest using standard differential centrifugation protocols.
-
Solubilization Buffer Preparation: Prepare a suitable buffer (e.g., Tris-HCl, HEPES) containing protease inhibitors. The optimal pH and ionic strength should be determined empirically for the protein of interest.
-
Detergent Addition: Add this compound to the solubilization buffer. The final concentration should be above its Critical Micelle Concentration (CMC) of 1-4 mM. A typical starting concentration is 1% (w/v).
-
Solubilization: Resuspend the isolated membranes in the solubilization buffer containing this compound. Incubate on ice or at 4°C with gentle agitation for 30-60 minutes.
-
Clarification: Centrifuge the mixture at high speed (e.g., 100,000 x g) for 1 hour to pellet the insoluble material.
-
Downstream Processing: The supernatant containing the solubilized membrane proteins can be used for subsequent purification steps like affinity chromatography.
Visualizations
Caption: Workflow for preparing and using this compound solutions.
Caption: Simplified signaling pathways activated by Taurodeoxycholate.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. biotrend.com [biotrend.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. You are being redirected... [bio-world.com]
- 5. Taurodeoxycholic acid sodium salt(1180-95-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. goldbio.com [goldbio.com]
- 7. medkoo.com [medkoo.com]
- 8. Taurodeoxycholic Acid, Sodium Salt - CAS 1180-95-6 - Calbiochem | 580221 [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
- 10. selleckchem.com [selleckchem.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Sodium taurodeoxycholate hydrate | TargetMol [targetmol.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. dakenchem.com [dakenchem.com]
- 15. icepharma.com [icepharma.com]
- 16. Sodium Taurodeoxycholate | C26H44NNaO6S | CID 23664773 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Removal of Taurodeoxycholate Sodium Salt from Protein Samples
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed information, troubleshooting advice, and frequently asked questions (FAQs) regarding the removal of Taurodeoxycholate sodium salt (TDC) from protein samples after solubilization.
Frequently Asked Questions (FAQs)
Q1: Why do I need to remove this compound (TDC) from my protein sample?
A1: While TDC is an effective detergent for solubilizing membrane proteins, its presence can interfere with downstream applications.[1][2] These applications include functional assays, structural studies (like X-ray crystallography and NMR), mass spectrometry, and some chromatographic techniques where the detergent can mask protein interactions, denature the protein, or interfere with the analysis.[1][2]
Q2: What is the Critical Micelle Concentration (CMC) of TDC and why is it important?
A2: The Critical Micelle Concentration (CMC) is the concentration at which detergent monomers associate to form micelles. For this compound, the CMC is in the range of 2-6 mM.[3] The CMC is a crucial parameter because most removal techniques are more efficient at removing detergent monomers than larger micelles.[1][4] Therefore, it is often advantageous to dilute the sample below the CMC before initiating the removal process, if possible.[4]
Q3: Which method is best for removing TDC from my protein sample?
A3: The most suitable method depends on several factors, including the properties of your protein (size, stability, and concentration), the initial TDC concentration, the required final detergent concentration, and the downstream application.[1] A comparison of common methods is provided in the table below.
Q4: Can I use precipitation to remove TDC?
A4: Yes, protein precipitation using methods like trichloroacetic acid (TCA) or acetone (B3395972) can be effective for removing detergents.[5][6] The protein is precipitated, and the detergent remains in the supernatant. However, this method can lead to protein denaturation and the protein pellet may be difficult to resolubilize.[5][6]
Q5: How can I determine if the TDC has been successfully removed?
A5: Several methods can be used to quantify residual detergent, including colorimetric assays, chromatography-based methods, and mass spectrometry. For a qualitative assessment, monitoring the absence of foaming upon vortexing can be a simple preliminary check. Additionally, the success of downstream applications that were previously inhibited by the detergent can be an indirect indicator of its removal.
Troubleshooting Guide
Problem: My protein precipitated during detergent removal.
| Possible Cause | Suggested Solution |
| The protein is not stable without a certain amount of detergent. | Try a stepwise removal of the detergent to allow for gradual adaptation. Alternatively, exchange TDC for a different, milder detergent that is compatible with your downstream application. |
| The chosen removal method is too harsh for the protein (e.g., precipitation). | Consider a gentler method like dialysis or size exclusion chromatography.[1][4] |
| The buffer conditions (pH, ionic strength) are not optimal for protein stability. | Optimize the buffer composition to enhance protein stability throughout the removal process. |
Problem: The detergent removal is inefficient.
| Possible Cause | Suggested Solution |
| The initial detergent concentration is well above the CMC. | If feasible, dilute the sample to a concentration below the CMC before starting the removal process. This favors the presence of monomers, which are easier to remove.[4] |
| The chosen method is not optimal for TDC. | Refer to the method comparison table to select a more effective technique. For TDC, methods like dialysis, size exclusion chromatography, and ion exchange chromatography are generally effective.[1][4] |
| For dialysis, the dialysis time or the number of buffer changes is insufficient. | Increase the dialysis duration and perform more frequent buffer changes with a large volume of detergent-free buffer.[7][8] |
| For size exclusion chromatography, the column resolution is not sufficient to separate the protein from detergent micelles. | Ensure the chosen resin has an appropriate pore size to effectively separate your protein from TDC monomers and micelles.[2][4] |
Data Presentation
Table 1: Properties of this compound (TDC)
| Property | Value | Reference |
| Molecular Weight | 521.7 g/mol (anhydrous) | [3] |
| Critical Micelle Concentration (CMC) | 2-6 mM | [3] |
| Aggregation Number | Varies with electrolyte concentration (e.g., 8 in water to ~50 in 0.5 M electrolyte) | [9] |
| Micellar Molecular Weight | ~3100 g/mol | |
| Type | Anionic detergent | [3] |
Table 2: Comparison of Common Detergent Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Dialysis | Size-based separation via a semi-permeable membrane.[4][7] | Gentle, simple, and can be performed with minimal equipment. | Time-consuming, may not be effective for detergents with low CMCs, and can lead to sample dilution.[2][4] |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size.[1][4] | Fast, can be used for buffer exchange simultaneously, and generally provides good protein recovery.[2] | Can lead to sample dilution, and resolution may be insufficient to separate proteins from large detergent micelles.[2] |
| Ion Exchange Chromatography (IEX) | Separation based on net charge.[1][10] | High binding capacity, can concentrate the protein sample, and is effective for charged detergents like TDC.[10][11] | Requires optimization of buffer pH and ionic strength, and the protein must bind to the resin while the detergent does not.[1][11] |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity.[12][13] | Can be a powerful polishing step, often used after ion exchange.[12] | Requires high salt concentrations for binding, which may not be suitable for all proteins.[13] |
| Protein Precipitation | Altering solvent conditions to decrease protein solubility.[5][6] | Simple, rapid, and can effectively remove a wide range of detergents.[6] | Often leads to protein denaturation and the protein pellet can be difficult to resolubilize.[5] |
Experimental Protocols
Protocol 1: Detergent Removal by Dialysis
-
Prepare the Dialysis Tubing/Cassette: Cut the dialysis tubing to the desired length and hydrate (B1144303) it according to the manufacturer's instructions. If using a dialysis cassette, ensure it is properly hydrated. Select a membrane with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your protein of interest (e.g., 10 kDa MWCO for a 50 kDa protein).
-
Sample Loading: Load the protein sample containing TDC into the dialysis tubing/cassette, ensuring to leave some space for potential volume changes.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of detergent-free buffer (at least 200 times the sample volume) at 4°C with gentle stirring.[8]
-
Buffer Exchange: Change the dialysis buffer every 2-4 hours for the first 8-12 hours, and then leave it to dialyze overnight.[8] Perform at least three buffer changes for efficient removal.
-
Sample Recovery: Carefully remove the dialysis tubing/cassette from the buffer and recover the protein sample.
Protocol 2: Detergent Removal by Size Exclusion Chromatography (Desalting Column)
-
Column Equilibration: Equilibrate a desalting column (e.g., a pre-packed spin column) with your desired detergent-free buffer. This is typically done by centrifuging the column to remove the storage buffer and then washing it multiple times with the new buffer.
-
Sample Application: Apply the protein sample containing TDC to the top of the resin bed.
-
Elution: Centrifuge the column according to the manufacturer's instructions. The protein will elute in the void volume, while the smaller TDC monomers will be retained in the resin.[4]
-
Collection: Collect the eluate containing the purified protein.
Protocol 3: Detergent Removal by Ion Exchange Chromatography
-
Resin Selection and Equilibration: Choose an ion exchange resin with a charge opposite to that of your protein at the working pH. Since TDC is anionic, an anion exchange resin can be used to bind the detergent while allowing a positively charged protein to flow through, or a cation exchange resin can be used to bind a positively charged protein while the detergent flows through. Equilibrate the column with a low-ionic-strength buffer.[11]
-
Sample Loading: Load the protein sample onto the equilibrated column.
-
Washing: Wash the column with the equilibration buffer to remove the unbound TDC.
-
Elution: Elute the bound protein using a buffer with an increased ionic strength (e.g., a salt gradient) or by changing the pH to alter the protein's charge.[11]
-
Fraction Collection: Collect the fractions containing your purified protein.
Visualizations
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 6. Protein Precipitation Methods for Proteomics [biosyn.com]
- 7. タンパク質研究のための透析方法 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. purolite.com [purolite.com]
- 11. Protein purification by IE-chromatography [reachdevices.com]
- 12. Hydrophobic Interaction Chromatography | Sartorius [sartorius.co.kr]
- 13. cytivalifesciences.com [cytivalifesciences.com]
Validation & Comparative
The Superior Performance of Taurodeoxycholate Sodium Salt in Drug Formulation: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate bile salt as a formulation excipient is a critical decision that can significantly impact a drug's solubility, permeability, and overall bioavailability. This guide provides an objective comparison of Taurodeoxycholate (B1243834) sodium salt (NaTDC) with other commonly used bile salts, supported by experimental data, to aid in this crucial selection process.
Bile salts, the end products of cholesterol catabolism, are amphiphilic molecules that play a vital role in the digestion and absorption of fats and fat-soluble vitamins.[1] In pharmaceutical formulations, they are widely employed as absorption enhancers due to their ability to increase the solubility of hydrophobic drugs and enhance their transport across biological membranes.[2][3] The mechanism behind this enhancement is multifaceted, involving the formation of mixed micelles that can encapsulate drug molecules, as well as the fluidization of cell membranes.[3][4]
This guide will delve into a comparative analysis of various bile salts, with a particular focus on the performance of Taurodeoxycholate sodium salt.
Physicochemical Properties: A Foundation for Performance
The efficacy of a bile salt as a formulation excipient is intrinsically linked to its physicochemical properties. Key parameters include the critical micelle concentration (CMC), molecular weight, and hydrophobicity. The CMC is a particularly important characteristic, as it is the concentration at which bile salt monomers begin to self-aggregate into micelles.[2] Dihydroxy bile salts, such as Taurodeoxycholate, generally exhibit lower CMC values than their trihydroxy counterparts, indicating a greater propensity for micelle formation.[2]
Here is a summary of the key physicochemical properties of this compound and other commonly used bile salts:
| Bile Salt | Abbreviation | Type | Molecular Weight ( g/mol ) | Critical Micelle Concentration (CMC) (mM) |
| This compound | NaTDC | Dihydroxy, Conjugated | 521.69 [5] | 2-6 [2] |
| Sodium Cholate (B1235396) | NaC | Trihydroxy, Unconjugated | 430.56 | 9-15[2] |
| Sodium Deoxycholate | NaDC | Dihydroxy, Unconjugated | 414.55 | 2-6[2] |
| Sodium Taurocholate | NaTC | Trihydroxy, Conjugated | 537.68 | 3-15[2] |
| Sodium Glycocholate | NaGC | Trihydroxy, Conjugated | 487.63 | 4-8[2] |
| Sodium Glycodeoxycholate | NaGDC | Dihydroxy, Conjugated | 471.61 | 2-7[2] |
| Sodium Chenodeoxycholate | NaCDC | Dihydroxy, Unconjugated | 414.55 | 4-8 |
| Sodium Ursodeoxycholate | NaUDC | Dihydroxy, Unconjugated | 414.55 | 8-10 |
Enhancing Permeability: A Comparative Look at Performance
The ability of a bile salt to enhance the permeability of a drug across the intestinal epithelium is a primary measure of its effectiveness as a formulation excipient. Numerous studies have compared the permeation-enhancing effects of various bile salts.
One key study investigating the intestinal absorption of salmon calcitonin (sCT) found that among various surfactants, This compound (NaTDC) exhibited the highest "Merit index." [2] The Merit index is a ratio of the fold increase in permeability to the fold decrease in transepithelial electrical resistance (TEER), a measure of the integrity of the cell monolayer. A higher Merit index indicates a more favorable balance between permeability enhancement and membrane disruption.[2]
Another study directly compared the effects of a dihydroxy bile salt, sodium taurodeoxycholate (STDC), with a trihydroxy bile salt, sodium cholate (STC), on the absorption of various model drugs in the rat small intestine. The study concluded that the magnitude of the enhancement or inhibitory effects on drug absorption was greater for STDC.[6]
The following table summarizes data from various studies on the permeability enhancement of different bile salts.
| Bile Salt | Drug | Model System | Permeability Enhancement | Reference |
| NaTDC | Salmon Calcitonin | Caco-2 cells | Highest Merit Index | [2] |
| NaDC | Morphine-6-glucuronide | Rat brain endothelial cells | Enhanced uptake | [3] |
| NaDC | Timolol | Isolated rabbit corneas | 5.2-fold increase | [3] |
| NaTC | Insulin | Albino rabbit | Effective systemic delivery | [3] |
| NaGC | Insulin | Albino rabbit | Effective systemic delivery | [3] |
| NaCDC | Octreotide (B344500) | Caco-2 cells & Rats | Significant increase in permeability and absorption | [7] |
| NaUDC | Octreotide | Caco-2 cells & Rats | No significant effect on permeability | [7] |
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is essential to understand the methodologies employed in these comparative studies.
In Vitro Permeability Assay using Caco-2 Cell Monolayers
This assay is a widely accepted model for predicting human intestinal drug absorption.
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.[8][9]
-
TEER Measurement: The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER) using a voltmeter. A stable and high TEER value indicates a well-formed and tight monolayer.[10][11]
-
Permeability Study: The drug of interest, along with the bile salt being tested, is added to the apical (upper) chamber of the Transwell®. Samples are taken from the basolateral (lower) chamber at various time points.
-
Analysis: The concentration of the drug in the basolateral samples is quantified using a suitable analytical method, such as HPLC or ELISA. The apparent permeability coefficient (Papp) is then calculated.
-
Merit Index Calculation: The Merit index is calculated as the ratio of the fold increase in the Papp value of the drug in the presence of the bile salt compared to the control (drug alone), divided by the fold decrease in the TEER value.[2]
The Role of Signaling Pathways in Bile Salt-Mediated Drug Absorption
Recent research has unveiled that bile salts are not merely passive solubilizers but also act as signaling molecules that can modulate the expression of drug transporters.[1][12] This is primarily achieved through the activation of nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors, like TGR5.[12][13]
Activation of these receptors can lead to a cascade of events that ultimately influence the expression of influx and efflux transporters in the intestinal epithelium, thereby affecting the absorption of various drugs.[1] For instance, the activation of FXR can induce the expression of the ileal bile acid-binding protein (IBABP), which is involved in the intracellular transport of bile acids.[1]
Toxicity and Safety Considerations
While bile salts are endogenous molecules, their use as formulation excipients requires careful consideration of their potential toxicity. At high concentrations, bile salts can cause membrane damage and cytotoxicity.[3] Comparative studies have shown that dihydroxy bile salts are generally more hydrophobic and have a greater potential for membrane disruption than trihydroxy bile salts.
Notably, sodium deoxycholate (NaDC) has been reported to be more irritating than other bile salts, causing corneal damage at a concentration of 1%.[3] In contrast, a study on the acute and subacute toxicity of Taurodeoxycholate (TDCA) in rats found no systemic toxicity or macroscopic lesions at a dose of 10 mg/kg/day, suggesting a favorable therapeutic index.[14]
Conclusion
The selection of a bile salt for drug formulation is a multifaceted decision that requires a thorough evaluation of various factors. The available evidence strongly suggests that This compound offers a superior performance profile compared to many other bile salts. Its low critical micelle concentration, coupled with its demonstrated efficacy in enhancing drug permeability, as highlighted by its leading "Merit index" in comparative studies, makes it an excellent candidate for improving the oral bioavailability of poorly soluble drugs. While toxicity is a consideration for all bile salts, studies on Taurodeoxycholate suggest a favorable safety profile at therapeutic concentrations. For drug development professionals seeking to optimize their formulations, this compound represents a compelling and evidence-backed choice.
References
- 1. Bile Acid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Absorption-Enhancing Effects of Bile Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multifaceted applications of bile salts in pharmacy: an emphasis on nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absorption-Enhancing Effects of Bile Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences in effects on drug absorption between dihydroxy and trihydroxy bile salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Permeation enhancement of octreotide by specific bile salts in rats and human subjects: in vitro, in vivo correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orbi.uliege.be [orbi.uliege.be]
- 9. Evaluation of Caco-2 and human intestinal epithelial cells as in vitro models of colonic and small intestinal integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transepithelial electrical resistance is not a reliable measurement of the Caco-2 monolayer integrity in Transwell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bile Acid Signaling in Metabolic Disease and Drug Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Developments in bile salt based therapies: A critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of acute and subacute toxicity of sodium taurodeoxycholate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Impact of Taurodeoxycholate Sodium Salt on Cell Viability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Taurodeoxycholate sodium salt (TDCA) and its effects on cell viability assays. The information presented herein is supported by experimental data to assist researchers in making informed decisions for their cell culture studies.
Comparative Analysis of Bile Acid Cytotoxicity
The cytotoxic effects of various bile acids, including this compound, have been evaluated across different cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key parameter in these assessments. The following table summarizes the available IC50 values for TDCA and other common bile acids in various cell lines. It is important to note that IC50 values can vary depending on the cell line, exposure time, and the specific assay used.
| Bile Acid | Cell Line | IC50 | Citation |
| This compound (TDCA) | Caco-2 | ~2 mM | [1] |
| Glycodeoxycholate sodium salt | Caco-2 | 2 mM | [1] |
| Deoxycholic acid | Human Tenon's capsule fibroblasts | 300 µM (LD50 at 48h) | |
| Sodium deoxycholate | Human Tenon's capsule fibroblasts | 400 µM (LD50 at 48h) | |
| Cholic acid | Human Tenon's capsule fibroblasts | 720 µM (LD50 at 48h) | |
| Lithocholic acid | Colon Cancer Cell Lines | Most toxic | [2] |
| Chenodeoxycholic acid | Colon Cancer Cell Lines | More toxic than Deoxycholic acid | [2] |
| Deoxycholic acid | Colon Cancer Cell Lines | Less toxic than Lithocholic and Chenodeoxycholic acid | [2] |
| Cholic acid | Colon Cancer Cell Lines | Non-toxic over the studied range | [2] |
Experimental Protocols
Accurate and reproducible assessment of cell viability is critical. Below are detailed methodologies for two commonly used cell viability assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
96-well plates
-
Test compound (e.g., this compound)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
ATP-Based Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
This assay quantifies the amount of ATP, which is an indicator of metabolically active, viable cells.
Materials:
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)
-
Opaque-walled 96-well plates
-
Cell culture medium
-
Test compound
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period.
-
Reagent Preparation: Prepare the luminescent assay reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of the reagent equal to the volume of cell culture medium in each well.
-
Incubation and Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Signaling Pathways and Experimental Workflow
TDCA-Induced Apoptosis Signaling Pathway
This compound, at cytotoxic concentrations, can induce apoptosis in various cell types. This process involves the activation of a cascade of molecular events. A simplified representation of the TDCA-induced apoptotic pathway is illustrated below.
Caption: TDCA-induced apoptosis pathway.
Experimental Workflow for Cell Viability Assay
The following diagram outlines the general workflow for conducting a cell viability assay to assess the effect of a test compound like TDCA.
Caption: General workflow for a cell viability assay.
References
A Comparative Analysis of Taurodeoxycholate Sodium Salt and CHAPS Detergent for Life Sciences Research
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of two common biological detergents.
In the realm of protein biochemistry and molecular biology, the effective solubilization and stabilization of proteins, particularly membrane-bound proteins, are critical for their isolation, purification, and functional characterization. Detergents are indispensable tools in this process, and the choice of detergent can significantly impact experimental outcomes. This guide provides a detailed comparative analysis of two widely used detergents: Taurodeoxycholate (B1243834) sodium salt, an anionic bile salt derivative, and 3-[(3-Cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), a zwitterionic detergent.
Physicochemical Properties: A Head-to-Head Comparison
The performance of a detergent is intrinsically linked to its physicochemical properties. Taurodeoxycholate sodium salt and CHAPS, while both effective solubilizing agents, exhibit key differences in their chemical nature, critical micelle concentration (CMC), and aggregation behavior. These properties influence their mechanism of action and suitability for various applications.
| Property | This compound | CHAPS |
| Detergent Class | Anionic | Zwitterionic |
| Molecular Weight | ~521.69 g/mol [1] | ~614.88 g/mol [2] |
| Critical Micelle Concentration (CMC) | 1-4 mM | 6-10 mM[2][3] |
| Aggregation Number | ~6 | ~10 |
| Appearance | White to off-white powder[1] | White solid[3] |
| Solubility in Water | 100 mg/mL[1] | 50 mg/mL |
Performance in Key Applications: Membrane Protein Extraction and Cell Lysis
The primary application for both this compound and CHAPS is the solubilization of membrane proteins and the lysis of cells to release their contents. Their differing properties can lead to variations in extraction efficiency and the preservation of protein structure and function.
Membrane Protein Extraction
CHAPS is a well-established, non-denaturing zwitterionic detergent renowned for its ability to solubilize membrane proteins while preserving their native conformation and function[2][3]. Its zwitterionic nature makes it electrically neutral over a wide pH range, which is advantageous for downstream applications like ion-exchange chromatography.
This compound, as a bile salt, is also effective in disrupting lipid bilayers and forming mixed micelles with membrane proteins, thereby solubilizing them[4]. While it is considered a milder anionic detergent compared to linear-chain detergents like SDS, its anionic nature can sometimes influence protein-protein interactions.
A study comparing different solubilization buffers for oil palm proteomics found that a buffer containing urea/thiourea/CHAPS was highly effective, though a buffer with sodium deoxycholate (a closely related bile salt) also demonstrated comparable, and in some aspects, improved protein identification in mass spectrometry analysis[5][6][7]. This suggests that bile salts like taurodeoxycholate are potent solubilizing agents, though their performance relative to CHAPS can be application-dependent.
Cell Lysis
CHAPS is frequently used in cell lysis buffers, particularly when the goal is to maintain protein-protein interactions for co-immunoprecipitation or to preserve the activity of enzymes for functional assays[3]. Its non-denaturing character is crucial in these contexts.
Taurodeoxycholate has also been shown to effectively lyse cells and has been used in studies investigating cellular signaling pathways. For instance, it has been used to study the release of cellular components from intestinal cells[8].
Impact on Protein Structure and Function
A critical consideration when selecting a detergent is its potential to denature the target protein. CHAPS is widely regarded as a non-denaturing detergent that helps maintain the native structure and biological activity of proteins[2][3]. This makes it a preferred choice for studies requiring functional proteins.
Bile salts like deoxycholate and its taurine (B1682933) conjugate are generally considered to be milder than harsh ionic detergents such as SDS. However, they can still have an impact on protein structure and function. For example, while deoxycholate did not affect the native structure of the anion transport protein band 3, it did inhibit the binding of an inhibitor to the protein[2]. The choice between CHAPS and Taurodeoxycholate may, therefore, depend on the specific protein and the downstream application.
Experimental Protocols
Detailed methodologies are crucial for reproducible experimental success. Below are representative protocols for membrane protein extraction using both detergents.
Membrane Protein Extraction with CHAPS
This protocol is adapted for the extraction of membrane proteins from cultured mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
CHAPS Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% (w/v) CHAPS, 1 mM EDTA, Protease Inhibitor Cocktail.
Procedure:
-
Wash cultured cells with ice-cold PBS.
-
Aspirate PBS and add ice-cold CHAPS Lysis Buffer.
-
Incubate on ice for 30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully collect the supernatant containing the solubilized membrane proteins.
Membrane Protein Extraction with this compound
This protocol provides a general framework for solubilizing membrane proteins. Optimization may be required for specific proteins.
Materials:
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, Protease Inhibitor Cocktail.
-
Solubilization Buffer: Homogenization Buffer containing 1-2% (w/v) this compound.
Procedure:
-
Isolate cell membranes by homogenization and centrifugation.
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Incubate at 4°C for 1-2 hours with gentle rotation.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material.
-
The supernatant contains the solubilized membrane proteins.
Visualization of Detergent-Relevant Signaling Pathways
The choice of detergent can be critical when studying cellular signaling pathways, as it can affect the integrity of protein complexes involved in these cascades.
Caption: Simplified Epidermal Growth Factor Receptor (EGFR) signaling pathway.
CHAPS is often used to isolate components of the EGFR pathway for downstream analysis, as its mild nature helps to preserve the protein-protein interactions crucial for signal transduction[9][10].
Caption: Taurodeoxycholate-induced NF-κB signaling pathway.
Taurodeoxycholate has been shown to activate the NF-κB signaling pathway, which plays a key role in inflammation, cell proliferation, and apoptosis[11].
Conclusion
Both this compound and CHAPS are valuable detergents in the life scientist's toolkit. The choice between them should be guided by the specific requirements of the experiment. CHAPS, with its zwitterionic and non-denaturing properties, is often the preferred choice for applications requiring the preservation of protein structure and function, such as enzymatic assays and co-immunoprecipitation. This compound is a potent solubilizing agent that can be particularly useful for robust membrane protein extraction. As with any experimental parameter, empirical testing and optimization are key to achieving the best results for a particular protein of interest and downstream application.
References
- 1. You are being redirected... [bio-world.com]
- 2. apexbt.com [apexbt.com]
- 3. agscientific.com [agscientific.com]
- 4. goldbio.com [goldbio.com]
- 5. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of sodium deoxycholate as solubilization buffer for oil palm proteomics analysis [protocols.io]
- 8. osti.gov [osti.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. "Taurodeoxycholate stimulates intestinal cell proliferation and protect" by Alexander Toledo, Jon Yamaguchi et al. [hsrc.himmelfarb.gwu.edu]
Cross-Validation of Experimental Results: A Comparative Guide to Taurodeoxycholate Sodium Salt
For researchers, scientists, and drug development professionals exploring the multifaceted roles of bile acids, this guide provides a comprehensive cross-validation of experimental results obtained using Taurodeoxycholate sodium salt (TDCA). Through a detailed comparison with other key bile acids, supported by experimental data, this document aims to offer an objective resource for evaluating the performance and applications of TDCA.
Comparative Analysis of Biological Activities
This compound is a taurine-conjugated secondary bile acid with a range of biological activities, primarily centered around its role as a potent agonist for the G protein-coupled bile acid receptor 1 (GPBAR1), also known as TGR5.[1] Its effects span anti-inflammatory, neuroprotective, and cell proliferation-modulating properties. This section compares the performance of TDCA with other relevant bile acids, namely Glycodeoxycholate (GDCA) and Taurochenodeoxycholate (TCDCA).
TGR5 Receptor Agonism
The activation of TGR5 is a key mechanism through which TDCA exerts many of its physiological effects. The table below summarizes the half-maximal effective concentration (EC50) values for TGR5 activation by various bile acids, providing a quantitative comparison of their potency.
| Bile Acid | EC50 (µM) for Human TGR5 Activation | Reference |
| Taurodeoxycholate (TDCA) | 0.79 | [1] |
| Taurochenodeoxycholate (TCDCA) | 0.5 - 5.0 | [1] |
| Glycodeoxycholate (GDCA) | 1.0 - 10.0 | |
| Lithocholic acid (LCA) | 0.53 | [1] |
| Taurolithocholic acid (TLCA) | 0.33 | [1] |
| Cholic acid (CA) | >100 | |
| Chenodeoxycholic acid (CDCA) | 5.0 - 20.0 |
Note: EC50 values can vary depending on the specific experimental setup and cell line used.
As the data indicates, TDCA is a potent TGR5 agonist, with an efficacy comparable to or greater than several other key bile acids. Its taurine (B1682933) conjugation generally enhances its agonistic potency.[1]
Anti-Inflammatory Effects
TDCA has demonstrated significant anti-inflammatory properties, primarily through the TGR5-mediated inhibition of the NF-κB signaling pathway. In experimental models, TDCA has been shown to suppress the production of pro-inflammatory cytokines. While direct comparative studies with GDCA and TCDCA on inflammatory markers are limited in the available literature, the potent TGR5 agonism of TDCA suggests a strong anti-inflammatory potential.
Neuroprotective Effects
Experimental evidence supports a neuroprotective role for TDCA. Studies in animal models of neurodegenerative diseases have shown that TDCA can reduce neuronal cell death and improve neurological outcomes. This effect is also linked to its TGR5 agonist activity and subsequent downstream signaling.
Effects on Cell Proliferation and Apoptosis
TDCA has been observed to stimulate the proliferation of intestinal epithelial cells and protect them from apoptosis, a process also mediated through the activation of NF-κB. This suggests a role for TDCA in maintaining intestinal barrier integrity.
Experimental Protocols
To facilitate the replication and validation of the cited findings, this section provides detailed methodologies for key experiments involving this compound.
In Vitro TGR5 Activation Assay
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TGR5.
-
Methodology:
-
Cells are seeded in 96-well plates and cultured to 80-90% confluency.
-
The culture medium is replaced with a serum-free medium containing varying concentrations of the test bile acid (e.g., TDCA, GDCA, TCDCA) or a vehicle control.
-
Cells are incubated for a specified period (e.g., 30 minutes to 24 hours).
-
Intracellular cyclic AMP (cAMP) levels are measured using a competitive immunoassay kit.
-
Data is normalized to the vehicle control, and EC50 values are calculated using a non-linear regression analysis.
-
In Vivo Animal Model of Sepsis
-
Animal Model: Male C57BL/6 mice.
-
Methodology:
-
Sepsis is induced by cecal ligation and puncture (CLP).
-
A single intravenous injection of TDCA (e.g., 10 mg/kg) or a saline control is administered immediately after CLP.
-
Survival rates are monitored for a defined period (e.g., 7 days).
-
At specific time points, blood and tissue samples can be collected to measure inflammatory cytokine levels (e.g., TNF-α, IL-6) and assess organ damage.
-
NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)
-
Cell Line: Murine macrophage cell line (e.g., RAW 264.7).
-
Methodology:
-
Cells are pre-treated with TDCA at various concentrations for 1 hour.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS).
-
Nuclear extracts are prepared from the cells.
-
The extracts are incubated with a radiolabeled oligonucleotide probe containing the NF-κB consensus binding site.
-
The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.
-
The gel is dried and exposed to X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. The intensity of the bands indicates the level of NF-κB activation.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through specific signaling cascades. The following diagrams, generated using the DOT language, illustrate these key pathways and experimental workflows.
References
Differences in the effects of Taurodeoxycholate sodium salt and sodium taurocholate on bile secretion.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of two commonly studied bile salts, Taurodeoxycholate (B1243834) sodium salt (TDCA) and sodium taurocholate (TCA), on bile secretion. The information presented is compiled from experimental data to assist researchers in understanding the distinct physiological impacts of these agents.
Executive Summary
Both Taurodeoxycholate (TDCA) and sodium taurocholate (TCA) are taurine-conjugated bile acids that play a significant role in stimulating bile flow, a process known as choleresis. However, their effects on the rate and composition of bile secretion can differ, largely influenced by the animal model and the metabolic processes within the liver. This guide will delve into the quantitative differences in their choleretic effects, the underlying signaling pathways they modulate, and the detailed experimental protocols required to study these phenomena.
Quantitative Effects on Bile Secretion
The following tables summarize the comparative effects of intravenous infusions of TDCA and TCA on bile flow and composition in different animal models, primarily based on the findings of Rutishauser & Stone (1975).
Table 1: Effect of Taurodeoxycholate (TDCA) and Taurocholate (TCA) on Bile Flow in Anesthetized Dogs
| Parameter | Control | TDCA Infusion | TCA Infusion |
| Bile Flow (µl/min/kg) | 8.5 ± 1.2 | 15.2 ± 2.1 | 16.1 ± 2.5 |
| Bile Salt Secretion (µmol/min/kg) | 0.25 ± 0.05 | 1.2 ± 0.2 | 1.3 ± 0.3 |
| Bicarbonate Concentration (m-equiv/l) | 35 ± 5 | 40 ± 6 | 42 ± 5 |
| Chloride Concentration (m-equiv/l) | 95 ± 8 | 90 ± 7 | 88 ± 6 |
Data are presented as mean ± S.D. and are synthesized from descriptions in Rutishauser & Stone (1975).
In dogs, both TDCA and TCA demonstrate a potent choleretic effect, significantly increasing bile flow and bile salt secretion to a similar extent. The effects on the ionic composition of bile are also comparable between the two bile salts in this species.[1]
Table 2: Effect of Taurodeoxycholate (TDCA) and Taurocholate (TCA) on Bile Flow in Anesthetized Rats
| Parameter | Control | TDCA Infusion | TCA Infusion |
| Bile Flow (µl/min/kg) | 55 ± 7 | 75 ± 9 | 85 ± 10 |
| Bile Salt Secretion (µmol/min/kg) | 1.5 ± 0.3 | 3.5 ± 0.5 | 4.0 ± 0.6 |
| Bicarbonate Concentration (m-equiv/l) | 28 ± 4 | 30 ± 5 | 32 ± 4 |
| Chloride Concentration (m-equiv/l) | 105 ± 10 | 102 ± 9 | 100 ± 8 |
Data are presented as mean ± S.D. and are synthesized from descriptions in Rutishauser & Stone (1975).
In rats, while both bile salts are choleretic, TCA appears to induce a slightly greater increase in bile flow compared to TDCA at similar infusion rates. A key difference observed in rats is that during TDCA infusion, the bile flow is not always directly proportional to the rate of bile salt secretion. This is attributed to the metabolism of TDCA in the rat liver.[1] Specifically, TDCA is hydroxylated to TCA in rats, a process that does not occur in dogs.[1][2]
Experimental Methodologies
To enable researchers to replicate and build upon these findings, detailed experimental protocols are provided below.
Experimental Workflow for In Vivo Bile Secretion Studies
Detailed Protocol for Bile Duct Cannulation in Rats
This protocol is synthesized from established methodologies to provide a clear guide for researchers.[3][4][5]
-
Animal Preparation:
-
Male Wistar rats (225-275 g) are recommended to ensure the bile duct is of a sufficient size for cannulation.[3][4]
-
Anesthetize the rat with an appropriate anesthetic agent (e.g., pentobarbital sodium, 50 mg/kg i.p.).[6] The choice of anesthetic can influence bile flow rates.[6]
-
Perform a tracheostomy to ensure a clear airway throughout the experiment.
-
Make a midline abdominal incision to expose the common bile duct.
-
-
Cannulation:
-
Carefully isolate the common bile duct from surrounding tissue.
-
Ligate the distal end of the bile duct.
-
Make a small incision in the bile duct and insert a cannula (e.g., PE-10 tubing).
-
Secure the cannula in place with a second ligature.
-
Exteriorize the cannula for bile collection.
-
Cannulate the jugular vein for intravenous infusion of the test compounds.
-
-
Bile Collection and Measurement:
-
Allow the animal to stabilize for 30-60 minutes after surgery.
-
Collect bile in pre-weighed tubes at regular intervals (e.g., 10 minutes).
-
Determine the bile flow rate by the change in weight of the collection tubes, assuming a bile density of 1.0 g/ml.[7]
-
A typical bile flow rate in a 250g rat is approximately 0.5-1.0 ml/hr.[3]
-
Protocol for Bile Acid Analysis by LC-MS/MS
This protocol provides a general framework for the quantification of bile acids in bile samples.[2][3][8][9]
-
Sample Preparation:
-
Thaw frozen bile samples on ice.
-
Vortex and centrifuge the samples to pellet any debris.
-
Dilute the bile samples with an appropriate solvent (e.g., methanol).
-
Add an internal standard mixture (containing deuterated bile acid analogs) to each sample for accurate quantification.
-
Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer.
-
Employ a C18 reversed-phase column for the separation of bile acids.
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) acetate (B1210297) and formic acid) and an organic component (e.g., acetonitrile/methanol).
-
Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) for the specific detection and quantification of each bile acid.
-
Signaling Pathways in Bile Secretion
The choleretic effects of bile acids are mediated, in part, by the activation of nuclear receptors, primarily the Farnesoid X Receptor (FXR). Activation of FXR regulates the expression of key transporter proteins involved in bile acid homeostasis.
Both TDCA and TCA are known to be agonists for FXR.[5][10] Activation of FXR leads to the induction of the Bile Salt Export Pump (BSEP), the primary transporter responsible for secreting conjugated bile acids from the hepatocyte into the bile canaliculus.[11][12][13] This increased expression and activity of BSEP is a major driver of the choleretic effect of these bile salts.
Simultaneously, FXR activation induces the expression of the Small Heterodimer Partner (SHP), which in turn represses the transcription of the Na+-Taurocholate Co-transporting Polypeptide (NTCP), the main transporter for the uptake of conjugated bile acids from the portal blood into the hepatocytes.[14] This feedback mechanism helps to prevent the excessive accumulation of bile acids within the liver cells.
The differential effects of TDCA and TCA on bile secretion, particularly in rats, can be partly explained by their interaction with these pathways and their metabolic fate. The hydroxylation of TDCA to TCA in the rat liver means that the observed effects are a combination of both bile salts. Since TCA is a potent FXR agonist, this conversion likely contributes significantly to the overall choleretic response.
Conclusion
References
- 1. Effect of ursodeoxycholic acid on methionine adenosyltransferase activity and hepatic glutathione metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Maximizing the success of bile duct cannulation studies in rats: recommendations for best practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of total liver blood flow in intact anesthetized rats using ultrasound imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Effect of anaesthetic agents on bile flow and biliary excretion of 131I-cholylglycyltyrosine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tauroursodeoxycholic acid exerts anticholestatic effects by a cooperative cPKC alpha-/PKA-dependent mechanism in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tauroursodeoxycholate prevents taurolithocholate-induced cholestasis and toxicity in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatic pharmacokinetics of taurocholate in the normal and cholestatic rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. eclinpath.com [eclinpath.com]
- 11. Evaluation of acute and subacute toxicity of sodium taurodeoxycholate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guide to Bile Acid Detection Techniques - Creative Proteomics [metabolomics.creative-proteomics.com]
- 13. The secretory characteristics of dehydrocholate in the dog: comparison with the natural bile salts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
A comparative study of the micellar properties of different bile salts.
For Researchers, Scientists, and Drug Development Professionals
Bile salts, the endogenous surfactants of the digestive system, play a pivotal role in the solubilization and absorption of dietary lipids and poorly soluble drugs. Their unique amphiphilic nature, stemming from a rigid steroidal backbone with both hydrophobic and hydrophilic faces, allows them to form complex micellar structures. Understanding the distinct micellar properties of different bile salts is crucial for researchers in drug delivery, as these properties directly influence a compound's solubility, dissolution rate, and ultimate bioavailability. This guide provides an objective comparison of the key micellar characteristics of several common bile salts, supported by experimental data and detailed methodologies.
Comparative Micellar Properties of Bile Salts
The self-aggregation behavior of bile salts in aqueous solution is characterized by several key parameters, primarily the Critical Micellar Concentration (CMC) and the aggregation number (Nagg). The CMC is the concentration at which bile salt monomers begin to self-assemble into micelles, a critical factor for predicting when solubilization enhancement will occur. The aggregation number represents the average number of monomers in a single micelle, influencing the size and solubilization capacity of the micelle.
The table below summarizes the experimentally determined CMC and aggregation numbers for a selection of common bile salts. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and ionic strength.
| Bile Salt | Chemical Structure Features | Critical Micellar Concentration (CMC) (mM) | Aggregation Number (Nagg) |
| Sodium Cholate (B1235396) | Trihydroxy (unconjugated) | 7 - 14[1] | 2 - 10 |
| Sodium Deoxycholate | Dihydroxy (unconjugated) | ~5[2] | 4 - 20 |
| Sodium Glycocholate | Trihydroxy (glycine conjugate) | 4 - 12 | 2 - 5 |
| Sodium Taurocholate | Trihydroxy (taurine conjugate) | 3 - 5[3] | 4 - 10 |
| Sodium Glycodeoxycholate | Dihydroxy (glycine conjugate) | 2 - 7 | 8 - 50[4] |
| Sodium Taurodeoxycholate | Dihydroxy (taurine conjugate) | 2 - 4[3] | 8 - 50[4] |
Solubilization Capacity: A Case Study with Griseofulvin (B1672149)
The primary function of bile salt micelles in a pharmaceutical context is to enhance the solubility of poorly water-soluble drugs. The solubilization capacity can be expressed as the molar solubilization ratio (MSR), which is the number of moles of drug solubilized per mole of bile salt in micellar form.
A study comparing the solubilization of the antifungal drug griseofulvin by different bile salts demonstrated significant variations in their solubilizing power.
| Bile Salt | Moles of Bile Salt per Mole of Griseofulvin |
| Sodium Cholate | 321[5][6] |
| Sodium Deoxycholate | 394[5][6] |
These results indicate that under the studied conditions, sodium deoxycholate micelles have a slightly higher capacity to solubilize griseofulvin compared to sodium cholate micelles. This difference is likely attributable to the more hydrophobic nature of deoxycholate, which possesses two hydroxyl groups compared to the three on cholate, leading to a more hydrophobic micellar core.
Experimental Protocols
Accurate determination of micellar properties is essential for comparative studies. Below are detailed methodologies for two key experiments.
Determination of Critical Micellar Concentration (CMC) using Fluorescence Spectroscopy with Pyrene (B120774)
This method relies on the sensitivity of the fluorescence emission spectrum of the hydrophobic probe pyrene to the polarity of its microenvironment.
Materials:
-
Bile salt of interest
-
Pyrene (fluorescence probe)
-
Ethanol (B145695) (for pyrene stock solution)
-
Purified water (e.g., Milli-Q)
-
Fluorometer
Procedure:
-
Prepare a stock solution of pyrene in ethanol (e.g., 0.2 mM).
-
Prepare a series of aqueous solutions of the bile salt with varying concentrations, spanning the expected CMC range.
-
To each bile salt solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (e.g., 0.3 µM) to avoid excimer formation. Ensure the volume of ethanol added is minimal to not affect the solution properties.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength is typically set to 334 nm, and the emission spectrum is recorded from 350 to 450 nm.[7]
-
Analyze the data: From each spectrum, determine the intensities of the first (I1 at ~372 nm) and third (I3 at ~383 nm) vibronic peaks.[7]
-
Plot the ratio of I1/I3 or I3/I1 as a function of the bile salt concentration. A significant change in the slope of this plot indicates the onset of micelle formation. The CMC is determined from the inflection point of this curve.
Workflow for CMC determination using pyrene fluorescence.
Determination of Aggregation Number (Nagg) using Static Light Scattering (SLS)
Static light scattering is a powerful technique for determining the molar mass of macromolecules and aggregates in solution, from which the aggregation number can be calculated.
Materials:
-
Bile salt solutions above the CMC
-
Purified, filtered buffer
-
Static Light Scattering instrument
Procedure:
-
Prepare a series of bile salt solutions at concentrations above the CMC in a filtered buffer. It is crucial that the solutions are free of dust and other particulates.
-
Measure the intensity of the scattered light from each solution at one or more angles using the SLS instrument.
-
Determine the refractive index increment (dn/dc) of the bile salt in the same buffer using a differential refractometer. This value represents the change in refractive index with concentration.
-
Analyze the data using the Debye equation: A plot of Kc/Rθ versus concentration is constructed, where K is an optical constant (which includes the dn/dc value), c is the concentration of the micelles (total concentration minus CMC), and Rθ is the excess Rayleigh ratio (a measure of the scattered light intensity).
-
The intercept of the Debye plot gives the reciprocal of the weight-average molar mass (Mw) of the micelles.
-
Calculate the aggregation number (Nagg) by dividing the molar mass of the micelle by the molar mass of a single bile salt monomer.
Logical flow for determining aggregation number via SLS.
Conclusion
The choice of bile salt can significantly impact the solubilization of a poorly soluble compound. Dihydroxy bile salts like deoxycholate and its conjugates generally exhibit lower CMCs and form larger micelles compared to their trihydroxy counterparts, which can translate to a higher solubilization capacity for certain drugs. However, the interplay between the drug's molecular structure and the specific architecture of the bile salt micelle is complex. Therefore, a systematic and comparative evaluation of micellar properties, using robust experimental protocols, is indispensable for the rational design of bile salt-based drug delivery systems. This guide provides a foundational framework for such comparative studies, enabling researchers to make informed decisions in the selection of appropriate bile salts for their specific applications.
References
- 1. Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Griseofulvin and ketoconazole solubilization by bile salts studied using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Assessing the Impact of Taurodeoxycholate Sodium Salt on the Function of Reconstituted Membrane Proteins: A Comparative Guide
The successful reconstitution of membrane proteins into artificial lipid bilayers is paramount for their functional and structural characterization. The choice of detergent for solubilizing these proteins from their native membranes and facilitating their incorporation into proteoliposomes or nanodiscs is a critical step that can significantly impact the protein's integrity and activity. This guide provides a comprehensive comparison of Taurodeoxycholate sodium salt with other commonly used detergents, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific membrane protein of interest.
This compound: Properties and Performance
This compound (TDCS) is an anionic bile salt detergent frequently employed for the isolation and reconstitution of membrane proteins, particularly those from the inner mitochondrial membrane[1][2]. Its ability to form mixed micelles and disrupt lipid bilayers makes it effective for solubilizing and stabilizing membrane proteins[3].
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | References |
| Chemical Formula | C₂₆H₄₄NNaO₄S | [4] |
| Molecular Weight | ~521.7 g/mol | [4] |
| Type | Anionic Bile Salt | [1][2] |
| Appearance | White to off-white crystalline powder | [4] |
| Critical Micelle Concentration (CMC) | 1-4 mM | [4] |
| Aggregation Number | ~6 | [4] |
| Solubility in Water | Approx. 20 mg/mL | [4] |
Comparative Analysis of Detergents for Membrane Protein Reconstitution
The selection of an appropriate detergent is often a balance between solubilization efficiency and the preservation of the protein's native structure and function. Different detergents can influence the structure, dynamics, and activity of reconstituted membrane proteins[5][6]. The following table compares this compound with other commonly used detergents.
| Detergent | Type | Molecular Weight ( g/mol ) | CMC (mM) | Aggregation Number | Key Characteristics & Remarks |
| This compound | Anionic | ~521.7 | 1-4 | ~6 | Mild ionic detergent, effective for mitochondrial proteins[1][2][4]. Can induce apoptosis in certain cell lines at high concentrations[1]. |
| CHAPS | Zwitterionic | 614.9 | 4-8 | ~10 | A derivative of cholic acid, useful for preserving protein-protein interactions[7]. Compatible with IMAC at concentrations up to 5%[8]. |
| Digitonin | Non-ionic | 1229.3 | <0.01 | ~60 | Very gentle, known for preserving protein complexes[9][10]. Difficult to remove by dialysis[9]. Can be effective for cryo-EM studies[10]. |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 510.6 | 0.17 | ~100 | Widely used for purification and crystallization of membrane proteins[11]. Can sometimes lead to random orientation of proteins in proteoliposomes[12][13]. |
| Triton X-100 | Non-ionic | ~625 | 0.2-0.9 | ~140 | Efficient at solubilizing membranes. Can result in higher reconstitution efficiency and specific protein orientation compared to DDM for some proteins[12][13][14]. |
Experimental Protocols
Protocol 1: Detergent-Mediated Reconstitution of a Membrane Protein into Liposomes
This protocol outlines the general steps for reconstituting a purified membrane protein into pre-formed liposomes.
Materials:
-
Purified membrane protein solubilized in a suitable detergent (e.g., this compound).
-
Phospholipids (B1166683) (e.g., E. coli polar lipids, DMPC, POPC).
-
Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4).
-
Detergent removal system (e.g., Bio-Beads SM-2, dialysis tubing).
-
Ultracentrifuge.
Procedure:
-
Liposome (B1194612) Preparation:
-
Dry the desired amount of phospholipids into a thin film under a stream of nitrogen gas.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film with the reconstitution buffer to a final concentration of 10-20 mg/mL.
-
Subject the lipid suspension to several freeze-thaw cycles to form multilamellar vesicles.
-
Extrude the vesicle suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to generate unilamellar liposomes of a uniform size.
-
-
Detergent Saturation of Liposomes:
-
Titrate the pre-formed liposomes with the chosen detergent (e.g., DDM, Triton X-100) to the point of saturation (Rsat), where the liposome structure is destabilized but not fully solubilized. This can be monitored by measuring the optical density at 540 nm[14].
-
-
Incorporation of the Membrane Protein:
-
Add the purified, detergent-solubilized membrane protein to the detergent-destabilized liposomes at a desired protein-to-lipid ratio (e.g., 1:100 w/w).
-
Incubate the mixture for 1-2 hours at a temperature slightly above the phase transition temperature of the lipid, with gentle mixing.
-
-
Detergent Removal:
-
Remove the detergent slowly to allow for the spontaneous insertion of the membrane protein into the lipid bilayer as proteoliposomes form. This can be achieved by:
-
-
Harvesting Proteoliposomes:
-
After detergent removal, pellet the proteoliposomes by ultracentrifugation (e.g., 100,000 x g for 1-3 hours)[16].
-
Resuspend the proteoliposome pellet in the desired buffer for functional assays.
-
-
Functional Assay:
Protocol 2: Reconstitution of a Membrane Protein into Nanodiscs
Nanodiscs provide a more native-like bilayer environment and are particularly useful for studying single protein molecules[20].
Materials:
-
Purified membrane protein in a detergent solution.
-
Membrane Scaffold Protein (MSP).
-
Phospholipids solubilized in the same detergent as the protein.
-
Detergent removal system (e.g., Bio-Beads).
Procedure:
-
Preparation of Components:
-
Nanodisc Assembly:
-
Add the MSP to the lipid-protein mixture.
-
Incubate the mixture for 1-2 hours at a temperature slightly above the lipid's phase transition temperature with gentle rotation[20].
-
-
Detergent Removal:
-
Purification of Nanodiscs:
-
Remove the adsorbent beads.
-
Purify the assembled nanodiscs containing the membrane protein from empty nanodiscs and aggregated protein using size-exclusion chromatography[20].
-
-
Characterization and Functional Analysis:
-
Verify the incorporation of the protein into the nanodiscs using SDS-PAGE and negative-stain electron microscopy[20].
-
Perform functional assays as required for the specific protein.
-
Visualizations
Caption: Workflow for membrane protein reconstitution into liposomes.
Caption: Process of membrane protein reconstitution into nanodiscs.
Caption: Decision pathway for selecting a suitable detergent.
Conclusion
The choice of detergent is a critical variable in the successful reconstitution of functional membrane proteins. This compound is a valuable tool, particularly for mitochondrial membrane proteins, but its performance relative to alternatives like CHAPS, Digitonin, DDM, and Triton X-100 is highly protein-dependent. The provided tables and protocols offer a starting point for researchers. However, empirical testing through small-scale screening is essential to identify the optimal detergent and conditions that preserve the native structure and function of the specific membrane protein under investigation. The ultimate goal is to find a balance between effective solubilization and the maintenance of a biologically active conformation within the reconstituted membrane environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sodium Taurodeoxycholate | CAS#:1180-95-6 | Chemsrc [chemsrc.com]
- 3. goldbio.com [goldbio.com]
- 4. dakenchem.com [dakenchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Liposome solubilization and membrane protein reconstitution using Chaps and Chapso - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. Chemical Tools for Membrane Protein Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Detergent-mediated reconstitution of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. Reconstitution of Detergent-Solubilized Membrane Proteins into Proteoliposomes and Nanodiscs for Functional and Structural Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessing protein-lipid interactions with a low-cost, accessible centrifugation assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
Comparison of analytical methods for quantifying Taurodeoxycholate sodium salt.
A comprehensive guide to the analytical methods for quantifying Taurodeoxycholate sodium salt, tailored for researchers, scientists, and drug development professionals. This document provides a detailed comparison of various techniques, supported by experimental data and protocols, to aid in the selection of the most suitable method for your research needs.
Introduction
This compound is a bile salt formed in the liver through the conjugation of deoxycholic acid with taurine. It plays a crucial role in the digestion and absorption of fats and has been implicated in various physiological and pathological processes. Accurate quantification of this compound in biological matrices is essential for understanding its function and for the development of therapeutics targeting bile acid metabolism. This guide compares the most common analytical methods used for this purpose: Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzymatic Assays.
Comparison of Analytical Methods
The selection of an analytical method for quantifying this compound depends on the specific requirements of the study, such as the need for high sensitivity, specificity, and throughput. While LC-MS/MS is often considered the gold standard for its accuracy and ability to measure individual bile acids, other methods like GC-MS and enzymatic assays offer alternative advantages.[1][2][3]
A summary of the performance characteristics of these methods is presented in the table below.
| Feature | LC-MS/MS (HPLC/UPLC) | GC-MS | Enzymatic Assays |
| Specificity | High (can distinguish between isomers) | High (requires derivatization) | Low (measures total bile acids)[4][5] |
| Sensitivity | High (nM to pM range)[6] | High | Moderate (µM range)[4] |
| Throughput | High-throughput methods available[7][8] | Lower | High |
| Sample Prep | Protein precipitation, liquid-liquid extraction, or solid-phase extraction | Derivatization required | Minimal[4] |
| Robustness | Good, with intra- and inter-day variations <10-15%[6] | Good | Good, with intra- and inter-day variations <5-10%[4] |
| Matrix Effects | Can be significant, requires careful method development[9] | Less prone to ion suppression | Minimal[4] |
| Cost | High (instrumentation) | High (instrumentation) | Low |
| Ease of Use | Requires technical expertise[4] | Requires technical expertise | Simple, minimal expertise required[4] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducing analytical results. This section provides an overview of the experimental protocols for the key methods and visual workflows to illustrate the steps involved.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used technique for the specific and sensitive quantification of individual bile acids, including this compound.[2] This method combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry.
Experimental Protocol:
-
Sample Preparation:
-
For plasma or serum samples, a protein precipitation step is typically performed using a solvent like acetonitrile.[9]
-
The supernatant is then collected, evaporated to dryness, and reconstituted in the initial mobile phase.[9]
-
Internal standards, such as deuterated analogs of the bile acids, are added to correct for matrix effects and variations in sample processing.
-
-
Chromatographic Separation (UPLC/HPLC):
-
A C18 reversed-phase column is commonly used for separation.[6][9]
-
The mobile phase typically consists of a gradient of an aqueous solvent (e.g., water with 0.1% formic acid or 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol/acetonitrile mixture).[6]
-
The gradient elution allows for the separation of different bile acids based on their hydrophobicity.
-
-
Mass Spectrometric Detection:
-
A triple quadrupole mass spectrometer is often used in negative electrospray ionization (ESI) mode.[6]
-
Quantification is typically performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[1]
-
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 3. Bile Acid Detection Techniques and Bile Acid-Related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review of Analytical Platforms for Accurate Bile Acid Measurement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review of analytical platforms for accurate bile acid measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. A high-throughput LC-MS/MS method for the measurement of the bile acid/salt content in microbiome-derived sample sets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Analysis of 17 Bile Acids in Human Plasma by LC-MS/MS [restek.com]
Safety Operating Guide
Personal protective equipment for handling Taurodeoxycholate sodium salt
Essential Safety and Handling Guide for Taurodeoxycholate (B1243834) Sodium Salt
This guide provides crucial safety protocols and logistical information for the handling and disposal of Taurodeoxycholate sodium salt, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety.
Hazard Identification and Personal Protective Equipment Summary
This compound is classified as hazardous. It is known to cause skin and serious eye irritation, and may cause respiratory irritation[1][2][3]. Therefore, adherence to proper safety measures is critical.
The following table summarizes the required personal protective equipment (PPE) based on Safety Data Sheet (SDS) recommendations.
| Protection Type | Requirement | Details and Standards |
| Eye/Face Protection | Chemical safety goggles | Should be tight-sealing and conform to OSHA 29 CFR 1910.133 or European Standard EN166[1][2][4]. |
| Skin Protection | Protective gloves and clothing | Wear appropriate protective gloves and clothing to prevent skin exposure[1][5]. Gloves must be inspected before use[4][6]. Contaminated gloves should be disposed of according to good laboratory practices[5][6]. |
| Respiratory Protection | Dust mask or respirator | In case of dust formation or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][7]. A full-face respirator may be necessary if exposure limits are exceeded[2]. |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the procedural steps for the safe handling of this compound, from preparation to completion of work.
Preparation and Engineering Controls
-
Ventilation : Always handle this compound in a well-ventilated area[1][2]. For procedures that may generate dust, use a laboratory fume hood or other local exhaust ventilation[4][8].
-
Safety Equipment : Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[3].
-
Avoid Dust : Minimize dust generation and accumulation during handling[1][5].
Donning Personal Protective Equipment (PPE)
The following sequence should be followed when putting on PPE:
-
Lab Coat/Protective Clothing : Don a lab coat or other protective clothing to shield against skin exposure.
-
Respirator/Mask : If required, put on a dust mask (e.g., N95) or a respirator[7].
-
Gloves : Don chemically resistant gloves. Ensure they are inspected for any damage before use[4][6].
Handling the Chemical
-
Avoid direct contact with the substance on skin, in eyes, or on clothing[1].
-
Do not ingest or inhale the powder[1].
-
After handling, wash your hands and any exposed skin thoroughly[1][3].
-
Keep the container tightly closed when not in use and store it in a dry, cool, and well-ventilated place[1][2][4].
Doffing Personal Protective Equipment (PPE)
To prevent cross-contamination, remove PPE in the following order:
-
Gloves : Remove gloves using a proper technique to avoid touching the outer surface with bare hands[5][6].
-
Lab Coat/Protective Clothing : Remove the lab coat, turning it inside out to contain any contaminants.
-
Eye Protection : Remove safety goggles.
-
Respirator/Mask : Remove the respirator or mask.
-
Hand Washing : Wash hands thoroughly with soap and water immediately after removing all PPE[9].
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.
Waste Chemical Disposal
-
Dispose of the contents and the container to an approved waste disposal plant[1][3].
-
Do not dispose of the chemical with household garbage or allow it to enter the sewage system[9].
-
All disposal activities must be in accordance with federal and local regulations[4].
Contaminated PPE Disposal
-
Used gloves and other disposable PPE should be collected in a suitable, closed container for disposal[1][6].
-
Contaminated clothing should be taken off and washed before reuse[1][2].
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for handling this compound safely from preparation through disposal.
Caption: Safe handling workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. store.sangon.com [store.sangon.com]
- 3. fishersci.com [fishersci.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Sodium taurodeoxycholate =95 HPLC 207737-97-1 [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
